Diethylaluminum chloride
Description
Properties
IUPAC Name |
chloro(diethyl)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.Al.ClH/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLAOSYQHBDIKW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10AlCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026592 | |
| Record name | Aluminum, chlorodiethyl- | |
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Molecular Weight |
120.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid (will ignite spontaneously in air); [Hawley] | |
| Record name | Aluminum, chlorodiethyl- | |
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| Record name | Chlorodiethylaluminum | |
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Boiling Point |
208 °C | |
| Record name | CHLORODIETHYLALUMINUM | |
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Flash Point |
-23 °C (closed cup) | |
| Record name | CHLORODIETHYLALUMINUM | |
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Density |
0.9709 @ 25 °C | |
| Record name | CHLORODIETHYLALUMINUM | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.17 [mmHg], 0.210 Torr @ 25 °C | |
| Record name | Chlorodiethylaluminum | |
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| Record name | CHLORODIETHYLALUMINUM | |
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Color/Form |
Colorless liquid | |
CAS No. |
96-10-6 | |
| Record name | Diethylaluminum chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlorodiethylaluminum | |
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| Record name | Aluminum, chlorodiethyl- | |
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| Record name | Aluminum, chlorodiethyl- | |
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| Record name | Diethylaluminium chloride | |
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| Record name | DIETHYLALUMINUM CHLORIDE | |
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| Record name | CHLORODIETHYLALUMINUM | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-74 °C | |
| Record name | CHLORODIETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Diethylaluminum Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Properties, Synthesis, and Applications of a Versatile Organoaluminum Reagent
Abstract
Diethylaluminum chloride (DEAC) is a highly versatile and reactive organoaluminum compound with significant applications in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a thorough discussion of its primary applications, particularly as a Ziegler-Natta co-catalyst and a Lewis acid in organic reactions. Safety and handling procedures are also extensively covered to ensure its safe and effective use in a laboratory setting.
Core Properties of this compound
This compound is a pyrophoric, colorless to yellowish liquid that is highly reactive with air and water.[1][2] It is typically handled as a solution in hydrocarbon solvents.[1] Below is a summary of its key physical and chemical properties.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | C₄H₁₀AlCl (monomer), C₈H₂₀Al₂Cl₂ (dimer) | [1][3] |
| Molecular Weight | 120.56 g/mol (monomer) | [3] |
| CAS Number | 96-10-6 | [3] |
| Appearance | Colorless to yellowish liquid | [2] |
| Density | 0.961 - 0.9709 g/mL at 25 °C | [4] |
| Melting Point | -74 °C | [1] |
| Boiling Point | 125-126 °C at 50 mmHg | [1] |
| Solubility | Soluble in non-polar organic solvents such as hexane (B92381) and toluene. Reacts violently with water. | [2] |
| Vapor Pressure | 3 mmHg at 60 °C | [1] |
Structural Information
In the solid state and in non-coordinating solvents, this compound exists as a dimer with the formula [(C₂H₅)₂AlCl]₂. The structure consists of two aluminum centers bridged by two chlorine atoms, with each aluminum atom also bonded to two ethyl groups. This dimeric structure is a key feature of its chemistry.[1]
Thermochemical Data
The following table summarizes key thermochemical data for this compound.
| Property | Value | References |
| Heat of Vaporization (ΔHv) | 172 J/g | [5] |
| Heat of Hydrolysis | 3703 J/g | [5] |
| Specific Heat (57 °C) | 1.715 J/g·°C | [5] |
| Heat of Formation (ΔHf°) | -414 kJ/mol | [5] |
| Heat of Combustion (ΔHc°) | -3577 kJ/mol | [5] |
Synthesis of this compound
Several methods are employed for the synthesis of this compound. The choice of method often depends on the desired purity and scale of production. Common methods include the reaction of triethylaluminum (B1256330) with a chlorinating agent or the reduction of ethylaluminum sesquichloride.[1]
Experimental Protocol: Synthesis from Triethylaluminum and Zinc Chloride
This protocol describes a laboratory-scale synthesis of this compound from triethylaluminum and zinc chloride.[6]
Materials:
-
Triethylaluminum (Et₃Al)
-
Zinc chloride (ZnCl₂)
-
Inert solvent (e.g., heptane)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk line or glovebox
-
Reaction flask equipped with a magnetic stirrer, dropping funnel, and condenser
-
Distillation apparatus
Procedure:
-
Under a strict inert atmosphere (N₂ or Ar), charge the reaction flask with a solution of triethylaluminum in an inert solvent.
-
Slowly add a solution of zinc chloride in the same solvent to the triethylaluminum solution via the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be controlled.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.
-
The reaction mixture is then distilled under reduced pressure to separate the this compound from the zinc-containing byproducts.
Caption: A schematic of the experimental workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a powerful Lewis acid and is widely used to catalyze a variety of organic reactions.[1]
Diels-Alder Reactions
DEAC is an effective catalyst for both intermolecular and intramolecular Diels-Alder reactions, often leading to high yields and stereoselectivity.[7]
Experimental Protocol: this compound Catalyzed Intramolecular Diels-Alder Reaction
This protocol is a general representation of an intramolecular Diels-Alder reaction catalyzed by DEAC, as described in the synthesis of complex natural products.[7]
Materials:
-
Diene-dienophile substrate
-
This compound (as a solution in hexanes or toluene)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Inert atmosphere (N₂ or Ar)
-
Schlenk flask and syringe techniques
Procedure:
-
Under an inert atmosphere, dissolve the diene-dienophile substrate in anhydrous DCM in a Schlenk flask and cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add a solution of this compound (typically 1.0 to 1.5 equivalents) to the cooled solution via syringe.
-
Stir the reaction mixture at the same temperature for the specified time (can range from minutes to several hours), monitoring the reaction progress by TLC or other analytical techniques.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution) at low temperature.
-
Allow the mixture to warm to room temperature and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Caption: A simplified representation of a DEAC-catalyzed Diels-Alder reaction.
Application in Polymer Chemistry: Ziegler-Natta Catalysis
This compound is a crucial co-catalyst in Ziegler-Natta polymerization, a process used to produce stereoregular polymers such as polypropylene (B1209903) and polyethylene.[8][9]
Mechanism of Ziegler-Natta Polymerization
The generally accepted mechanism involves the formation of an active catalytic species from the reaction of a transition metal halide (e.g., TiCl₄) with the organoaluminum co-catalyst (DEAC). The polymerization proceeds through the coordination and insertion of the monomer into the transition metal-alkyl bond.[10]
Caption: A simplified mechanism of Ziegler-Natta polymerization involving DEAC.
Safety and Handling
This compound is a hazardous material that requires strict safety precautions for handling and storage.[11][12][13][14][15]
Key Safety Precautions:
-
Inert Atmosphere: Always handle DEAC and its solutions under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox to prevent contact with air and moisture.[11][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety goggles, face shields, and chemical-resistant gloves.[12][13]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and oxidizing agents. Containers should be tightly sealed and stored under an inert atmosphere.[11][12]
-
Spill Response: In case of a spill, do not use water. Use a dry, inert absorbent material such as sand or vermiculite (B1170534) to contain the spill.[11][14]
-
Fire Extinguishing: Do not use water or carbon dioxide extinguishers. Use a dry chemical powder (Class D) extinguisher.[13]
Conclusion
This compound is a powerful and versatile reagent with significant applications in both academic research and industrial processes. Its utility as a Lewis acid catalyst in organic synthesis and as a co-catalyst in Ziegler-Natta polymerization makes it an indispensable tool for chemists. However, its pyrophoric and reactive nature necessitates strict adherence to safety protocols. A thorough understanding of its properties, handling procedures, and reaction mechanisms is crucial for its safe and effective utilization in the laboratory.
References
- 1. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 2. CAS 96-10-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DIETHYL ALUMINUM CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nouryon.com [nouryon.com]
- 6. guidechem.com [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 9. real.mtak.hu [real.mtak.hu]
- 10. askfilo.com [askfilo.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of Diethylaluminum Chloride (DEAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylaluminum chloride (DEAC), a prominent organoaluminum compound, is a critical component in Ziegler-Natta catalyst systems and a versatile Lewis acid in organic synthesis. Its industrial significance and laboratory utility necessitate a thorough understanding of its synthesis. This technical guide provides an in-depth analysis of the core methodologies for producing DEAC, offering detailed experimental protocols, comparative quantitative data, and process visualizations to support research and development activities. The primary synthesis routes, including the redistribution reaction between triethylaluminum (B1256330) and aluminum chloride, reduction of ethylaluminum sesquichloride, reaction with hydrogen chloride, and synthesis via ethyl zinc halides, are critically examined.
Introduction
This compound, systematically named chloro(diethyl)alumane and commonly abbreviated as DEAC, is an organoaluminum compound with the empirical formula (C₂H₅)₂AlCl. Structurally, it exists as a dimer, [(C₂H₅)₂AlCl]₂, featuring chloride bridges between the two aluminum centers, which adopt a tetrahedral geometry.[1] This configuration satisfies the octet rule for each aluminum atom.[1]
DEAC's primary application lies in its role as a co-catalyst in Ziegler-Natta polymerization for the production of polyolefins.[1] Furthermore, its strong Lewis acidity makes it a valuable reagent in various organic transformations, including Diels-Alder and ene reactions.[2] Given its pyrophoric nature—igniting spontaneously in air—and violent reactivity with water, DEAC is typically handled as a solution in hydrocarbon solvents under inert atmospheric conditions.[1]
This guide details the principal synthetic pathways to DEAC, providing the procedural and quantitative data necessary for laboratory replication and process evaluation.
Synthesis Methodologies
Four primary methods for the synthesis of DEAC are prevalent in the chemical literature and industrial practice. Each method offers distinct advantages and challenges related to starting material availability, reaction conditions, and yield.
Redistribution Reaction
This method involves the redistribution of ethyl groups and chlorine atoms between triethylaluminum (TEA) and aluminum trichloride (B1173362) (AlCl₃). It is a common industrial route due to the direct nature of the reaction.
Reaction: 2 (C₂H₅)₃Al + AlCl₃ → 3 (C₂H₅)₂AlCl[1]
While detailed laboratory-scale protocols with specific yields are not extensively published in peer-reviewed journals, industrial patents describe the general procedure. The reaction is typically performed in a heated reactor under an inert atmosphere.
-
Anhydrous aluminum chloride is charged into a pressure reactor under an inert gas (e.g., nitrogen).
-
Triethylaluminum is slowly added to the reactor. The molar ratio of TEA to AlCl₃ is crucial and is maintained close to the stoichiometric 2:1.
-
The mixture is heated to a temperature range of 95-105 °C.
-
The reactor pressure is maintained between 0.15–0.25 MPa.
-
The reaction is allowed to proceed for 2.5–3.5 hours.
-
The resulting DEAC is then purified by distillation.
Caption: Workflow for DEAC synthesis via redistribution.
Reduction of Ethylaluminum Sesquichloride
This method utilizes an alkali metal, typically sodium, to reduce ethylaluminum sesquichloride ((C₂H₅)₃Al₂Cl₃), which is itself produced from the reaction of ethyl chloride with aluminum.
Reaction: 2 (C₂H₅)₃Al₂Cl₃ + 3 Na → 3 (C₂H₅)₂AlCl + Al + 3 NaCl[1]
The following protocol is adapted from a patented industrial process for the synthesis of triethylaluminum, which proceeds through a similar reduction and is relevant for DEAC formation.
-
A nitrogen-purged reactor is charged with ethylaluminum sesquichloride.
-
The sesquichloride is heated to approximately 175 °C.
-
With vigorous stirring, sodium metal is added portion-wise over a period of 30-60 minutes.
-
The reaction mixture is maintained at a temperature between 155–190 °C for an additional hour to ensure complete reaction.
-
The product, this compound, is separated from the aluminum and sodium chloride byproducts by vacuum distillation.
Caption: Workflow for DEAC synthesis via sesquichloride reduction.
Synthesis from Ethyl Zinc Halide
A historically significant and high-yield laboratory method involves the reaction of an ethyl zinc halide with aluminum trichloride. This process avoids the direct handling of highly pyrophoric triethylaluminum as a starting material.
Reaction: 2 C₂H₅ZnX + AlCl₃ → (C₂H₅)₂AlCl + 2 ZnXCl (where X = Br, I)
This detailed protocol is based on a patented method demonstrating excellent yield.[3]
-
Preparation of Ethyl Zinc Halide:
-
A reaction vessel equipped with a reflux condenser is charged with 100 parts of a finely ground zinc-copper alloy (containing 6% copper by weight).
-
The reaction is initiated by adding 50 parts of ethyl iodide and 35 parts of ethyl bromide at approximately 50 °C with stirring.
-
Once the reaction starts, a solution of 28 parts of ethyl iodide and 20 parts of ethyl bromide in 100 parts of cyclohexane (B81311) is gradually added over one hour.
-
The resulting mixture, a suspension of ethyl zinc halide, is boiled for four hours.
-
-
Reaction with Aluminum Trichloride:
-
To the ethyl zinc halide suspension, a suspension of 60 parts of aluminum trichloride in 100 parts of cyclohexane is added over 30 minutes.
-
The reaction mixture is then boiled for an additional hour.
-
-
Purification:
-
The solvent (cyclohexane) is removed by distillation at atmospheric pressure.
-
The temperature is then raised to approximately 150 °C while the pressure is reduced to distill the crude this compound.
-
The crude product is redistilled at 113 °C and a pressure of 26 mm Hg to yield pure DEAC. A yield of 91% based on the initial aluminum trichloride has been reported for this procedure.[3]
-
Caption: Workflow for DEAC synthesis via the ethyl zinc halide route.
Reaction with Hydrogen Chloride (HCl)
DEAC can also be synthesized by the controlled reaction of triethylaluminum with hydrogen chloride. This method offers a direct conversion but requires careful control of the stoichiometry to avoid the formation of ethylaluminum dichloride ((C₂H₅)AlCl₂).
Reaction: (C₂H₅)₃Al + HCl → (C₂H₅)₂AlCl + C₂H₆[1]
Detailed public-domain experimental protocols for this method are scarce. The reaction is generally performed by bubbling anhydrous HCl gas through a solution of triethylaluminum in an inert hydrocarbon solvent at a controlled temperature. The reaction is highly exothermic, and precise control over the amount of HCl added is critical to achieving the desired product. The progress of the reaction can be monitored by analyzing the off-gas for ethane (B1197151) evolution.
Comparative Analysis of Synthesis Methods
The selection of a suitable synthesis method for DEAC depends on factors such as scale, available starting materials, and desired purity. The following table summarizes the key quantitative parameters for the discussed methods based on available data.
| Method | Starting Materials | Key Reagents/Catalysts | Temperature | Pressure | Reported Yield | Key Byproducts |
| Redistribution | Triethylaluminum, Aluminum trichloride | None | 95–105 °C | 0.15–0.25 MPa | High (Industrial) | None (in theory) |
| Sesquichloride Reduction | Ethylaluminum sesquichloride | Sodium metal | 155–190 °C | Atmospheric/Vacuum | High (Industrial) | Aluminum, NaCl |
| Ethyl Zinc Halide | Zinc, Ethyl halides, Aluminum trichloride | Copper (optional) | 50–150 °C | Atmospheric/Vacuum | ~91%[3] | Zinc halides |
| HCl Reaction | Triethylaluminum, Hydrogen chloride | None | Controlled (Exothermic) | Atmospheric | Not specified | Ethane (gas) |
Safety Considerations
This compound is a highly hazardous material. It is pyrophoric, igniting spontaneously on contact with air.[1] It also reacts violently with water and other protic solvents, releasing flammable ethane gas and corrosive hydrogen chloride. All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques (e.g., Schlenk line or glovebox). Personal protective equipment, including flame-retardant laboratory coats, safety glasses, and gloves, is mandatory.
Conclusion
The synthesis of this compound can be accomplished through several viable pathways. The redistribution reaction between triethylaluminum and aluminum chloride is a favored industrial method for its atom economy. The reduction of ethylaluminum sesquichloride also serves as a significant industrial route. For laboratory-scale synthesis where high, reproducible yields are desired, the method starting from ethyl zinc halides provides a well-documented and effective protocol.[3] The reaction with hydrogen chloride offers a direct route but requires stringent stoichiometric control. The choice of method will ultimately be guided by the specific requirements of the researcher or organization, balancing factors of cost, safety, scale, and available chemical precursors.
References
An In-depth Technical Guide to the Chemical Structure and Bonding of Diethylaluminum Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylaluminum chloride (DEAC) is a versatile and highly reactive organoaluminum compound with significant applications in Ziegler-Natta catalysis for polyolefin production and as a Lewis acid in organic synthesis. Understanding its chemical structure and bonding is paramount for controlling its reactivity and optimizing its use in various chemical transformations. This guide provides a comprehensive overview of the structural and bonding characteristics of DEAC, including its monomer-dimer equilibrium, detailed experimental protocols for its synthesis and characterization, and its role in polymerization catalysis.
Chemical Structure and Bonding
This compound, with the empirical formula (C₂H₅)₂AlCl, predominantly exists as a dimer, [(C₂H₅)₂AlCl]₂, both in the solid state and in non-coordinating solvents.[1] This dimeric structure is characterized by two aluminum centers bridged by two chlorine atoms, forming a central Al₂Cl₂ four-membered ring.
Monomeric Form
The monomeric form of this compound, (C₂H₅)₂AlCl, is a trigonal planar molecule with the aluminum atom at the center. The aluminum atom is sp² hybridized, forming covalent bonds with two ethyl groups and one chlorine atom. Due to the electron-deficient nature of the aluminum atom (having only six valence electrons), the monomer is a strong Lewis acid, readily accepting an electron pair to complete its octet.
Dimeric Form
In the more stable dimeric form, each aluminum atom is tetrahedrally coordinated, achieving an electron octet.[1] The bridging chlorine atoms form dative bonds with the adjacent aluminum atoms. The terminal ethyl groups and chlorine atoms are bonded to each aluminum center. The formation of the dimer is a consequence of the strong Lewis acidity of the monomeric aluminum center.
Quantitative Structural Data
Precise experimental data for the this compound dimer is scarce. However, a gas-phase electron diffraction study of the closely related dimethylaluminum chloride dimer, [(CH₃)₂AlCl]₂, provides valuable insight into the structural parameters. These values are expected to be a good approximation for the diethyl derivative.
| Parameter | Bond | Value |
| Bond Lengths (Å) | ||
| Al-Cl (bridging) | 2.30 ± 0.01 | |
| Al-C (terminal) | 1.94 ± 0.01 | |
| Al...Al (non-bonded) | 3.24 | |
| Bond Angles (°) | ||
| Cl-Al-Cl (in the ring) | 87 ± 1 | |
| Al-Cl-Al (in the ring) | 93 ± 1 | |
| C-Al-C (terminal) | 123 ± 2 |
Data from a gas-phase electron diffraction study of dimethylaluminum chloride dimer.
Monomer-Dimer Equilibrium
This compound exists in a dynamic equilibrium between its monomeric and dimeric forms. The position of this equilibrium is influenced by temperature, concentration, and the nature of the solvent.
2 (C₂H₅)₂AlCl (monomer) ⇌ [(C₂H₅)₂AlCl]₂ (dimer)
A study utilizing ²⁷Al NMR spectroscopy in toluene (B28343) solution has provided thermodynamic parameters for the dissociation of the this compound dimer:
| Thermodynamic Parameter | Value |
| ΔH° (dissociation) | 13.7 kcal/mol |
| ΔS° (dissociation) | 34.6 cal/(mol·K) |
| Keq (at 25 °C) | 8.3 x 10⁻⁵ M |
These values indicate that the dimerization is an exothermic process favored at lower temperatures, while the monomer is favored at higher temperatures and in dilute solutions.
Experimental Protocols
Synthesis of this compound
Several methods are available for the synthesis of DEAC.[1] One common laboratory-scale preparation involves the redistribution reaction between triethylaluminum (B1256330) and aluminum trichloride (B1173362).
Reaction: 2 (C₂H₅)₃Al + AlCl₃ → 3 (C₂H₅)₂AlCl
Procedure:
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is required. All operations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).
-
Reagents:
-
Triethylaluminum (TEA)
-
Anhydrous aluminum trichloride (AlCl₃)
-
Anhydrous hydrocarbon solvent (e.g., hexane (B92381) or toluene)
-
-
Steps: a. Suspend anhydrous AlCl₃ in the anhydrous solvent in the reaction flask and cool the mixture in an ice bath. b. Slowly add a solution of triethylaluminum in the same solvent from the dropping funnel to the stirred suspension. The reaction is exothermic, and the temperature should be maintained below 20 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. d. The resulting solution of this compound can be used directly or purified by distillation under reduced pressure.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of DEAC in a non-coordinating solvent like benzene-d₆ typically shows a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl groups. The chemical shifts are influenced by the solvent and concentration due to the monomer-dimer equilibrium.
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals for the methylene and methyl carbons of the ethyl groups.
Infrared (IR) Spectroscopy:
The IR spectrum of DEAC exhibits characteristic vibrational frequencies for the Al-C and Al-Cl bonds, as well as the C-H stretching and bending modes of the ethyl groups. The bridging Al-Cl-Al stretching vibrations are typically observed in the far-IR region.
Application in Ziegler-Natta Catalysis
DEAC is a crucial co-catalyst in Ziegler-Natta polymerization systems for the production of polyolefins like polyethylene (B3416737) and polypropylene.[1] It serves multiple functions:
-
Alkylation of the transition metal center: DEAC alkylates the pre-catalyst (e.g., TiCl₄), generating the active catalytic species.
-
Scavenging of impurities: It reacts with and neutralizes impurities (e.g., water, oxygen) that would otherwise deactivate the catalyst.
-
Chain transfer agent: DEAC can participate in chain transfer reactions, controlling the molecular weight of the resulting polymer.
Experimental Protocol: Ethylene (B1197577) Polymerization
Procedure:
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and inlets for catalyst components and monomer is required. The reactor must be thoroughly dried and purged with inert gas.
-
Catalyst Preparation: a. In a separate Schlenk flask under an inert atmosphere, suspend the Ziegler-Natta pre-catalyst (e.g., MgCl₂-supported TiCl₄) in an anhydrous hydrocarbon solvent. b. Add the desired amount of this compound solution to the suspension to act as the co-catalyst.
-
Polymerization: a. Introduce the catalyst slurry into the reactor. b. Pressurize the reactor with ethylene to the desired pressure. c. Maintain the desired reaction temperature with stirring for the specified duration. d. Terminate the polymerization by venting the ethylene and adding a quenching agent (e.g., acidified methanol). e. The resulting polymer is then collected, washed, and dried.
Conclusion
This compound's chemical behavior is intrinsically linked to its dimeric structure and the dynamic equilibrium with its monomeric form. A thorough understanding of these structural and bonding characteristics is essential for its effective and safe handling and for the rational design of catalytic systems and synthetic methodologies. This guide provides the fundamental knowledge and practical protocols to aid researchers in harnessing the full potential of this important organometallic reagent.
References
An In-depth Technical Guide to Diethylaluminum Chloride (CAS No. 96-10-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylaluminum chloride (DEAC), CAS No. 96-10-6, is a highly versatile and reactive organoaluminum compound.[1] It is widely employed in chemical synthesis as a potent Lewis acid and as a co-catalyst in polymerization reactions.[2] Its utility is particularly pronounced in the catalysis of Diels-Alder and ene reactions, as well as being a crucial component in Ziegler-Natta catalyst systems for olefin polymerization.[2][3] Due to its pyrophoric nature, stringent safety precautions are necessary for its handling and storage.[1] This guide provides a comprehensive overview of DEAC, including its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and essential safety information.
Chemical and Physical Properties
DEAC is a colorless to light yellow liquid that is highly reactive with air and water.[4] It is typically handled as a solution in hydrocarbon solvents.[3] The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 96-10-6 | [3] |
| Chemical Formula | C₄H₁₀AlCl (Exists as a dimer: [(C₂H₅)₂AlCl]₂) | [3][4] |
| Molecular Weight | 120.56 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [4] |
| Density | 0.961 g/mL at 25 °C | [5] |
| Melting Point | -74 °C | [3] |
| Boiling Point | 125-126 °C at 50 mmHg | [3] |
| Flash Point | Pyrophoric (ignites spontaneously in air) | [4] |
| Solubility | Soluble in aromatic and saturated aliphatic/cycloaliphatic hydrocarbons; Reacts violently with water. | [3] |
| Vapor Pressure | 3 mmHg at 60 °C | [3] |
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Spectroscopy Type | Data | Reference(s) |
| ¹³C NMR | Data available on PubChem, typically showing shifts for the ethyl group carbons. | [6] |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃). | |
| Mass Spectrometry | GC-MS data is available, with the top peak at m/z 28 and the second highest at m/z 91. | [6] |
Synthesis of this compound
Several methods are employed for the synthesis of this compound. Common routes include the reduction of ethylaluminum sesquichloride, the reaction of triethylaluminum (B1256330) with hydrochloric acid, and reproportionation reactions.[3] An industrial-scale synthesis is also described.[7]
Laboratory Scale Synthesis via Reduction of Ethylaluminum Sesquichloride
This method involves the reduction of ethylaluminum sesquichloride with sodium.
Experimental Protocol:
-
Apparatus Setup: A reactor is thoroughly purged with nitrogen.[8]
-
Charging the Reactor: 26.5 kg of ethylaluminum sesquichloride is added to the reactor.[8]
-
Heating: The reactor contents are heated to 175 °C.[8]
-
Addition of Sodium: While stirring vigorously, 1.1 kg of sodium is added over a 30-minute period.[8]
-
Reaction: The mixture is heated for an additional 60 minutes at a temperature range of 155–190 °C.[8]
-
Purification: The this compound product is distilled from the reactor at 100–161 °C under a reduced pressure of 1.3–6.1 kPa.[8] An excess of ethylaluminum sesquichloride is used to facilitate the removal of the voluminous byproduct of salt and aluminum solids.[8]
Synthesis via Reaction of Ethyl Zinc Halide with Aluminum Trichloride (B1173362)
This method provides high yields of this compound.[9]
Experimental Protocol:
-
Preparation of Ethyl Zinc Halide: A suspension of ethyl zinc halide is prepared by reacting finely divided zinc with an ethyl halide (e.g., ethyl bromide, optionally with a small amount of ethyl iodide to accelerate the reaction) in an inert organic liquid such as cyclohexane (B81311).[9][10]
-
Reaction with Aluminum Trichloride: Aluminum trichloride (1 mole) is added to the suspension containing the ethyl zinc halide (2.05 to 2.20 moles).[9]
-
Heating and Distillation: The mixture is heated to a temperature between 60 and 250 °C.[9] The this compound formed is then distilled from the reaction mixture.[9] For example, after reacting for one hour, the cyclohexane can be distilled off, the temperature raised to about 150 °C, and the pressure decreased to distill the product.[11] The crude product can be redistilled at 113 °C and 26 mm Hg to yield pure this compound.[9]
Applications in Organic Synthesis
DEAC is a powerful Lewis acid that catalyzes a variety of organic reactions.[2]
Diels-Alder Reaction
DEAC is an effective catalyst for Diels-Alder reactions, which are fundamental for the formation of cyclic compounds.[2]
Experimental Protocol for a Generic DEAC-Catalyzed Diels-Alder Reaction:
-
Apparatus Setup: A flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar is placed under a nitrogen atmosphere.
-
Charging Reactants: The dienophile is dissolved in a dry, inert solvent (e.g., dichloromethane) in the flask. The solution is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
Addition of DEAC: A solution of this compound (typically 1 M in hexanes or another hydrocarbon solvent) is added dropwise to the stirred solution of the dienophile.
-
Addition of Diene: The diene is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the low temperature and monitored for completion by an appropriate method (e.g., TLC or GC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a protic solvent (e.g., methanol (B129727) or water) or a basic solution (e.g., saturated aqueous sodium bicarbonate) at low temperature.
-
Work-up: The mixture is allowed to warm to room temperature. The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).[12] The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[12]
-
Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization.[13]
Ene Reaction
DEAC is also used to promote ene reactions, which involve the formation of a new carbon-carbon bond and a functional group interconversion.[2] It is particularly useful for reactions involving non-nucleophilic alkenes.[14]
Experimental Protocol for a Generic DEAC-Promoted Ene Reaction:
-
Apparatus Setup: A flame-dried reaction vessel is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: The ene component (alkene with an allylic hydrogen) is dissolved in a dry, non-polar solvent (e.g., dichloromethane (B109758) or toluene) and cooled to an appropriate temperature (e.g., 0 °C or -78 °C).
-
Addition of DEAC: A solution of this compound is added dropwise to the stirred solution.
-
Addition of Enophile: The enophile (e.g., an aldehyde or ketone) is then added to the reaction mixture.
-
Reaction and Monitoring: The reaction is stirred at the chosen temperature until completion, as monitored by TLC or GC.
-
Work-up and Purification: The reaction is quenched and worked up in a similar manner to the Diels-Alder reaction, followed by purification of the product.
Application in Polymerization
DEAC is a key co-catalyst in Ziegler-Natta polymerization for the production of polyolefins like polyethylene (B3416737) and polypropylene.[3]
Ziegler-Natta Polymerization
In this process, DEAC activates a transition metal catalyst (typically a titanium compound).
Experimental Protocol for Ethylene Polymerization:
-
Catalyst Preparation: A solid catalyst is prepared, for instance, by reacting magnesium ethoxide with titanium tetrachloride and ethylaluminum sesquichloride in diesel oil.[15] The resulting solid is washed with n-hexane and dried.[15]
-
Polymerization Setup: A polymerization reactor (e.g., a three-neck round-bottom flask) is placed in an oil bath at the desired temperature (e.g., 70 °C).[15]
-
Catalyst Introduction: A pre-measured amount of the solid catalyst is placed in the reactor.[15]
-
Monomer Feed: Ethylene monomer is introduced into the reactor until a specific pressure is reached (e.g., 0.12 MPa).[15]
-
Co-catalyst Addition: this compound (as part of a co-catalyst system like triethylaluminum) is added along with solvents like n-hexane and n-heptane.[15] The solution is saturated with ethylene.[15]
-
Polymerization: The polymerization is carried out for a specified time (e.g., 1 hour) at the set temperature.[15]
-
Termination and Product Isolation: The polymerization is terminated, and the resulting polymer is isolated, washed, and dried.
Safety and Handling
DEAC is a pyrophoric and water-reactive substance that requires strict safety protocols for handling.
-
Inert Atmosphere: All handling and transfers of DEAC must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent contact with air and moisture.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant lab coats, chemical-resistant gloves (a common recommendation is nitrile gloves under neoprene or butyl rubber gloves), and tightly fitting safety goggles or a face shield.[17]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Storage: Store DEAC in a cool, dry, well-ventilated area, separate from oxidizing materials, acids, and alcohols.[16] Containers should be kept tightly closed under an inert gas.[16]
-
Spill Response: In case of a spill, evacuate the area.[1] Cover the spill with a dry, inert material such as sand, dry lime, or soda ash.[1] DO NOT USE WATER or foam extinguishers.[1]
-
Fire Extinguishing: Use dry chemical powder (DCP), soda ash, lime, or sand to extinguish fires.[1] Do not use water, foam, or halogenated extinguishing agents.[1] Water spray may be used cautiously to cool fire-exposed containers, but direct contact with the chemical must be avoided.[16]
-
Disposal: Unused or waste DEAC must be quenched carefully by a trained professional. Empty containers should be rinsed three times with an inert dry solvent, and the rinsate must also be quenched.
Conclusion
This compound is an indispensable reagent in modern chemical synthesis and polymer chemistry. Its high reactivity, while necessitating careful handling, provides access to a wide range of chemical transformations with high efficiency and selectivity. This guide has provided a detailed overview of its properties, synthesis, applications, and the critical safety procedures required for its use, aiming to equip researchers and professionals with the knowledge to utilize this powerful chemical tool safely and effectively.
References
- 1. nj.gov [nj.gov]
- 2. nbinno.com [nbinno.com]
- 3. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 4. tuodaindus.com [tuodaindus.com]
- 5. 氯化二乙基铝 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Diethyl aluminum chloride | C4H10AlCl | CID 16686102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound | 96-10-6 [chemicalbook.com]
- 9. US2996529A - Preparation of diethyl aluminum chloride - Google Patents [patents.google.com]
- 10. GB819380A - A process for the preparation of diethylaluminium chloride - Google Patents [patents.google.com]
- 11. DE1018865B - Process for producing di-ethylaluminum chloride - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. sciencemadness.org [sciencemadness.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. echemi.com [echemi.com]
- 17. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of Diethylaluminum Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data sheet (SDS) information for diethylaluminum chloride (DEAC), a highly reactive organoaluminum compound frequently used as a catalyst and an intermediate in chemical synthesis. Given its hazardous nature, a thorough understanding of its properties and safe handling procedures is critical for all personnel.
Core Safety & Physical Properties
This compound is a colorless liquid that is spontaneously flammable in air (pyrophoric) and reacts violently with water.[1][2][3][4] It is crucial to handle this substance under an inert atmosphere and take extensive precautions to avoid contact with air and moisture.[5][6][7]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C4H10AlCl | [8] |
| Molecular Weight | 120.56 g/mol | [9] |
| Appearance | Colorless liquid | [2][3][10] |
| Melting Point | -74 °C | [4][9] |
| Boiling Point | 125 °C (at 67 torr) | [4][11] |
| Flash Point | -22 °C (-7.6 °F) | [3] |
| Density | 0.9709 g/cm³ at 25 °C | [9] |
| Vapor Pressure | 3 mmHg (60 °C) | [8][11] |
| Solubility | Miscible with hexane | [11][12] |
Hazard Identification and Classification
DEAC is classified as a highly hazardous substance due to its pyrophoric and water-reactive nature. It can cause severe skin burns and eye damage upon contact.[2][4][7] Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[5][6][7]
Table 2: GHS Hazard Statements
| Code | Hazard Statement |
| H225 | Highly flammable liquid and vapor |
| H250 | Catches fire spontaneously if exposed to air |
| H260 | In contact with water releases flammable gases which may ignite spontaneously |
| H314 | Causes severe skin burns and eye damage |
| H335 | May cause respiratory irritation |
| H336 | May cause drowsiness or dizziness |
Table 3: NFPA 704 Ratings
| Category | Rating | Description |
| Health | 3 | Short exposure could cause serious temporary or moderate residual injury. |
| Flammability | 4 | Will rapidly or completely vaporize at normal atmospheric pressure and temperature, or is readily dispersed in air and will burn readily. |
| Reactivity | 3 | Capable of detonation or explosive decomposition but requires a strong initiating source, must be heated under confinement before initiation, reacts explosively with water, or will detonate if severely shocked. |
| Special Hazard | W | Reacts with water in an unusual or dangerous manner. |
Experimental Protocols for Safe Handling
Adherence to strict protocols is mandatory when working with this compound. The following sections detail the necessary procedures for handling, storage, and emergency response.
Protocol 1: Standard Handling Procedure
This protocol outlines the steps for safely handling DEAC in a laboratory setting.
-
Preparation:
-
Ensure a chemical fume hood with explosion-proof ventilation is operational.[3][6]
-
Verify that an eyewash station and a safety shower are readily accessible.[1][3][6]
-
Prepare an inert atmosphere (e.g., nitrogen or argon) for all transfers.[1][3]
-
Assemble all necessary personal protective equipment (PPE), including flame-retardant gloves, a lab coat, and chemical splash goggles with a face shield.[1]
-
-
Handling:
-
Post-Handling:
Caption: Workflow for Handling this compound.
Protocol 2: Emergency Response to Spills
Immediate and appropriate action is critical in the event of a DEAC spill.
-
Initial Response:
-
Spill Containment and Cleanup:
-
Post-Cleanup:
Caption: Emergency Spill Response for this compound.
Storage and Incompatibility
Proper storage of this compound is essential to prevent accidents.
-
Storage Conditions: Store in a cool, dry, well-ventilated area, separate from incompatible materials.[2][9] The container must be kept tightly closed and under an inert gas like nitrogen.[1][7] Outside or detached storage is preferred.[1][2]
-
Incompatible Materials: DEAC reacts violently with water, air, acids, alcohols, and oxidizing agents.[1][2][12] It is also incompatible with benzene, allyl chloride, and chlorine azide.[1]
Toxicological Information
While comprehensive human toxicological data is limited, this compound is known to be corrosive and can cause severe burns to the skin and eyes.[1][3] Inhalation can irritate the respiratory system.[1][3] There is no evidence to classify it as a human carcinogen (A4 classification).[2]
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention. | [3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes. Get immediate medical attention. | [3] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Get immediate medical attention. | [4][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention. | [2][3] |
This guide is intended to provide a comprehensive overview of the safety considerations for this compound. Always consult the most recent Safety Data Sheet from your supplier and adhere to all institutional and regulatory guidelines when handling this chemical.
References
- 1. nj.gov [nj.gov]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 96-10-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. This compound|lookchem [lookchem.com]
- 9. This compound | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 96-10-6 [chemicalbook.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
Physical and chemical properties of Diethylaluminum chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaluminum chloride (DEAC) is a highly versatile and reactive organoaluminum compound with the chemical formula (C₂H₅)₂AlCl. It exists as a dimer, [(C₂H₅)₂AlCl]₂, in which two chlorine atoms bridge the two aluminum centers.[1] DEAC is a colorless to pale-yellow liquid that is pyrophoric, igniting spontaneously upon contact with air, and reacts violently with water.[2][3] These properties necessitate specialized handling and storage procedures under an inert atmosphere.[4][5][6]
DEAC is a potent Lewis acid and serves as a crucial co-catalyst and reagent in a multitude of chemical transformations.[1] Its primary applications are in the field of polymer chemistry as a co-catalyst in Ziegler-Natta polymerization for the production of polyolefins.[1][7] Furthermore, its strong Lewis acidity makes it an effective catalyst for various organic reactions, including Diels-Alder and Ene reactions.[1] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for the determination of its key characteristics, and a visual representation of its role in important catalytic cycles.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent the most commonly cited data.
General and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀AlCl | [2] |
| Molecular Weight | 120.56 g/mol | [2] |
| Appearance | Colorless to yellowish liquid | [1] |
| Density | 0.962 g/cm³ at 25 °C | |
| Melting Point | -74 °C | [1] |
| Boiling Point | 127 °C at 50 mmHg | |
| Flash Point | Pyrophoric (ignites spontaneously in air) | [3] |
| Vapor Pressure | 3 mmHg at 60 °C | [1] |
| Solubility | Soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons. Reacts violently with water and other protic solvents. | [1] |
Thermochemical Properties
| Property | Value | Source(s) |
| Heat of Hydrolysis | 3703 J/g | |
| Heat of Vaporization | 172 J/g | |
| Specific Heat | 1.715 J/g·°C at 57 °C | |
| Heat of Formation (ΔHf°) | -414 kJ/mol | |
| Heat of Combustion (ΔHc°) | -3577 kJ/mol |
Experimental Protocols
The pyrophoric and air/moisture-sensitive nature of this compound demands the use of specialized techniques and a controlled environment for the accurate determination of its physicochemical properties. All manipulations must be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.
Determination of Boiling Point under Reduced Pressure
Objective: To determine the boiling point of this compound at a specific reduced pressure to avoid thermal decomposition that may occur at its atmospheric pressure boiling point.
Methodology:
-
Apparatus Setup: A distillation apparatus suitable for air-sensitive compounds (Schlenk distillation apparatus) is assembled. This includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: The entire apparatus is connected to a Schlenk line and subjected to several cycles of vacuum and backfilling with dry nitrogen or argon to ensure an inert atmosphere.
-
Sample Transfer: Approximately 10-20 mL of this compound is transferred to the distillation flask via a cannula under a positive pressure of inert gas. A small, inert boiling chip or a magnetic stir bar is added to ensure smooth boiling.
-
Distillation: The system is connected to a vacuum pump, and the pressure is carefully reduced to the desired value (e.g., 50 mmHg) using a vacuum regulator. The distillation flask is then gently heated in a silicone oil bath.
-
Data Recording: The temperature at which a steady stream of condensate is observed on the thermometer bulb is recorded as the boiling point at that specific pressure. The pressure should be monitored throughout the distillation.
-
Shutdown: After the measurement, the heating is discontinued, and the apparatus is allowed to cool to room temperature under the inert atmosphere. The vacuum is then slowly released by introducing the inert gas.
-
Quenching: The remaining this compound is carefully quenched using a high-boiling point alcohol (e.g., isopropanol (B130326) or tert-butanol) under an inert atmosphere and with external cooling.
Determination of Density
Objective: To accurately measure the density of this compound while preventing its exposure to air and moisture.
Methodology:
-
Pycnometer Preparation: A pycnometer of known volume is thoroughly cleaned, dried in an oven, and cooled in a desiccator. The empty pycnometer is then weighed accurately on an analytical balance.
-
Inert Atmosphere Transfer: The weighed pycnometer is transferred into a glovebox with a dry nitrogen or argon atmosphere.
-
Sample Filling: this compound is carefully transferred into the pycnometer using a syringe or a cannula until it is completely full. The stopper is then inserted, ensuring any excess liquid is expelled through the capillary. The outside of the pycnometer is carefully cleaned with a dry, lint-free cloth.
-
Weighing: The filled pycnometer is sealed in a container within the glovebox and then removed for weighing on the same analytical balance.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where:
-
m₁ is the mass of the empty pycnometer.
-
m₂ is the mass of the pycnometer filled with this compound.
-
V is the volume of the pycnometer.
-
-
Quenching: The this compound is carefully removed from the pycnometer and quenched as described in the boiling point determination protocol. The pycnometer is then thoroughly cleaned.
Determination of Heat of Hydrolysis
Objective: To measure the heat released during the violent hydrolysis of this compound. This experiment must be conducted with extreme caution due to the vigor of the reaction.
Methodology:
-
Calorimeter Setup: A reaction calorimeter, such as a Dewar flask equipped with a stirrer, a temperature probe (thermocouple or thermistor), and an addition funnel, is assembled. The calorimeter is placed in a secondary containment vessel.
-
Inert Atmosphere: The calorimeter is purged with a continuous flow of dry inert gas.
-
Water Charge: A known, large excess of deionized water is placed in the calorimeter, and the stirrer is started to ensure a uniform temperature. The initial temperature (T₁) is recorded once it stabilizes.
-
Sample Preparation: A specific, small amount of this compound is accurately weighed in a sealed, pre-weighed ampoule or syringe under an inert atmosphere.
-
Reaction Initiation: The sealed ampoule containing the DEAC is submerged in the water and then broken, or the DEAC is slowly added from the syringe into the vigorously stirred water. The addition should be done at a very slow rate to control the reaction.
-
Temperature Monitoring: The temperature of the water is continuously monitored, and the maximum temperature reached (T₂) is recorded.
-
Calculation: The heat of hydrolysis (ΔHhyd) is calculated using the formula: q = (mwater * Cp,water + Ccal) * (T₂ - T₁) ΔHhyd = -q / nDEAC where:
-
q is the heat absorbed by the water and calorimeter.
-
mwater is the mass of the water.
-
Cp,water is the specific heat capacity of water.
-
Ccal is the heat capacity of the calorimeter (determined separately).
-
ΔT is the change in temperature (T₂ - T₁).
-
nDEAC is the number of moles of this compound.
-
-
Neutralization and Disposal: The resulting acidic solution is carefully neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.
Signaling Pathways and Experimental Workflows
This compound plays a pivotal role as a catalyst in several key industrial and synthetic organic reactions. The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of these processes.
Ziegler-Natta Polymerization
This compound acts as a co-catalyst in Ziegler-Natta polymerization, typically with a titanium-based catalyst, to produce stereoregular polymers like polypropylene. The DEAC alkylates the titanium center, creating the active catalytic site for olefin insertion.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ene reaction - Wikipedia [en.wikipedia.org]
- 3. Alder-Ene Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to Diethylaluminum Chloride: Molecular Weight and Formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused overview of the fundamental chemical properties of diethylaluminum chloride (DEAC), specifically its molecular weight and chemical formula. DEAC is a highly reactive organoaluminum compound and a Lewis acid, making it a valuable reagent in organic synthesis and as a catalyst, particularly in the production of polyolefins as a component of Ziegler-Natta catalysts.[1]
Quantitative Data Summary
The essential quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations in chemical reactions and for the characterization of the compound.
| Property | Value | Notes |
| Molecular Formula | C4H10AlCl[2][3][4][5] | Represents the elemental composition of the molecule. |
| Linear Formula | (C2H5)2AlCl[1] | Shows the structure of the two ethyl groups attached to aluminum. |
| Molecular Weight | 120.56 g/mol [3][6][7][8] | The molecular weight is a calculated value based on atomic masses. |
Experimental Protocols
The molecular weight of this compound is a calculated value derived from the atomic weights of its constituent elements as found on the periodic table. It is not typically determined through a specific laboratory experiment. The calculation is based on its empirical formula, C4H10AlCl.
Logical Relationship of Constituent Elements
The following diagram illustrates the logical relationship of the elements that constitute this compound. It shows the elemental building blocks and how they combine to form the final compound.
References
- 1. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 2. CAS 96-10-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. pschemicals.com [pschemicals.com]
- 6. americanelements.com [americanelements.com]
- 7. This compound | 96-10-6 [chemicalbook.com]
- 8. Diethyl aluminum chloride | C4H10AlCl | CID 16686102 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lewis Acidity of Diethylaluminum Chloride
For Researchers, Scientists, and Drug Development Professionals
Diethylaluminum chloride (Et₂AlCl or DEAC), is a highly versatile and powerful organoaluminum reagent with the chemical formula C₄H₁₀AlCl.[1][2] While its monomeric formula is often used, it primarily exists as a dimer, [(C₂H₅)₂AlCl]₂, with bridging chloride atoms that create a tetrahedral geometry around each aluminum center.[3] This colorless, pyrophoric liquid or waxy solid is a potent Lewis acid, a characteristic that makes it an invaluable tool in organic synthesis and catalysis.[3][4][5] Its ability to accept electron pairs allows it to activate a wide range of substrates, facilitating crucial bond-forming reactions.[4] This guide provides a comprehensive overview of the Lewis acidity of DEAC, presenting quantitative data, experimental protocols for its determination, and its application in key organic transformations.
Quantitative Assessment of Lewis Acidity
The strength of a Lewis acid can be quantified using various experimental and computational methods. These scales provide a means to compare the electron-accepting ability of different compounds. Key metrics include the Gutmann-Beckett Acceptor Number (AN), Fluoride (B91410) Ion Affinity (FIA), and Chloride Ion Affinity (CIA).
Table 1: Quantitative Lewis Acidity Data
| Method/Scale | Probe Molecule/Ion | Description | Typical Values for Strong Lewis Acids |
| Gutmann-Beckett Method | Triethylphosphine (B1216732) oxide (Et₃PO) | Measures the change in the ³¹P NMR chemical shift of Et₃PO upon coordination to a Lewis acid. A larger downfield shift indicates stronger acidity. The Acceptor Number (AN) is calculated from this shift.[6][7][8] | SbCl₅ (AN = 100), B(C₆F₅)₃ (AN = 82), BF₃ (AN = 89).[8] |
| Fluoride Ion Affinity (FIA) | F⁻ | Computationally calculates the negative enthalpy change of the gas-phase reaction between a Lewis acid and a fluoride ion. A higher FIA value corresponds to stronger Lewis acidity.[9][10] | SbF₅ (493 kJ mol⁻¹), Al[N(C₆F₅)₂]₃ (555 kJ mol⁻¹).[11] |
| Chloride Ion Affinity (CIA) | Cl⁻ | Analogous to FIA, this method quantifies Lewis acidity with respect to a chloride ion.[12] CIA values are generally lower than FIA values but follow similar trends.[12] | Al(ORF)₃ (356 kJ mol⁻¹), AlBr₃ is considered a Lewis Superacid.[12] |
Experimental Protocol: The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used and convenient technique to determine the relative Lewis acidity of a compound using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]
Objective: To determine the Acceptor Number (AN) of a Lewis acid (e.g., this compound) by measuring the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO).
Materials:
-
Lewis acid (e.g., this compound solution in a hydrocarbon solvent)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, weakly Lewis acidic NMR solvent (e.g., deuterated benzene, toluene, or hexane)
-
Inert atmosphere glovebox or Schlenk line
-
NMR tubes and spectrometer capable of ³¹P detection
Methodology:
-
Preparation of Stock Solutions (under inert atmosphere):
-
Prepare a stock solution of Et₃PO in the chosen anhydrous, deuterated solvent.
-
Prepare a solution of the Lewis acid (DEAC) of known concentration in the same solvent. Caution: DEAC is pyrophoric and reacts violently with water and air.[3][4] All handling must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Sample Preparation:
-
In an NMR tube, add a precise volume of the Et₃PO stock solution.
-
To this, add a stoichiometric equivalent of the DEAC solution. The interaction between the Lewis basic oxygen of Et₃PO and the Lewis acidic aluminum center of DEAC will form an adduct.
-
-
NMR Analysis:
-
Acquire the ³¹P NMR spectrum of the sample. The ³¹P nucleus is 100% abundant and offers good sensitivity.[6]
-
Record the chemical shift (δ) of the Et₃PO-DEAC adduct. The coordination to the Lewis acid causes a deshielding of the phosphorus nucleus, resulting in a downfield shift compared to free Et₃PO.[8]
-
-
Calculation of Acceptor Number (AN):
-
The AN is calculated using the following formula, which is scaled relative to two reference points: the ³¹P chemical shift of Et₃PO in hexane (B92381) (AN = 0, δ = 41.0 ppm) and in the strong Lewis acid antimony pentachloride (AN = 100, δ = 86.1 ppm).[8]
-
AN = 2.21 × (δsample − 41.0) [8]
-
Application in Catalysis: The Diels-Alder Reaction
The Lewis acidity of this compound is frequently exploited to catalyze a variety of organic reactions, including the Diels-Alder reaction.[3][4] This powerful [4+2] cycloaddition reaction forms a six-membered ring by reacting a conjugated diene with an alkene (dienophile).[14][15]
Role of this compound:
Lewis acids like DEAC accelerate Diels-Alder reactions and improve their selectivity.[16] The mechanism involves the coordination of the aluminum center to a Lewis basic site on the dienophile, typically a carbonyl oxygen. This coordination has two key effects:
-
Activation of the Dienophile: By withdrawing electron density, DEAC makes the dienophile more electrophilic and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[15] This reduces the HOMO-LUMO energy gap between the diene and dienophile, accelerating the reaction.
-
Increased Selectivity: The rigid, complexed transition state often enhances stereoselectivity (endo/exo) and regioselectivity.[16]
Recent studies suggest that Lewis acids catalyze the reaction not just by lowering the dienophile's LUMO energy, but also by reducing the destabilizing steric Pauli repulsion between the reacting molecules.[14][17]
References
- 1. This compound | 96-10-6 [chemicalbook.com]
- 2. This compound | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. CAS 96-10-6: this compound | CymitQuimica [cymitquimica.com]
- 6. magritek.com [magritek.com]
- 7. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]
- 8. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 9. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 10. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Lewis superacid Al[N(C6F5)2]3 and its higher homolog Ga[N(C6F5)2]3 – structural features, theoretical investigation and reactions of a metal amide with higher fluoride ion affinity than SbF5 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Chloride Ion Affinity (CIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. Diels-Alder Reaction [organic-chemistry.org]
- 16. byjus.com [byjus.com]
- 17. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Diethylaluminum Chloride with Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethylaluminum chloride (DEAC) is a potent Lewis acid and a crucial component in various chemical syntheses, including its role as a co-catalyst in Ziegler-Natta polymerization.[1][2] However, its high reactivity, particularly with protic solvents, presents significant handling challenges and safety considerations. This guide provides a comprehensive overview of the reactivity of DEAC with common protic solvents such as water, alcohols, and amines. It includes quantitative thermochemical data, detailed experimental protocols for safe handling and reaction analysis, and visual representations of reaction pathways and experimental workflows to ensure operational safety and experimental success.
Core Principles of Reactivity
This compound, with the chemical formula (C₂H₅)₂AlCl, typically exists as a dimer with chloride bridges.[1] The aluminum center is electron-deficient, making DEAC a strong Lewis acid.[3] Its reactivity is dominated by the highly polarized aluminum-carbon bonds, which render the ethyl groups nucleophilic and basic.
The fundamental reaction with a generic protic solvent (H-X, where X can be -OH, -OR, -NHR, etc.) involves the cleavage of the Al-C bond and the protonolysis of the ethyl group to form ethane (B1197151) gas. This reaction is highly exothermic and often violent.[3][4]
The general reaction can be represented as: (C₂H₅)₂AlCl + H-X → (C₂H₅)(X)AlCl + C₂H₆ (gas)
Further reaction with a second equivalent of the protic solvent can occur, leading to the displacement of the remaining ethyl group: (C₂H₅)(X)AlCl + H-X → (X)₂AlCl + C₂H₆ (gas)
Due to its pyrophoric nature, DEAC will ignite spontaneously upon exposure to air.[2][4] It also reacts violently with moisture.[3][4] Therefore, all manipulations must be conducted under a dry, inert atmosphere.
Quantitative Thermochemical Data
The reactions of this compound with protic solvents are characterized by a significant release of heat. The following table summarizes the available quantitative data for the heat of reaction.
| Protic Solvent | Reaction | Molar Enthalpy of Reaction (ΔH) | Heat of Reaction (per gram of DEAC) | Reference |
| Water (Hydrolysis) | (C₂H₅)₂AlCl + 2H₂O → Al(OH)₂Cl + 2C₂H₆ | -446.5 kJ/mol | -3703 J/g | [4][5] |
Reactivity with Specific Protic Solvents
Water (Hydrolysis)
The reaction of DEAC with water is extremely vigorous and potentially explosive.[3][4] It produces ethane gas, which is flammable, and hydrochloric acid, which is corrosive.[3][6] The final inorganic product is typically a form of aluminum hydroxychloride.
Reaction Products:
-
Ethane (C₂H₆)[5]
-
Diethylaluminum hydroxide (B78521) and subsequently aluminum hydroxy-chloride species[6]
Alcohols (Alcoholysis)
DEAC reacts readily with alcohols (e.g., methanol, ethanol, isopropanol) in a similar fashion to its reaction with water.[7] The reaction produces the corresponding aluminum alkoxide and ethane gas. The reactivity generally decreases with increasing steric bulk of the alcohol. For instance, the reaction with tert-butanol (B103910) is less vigorous than with methanol.
Reaction Products:
-
Ethane (C₂H₆)
-
Ethylaluminum alkoxychloride ((C₂H₅)(OR)AlCl)
-
Dialkoxyaluminum chloride ((OR)₂AlCl)
Amines (Aminolysis)
The reaction of DEAC with primary and secondary amines is also exothermic. It initially forms an adduct, and upon heating, can eliminate ethane to form an aluminum amide derivative. These DEAC-amine complexes have been utilized in organic synthesis.
Reaction Products:
-
Ethane (C₂H₆)
-
DEAC-amine adduct ((C₂H₅)₂AlCl·HNR₂)
-
Ethylaluminum amidochloride ((C₂H₅)(NR₂)AlCl)
Experimental Protocols
Extreme caution must be exercised when handling this compound. All procedures should be conducted in a well-ventilated fume hood, and the user must wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, a face shield, and chemical-resistant gloves.[8][9][10]
General Handling and Transfer of this compound
DEAC is typically supplied as a solution in a hydrocarbon solvent. The following protocol outlines a safe method for transferring the solution using a syringe under an inert atmosphere.
Materials:
-
This compound solution in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed Schlenk flask with a rubber septum
-
Gas-tight syringe with a long needle
-
Inert gas source (nitrogen or argon) with a bubbler
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.[9]
-
Set up the Schlenk flask under a positive pressure of inert gas.
-
Carefully remove the cap from the DEAC bottle and replace it with a septum.
-
Pressurize the DEAC bottle with the inert gas.
-
Insert the needle of the gas-tight syringe through the septum into the DEAC solution.
-
Slowly draw the desired volume of the solution into the syringe.
-
Withdraw the needle from the bottle and immediately insert it into the receiving Schlenk flask through the septum.
-
Slowly dispense the DEAC solution into the Schlenk flask.
-
Rinse the syringe with a dry, inert solvent (e.g., hexane (B92381) or toluene) and quench the rinsate as described in Protocol 4.3.
Controlled Reaction with a Protic Solvent for Analysis
This protocol describes a method for reacting DEAC with a protic solvent in a controlled manner to allow for the analysis of reaction products.
Materials:
-
DEAC solution in a dry, inert solvent (e.g., toluene) in a Schlenk flask
-
Protic solvent (e.g., ethanol)
-
Gas-tight syringe
-
Stir plate and stir bar
-
Cooling bath (e.g., ice-water)
Procedure:
-
Cool the DEAC solution in the Schlenk flask to 0 °C using the cooling bath.
-
While stirring, slowly add the protic solvent dropwise via the gas-tight syringe.
-
Monitor the reaction for gas evolution and temperature changes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for at least one hour to ensure the reaction is complete.
-
Samples can then be carefully taken for analysis (e.g., NMR, GC-MS) after quenching any remaining reactive species.
Safe Quenching and Disposal of this compound
Unused DEAC and reaction residues must be quenched and disposed of safely. This is a multi-step process involving progressively more reactive protic solvents.[8]
Materials:
-
Reaction mixture containing DEAC
-
Dry methanol
-
Water
-
Large flask for quenching
-
Cooling bath
Procedure:
-
Dilute the DEAC-containing mixture with a dry, high-boiling point, non-reactive solvent like toluene.[8]
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly and dropwise, add dry isopropanol. Isopropanol is less reactive than water and allows for more controlled quenching.[8]
-
Continue adding isopropanol until gas evolution ceases.
-
Slowly and dropwise, add dry methanol.
-
Once gas evolution has stopped, slowly and dropwise add water to ensure all reactive material is consumed.[8]
-
Once the quenching is complete, the resulting solution can be neutralized and disposed of according to institutional guidelines.
Visualizations
General Reaction Pathway
Caption: General reaction pathway of DEAC with a protic solvent.
Experimental Workflow for Safe Quenching
Caption: Step-wise workflow for the safe quenching of DEAC.
Conclusion
This compound is a highly valuable but hazardous reagent. Its reactivity with protic solvents is vigorous and requires meticulous handling and a thorough understanding of the underlying chemical principles. By adhering to the detailed protocols for handling, controlled reaction, and quenching outlined in this guide, researchers can safely harness the synthetic utility of DEAC while mitigating the inherent risks. The provided quantitative data, though limited for some solvent classes, underscores the exothermic nature of these reactions and reinforces the need for careful thermal management in all experimental setups. Further research into the calorimetry of DEAC with a broader range of protic solvents would be beneficial to the scientific community.
References
- 1. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. CAS 96-10-6: this compound | CymitQuimica [cymitquimica.com]
- 4. nouryon.com [nouryon.com]
- 5. redwop.net [redwop.net]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. This compound | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ehs.utexas.edu [ehs.utexas.edu]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. rubingroup.org [rubingroup.org]
Commercial Production of Diethylaluminum Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial production of Diethylaluminum chloride (DEAC), a pivotal organoaluminum compound in various industrial applications, including Ziegler-Natta catalysis for polyolefin production and as a versatile reagent in organic synthesis. This document outlines the primary manufacturing processes, presents key technical data, details experimental protocols, and illustrates the chemical pathways involved.
Physicochemical Properties of Commercial-Grade this compound
Commercial production of this compound focuses on delivering a high-purity product with consistent properties. The following table summarizes the typical physical and chemical characteristics of commercially available DEAC.[1][2]
| Property | Value |
| Appearance | Clear, colorless liquid |
| Molecular Formula | (C₂H₅)₂AlCl |
| Molecular Weight | 120.56 g/mol |
| CAS Number | 96-10-6 |
| Density at 20°C | ~0.970 g/cm³ |
| Boiling Point | 125-126 °C at 50 mmHg |
| Melting Point | -74 °C |
| Vapor Pressure | 3 mmHg at 60 °C |
| Solubility | Soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons |
| Stability to Air | Ignites upon exposure |
| Stability to Water | Reacts violently |
| Aluminum Content | ≥ 22.0 wt% |
| Chloride Content | Varies by grade, typically around 29 wt% |
Commercial Manufacturing Processes
The industrial synthesis of this compound is primarily achieved through three main routes. These methods are designed for large-scale, efficient, and safe production.
Redistribution Reaction
This is one of the most common methods for commercial production. It involves the reaction of triethylaluminum (B1256330) (TEAL) with aluminum trichloride (B1173362) (AlCl₃). The reaction is driven to completion to yield DEAC.
Reaction: 2 (C₂H₅)₃Al + AlCl₃ → 3 (C₂H₅)₂AlCl[3]
Reduction of Ethylaluminum Sesquichloride
Another significant industrial method involves the reduction of ethylaluminum sesquichloride ((C₂H₅)₃Al₂Cl₃) using an alkali metal, typically sodium.
Reaction: 2 (C₂H₅)₃Al₂Cl₃ + 3 Na → 3 (C₂H₅)₂AlCl + Al + 3 NaCl[3]
Partial Chlorination of Triethylaluminum
This process involves the direct reaction of triethylaluminum with a chlorinating agent, such as hydrogen chloride (HCl). The stoichiometry is carefully controlled to favor the formation of DEAC.
Reaction: (C₂H₅)₃Al + HCl → (C₂H₅)₂AlCl + C₂H₆[3]
Experimental Protocols for Commercial-Scale Synthesis (Illustrative)
The following is a generalized protocol for the commercial production of this compound via the redistribution reaction, synthesized from publicly available information. Specific parameters will vary based on the manufacturer and plant design.
Objective: To produce high-purity this compound on a commercial scale.
Materials:
-
Triethylaluminum (TEAL)
-
Aluminum trichloride (AlCl₃), anhydrous
-
Inert solvent (e.g., hexane, heptane)
-
Dry nitrogen or argon gas
Equipment:
-
Glass-lined or stainless steel jacketed reactor with an agitator, temperature and pressure controls, and connections for inert gas blanketing.
-
Charging vessels for reactants.
-
Distillation column with condenser and receiver.
-
Filtration system.
-
Storage tanks for the final product.
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with dry nitrogen to remove all traces of moisture and oxygen. An inert atmosphere is maintained throughout the process.
-
Solvent Charging: A calculated amount of the inert solvent is charged into the reactor.
-
Aluminum Trichloride Addition: Anhydrous aluminum trichloride is added to the solvent with agitation to form a slurry.
-
Triethylaluminum Addition: Triethylaluminum is slowly fed into the reactor containing the aluminum trichloride slurry. The addition rate is carefully controlled to manage the exothermic reaction and maintain the desired temperature, typically between 50-100°C.
-
Reaction: The reaction mixture is held at the target temperature with continuous agitation for a specified period to ensure the reaction goes to completion.
-
Purification: The crude this compound is purified by distillation under reduced pressure. The distillation is carried out to separate the DEAC from the solvent and any unreacted starting materials or byproducts.
-
Quality Control: Samples are taken for analysis to ensure the product meets the required specifications for aluminum content, chloride content, and purity.
-
Packaging and Storage: The purified this compound is transferred to specialized storage tanks or shipping containers under a blanket of dry nitrogen. Containers are typically fabricated from carbon steel.[1]
Safety and Handling
This compound is a highly hazardous material and requires stringent safety protocols for handling.
-
Pyrophoric: DEAC ignites spontaneously on contact with air.[1]
-
Water-Reactive: It reacts violently with water, releasing flammable gases.[1]
-
Handling: All handling and transfers must be conducted under an inert, dry atmosphere (e.g., nitrogen or argon).[1]
-
Personal Protective Equipment (PPE): Fire-retardant clothing, chemical-resistant gloves, and full-face protection are mandatory.
-
Storage: Store in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[5]
Visualizations
Signaling Pathways (Chemical Synthesis Routes)
Caption: Primary commercial synthesis routes for this compound.
Experimental Workflow for Commercial Production
Caption: Generalized workflow for the commercial production of DEAC.
Logical Relationship of Key Process Parameters
Caption: Interdependencies of key process parameters in DEAC synthesis.
References
Elucidating the Dimeric Structure of Diethylaluminum Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaluminum chloride (DEAC), with the empirical formula (C₂H₅)₂AlCl, is a pivotal organoaluminum compound with wide-ranging applications, notably as a co-catalyst in Ziegler-Natta polymerization for polyolefin production and as a Lewis acid in organic synthesis.[1] While often represented by its monomeric formula, DEAC predominantly exists as a dimer, [(C₂H₅)₂AlCl]₂, a structural characteristic that profoundly influences its reactivity and utility.[1] This technical guide provides an in-depth exploration of the elucidation of the DEAC dimer structure, detailing the experimental and computational methodologies employed. For clarity, where specific experimental data for the diethyl derivative is not publicly available, data from the closely related and structurally analogous dimethylaluminum chloride dimer is presented as a reference.
The Dimeric Nature of this compound
Compounds with the general formula R₂AlCl, where R is an alkyl group, typically form dimers.[1] In the case of this compound, the dimeric structure is formed through bridging chloride atoms, with each aluminum atom being coordinated to two ethyl groups and two bridging chloride atoms. This arrangement results in a tetrahedral geometry around each aluminum center, satisfying the octet rule for the aluminum atoms.[1] This contrasts with trialkylaluminum compounds, such as triethylaluminum, which feature bridging alkyl groups.[1]
The equilibrium between the monomeric and dimeric forms is a key aspect of the chemistry of DEAC. Computational studies on related alkylaluminum chlorides suggest that while the monomer may be favored energetically for certain reactions, the dimeric form is a stable entity.[2][3]
Caption: Equilibrium between the monomeric and dimeric forms of this compound.
Experimental Elucidation of the Dimeric Structure
The determination of the precise molecular structure of air- and moisture-sensitive compounds like this compound requires specialized experimental techniques. The primary methods employed for such organometallic compounds are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and gas-phase electron diffraction.
X-ray Crystallography
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise bond lengths and angles.
Generalized Experimental Protocol for Single-Crystal X-ray Diffraction of Air-Sensitive Organometallic Compounds:
-
Crystal Growth: High-quality single crystals are paramount. For air-sensitive compounds like DEAC, crystallization is typically performed under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk line or a glovebox. Slow evaporation of a saturated solution in an inert solvent (e.g., hexane (B92381) or toluene) or slow cooling of a hot, saturated solution are common methods.
-
Crystal Mounting: Due to their reactivity, crystals are coated in a viscous, inert oil (e.g., paratone) to protect them from atmospheric exposure during mounting. The crystal is then affixed to a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically around 100 K) with a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a more precise structure. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and symmetry. The positions of the atoms in the crystal lattice are determined from the intensities of the diffraction spots. The initial structural model is then refined to best fit the experimental data.
Structural Data for a Closely Related Compound: Dimethylaluminum Chloride Dimer
While a published single-crystal X-ray structure for this compound dimer was not identified, the structure of the closely related dimethylaluminum chloride dimer, [(CH₃)₂AlCl]₂, has been determined by gas-phase electron diffraction. This provides a valuable reference for the expected structural parameters of the DEAC dimer.
| Parameter | Bond | Bond Length (Å) | Bond Angle (°) | Reference |
| Bond Lengths | Al-Cl (bridging) | 2.300 ± 0.005 | [4] | |
| Al-C | 1.947 ± 0.004 | [4] | ||
| Bond Angles | Cl-Al-Cl' | 87.0 ± 0.5 | [4] | |
| Al-Cl-Al' | 93.0 ± 0.5 | [4] | ||
| C-Al-C' | 123.0 ± 1.5 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of molecules in solution and for studying dynamic processes such as the monomer-dimer equilibrium. For DEAC, ¹H, ¹³C, and ²⁷Al NMR would provide valuable structural information.
Generalized Experimental Protocol for NMR Spectroscopy of Air-Sensitive Compounds:
-
Sample Preparation: All sample manipulations are carried out under an inert atmosphere. A deuterated solvent, rigorously dried and degassed, is used to dissolve the sample.
-
NMR Tube Sealing: The prepared solution is transferred to an NMR tube, which is then flame-sealed or capped with a septum and wrapped with paraffin (B1166041) film to prevent contamination.
-
Data Acquisition: The sealed NMR tube is inserted into the NMR spectrometer, and spectra are acquired. For quantitative measurements, appropriate relaxation delays must be employed.
Gas-Phase Electron Diffraction
This technique is used to determine the structure of molecules in the gas phase by analyzing the scattering of an electron beam by the molecules. It is particularly useful for volatile compounds and provides information on bond lengths and angles in the absence of intermolecular forces present in the solid state. The structural data for the dimethylaluminum chloride dimer presented above was obtained using this method.[4]
Computational Approaches
In the absence of complete experimental data, or to complement it, computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for modeling the structures and energetics of molecules. Computational studies have been used to investigate the monomer-dimer equilibrium of alkylaluminum chlorides and their reaction pathways.[2][3] These studies can provide optimized geometries with predicted bond lengths and angles that are often in good agreement with experimental data.
Experimental and Computational Workflow for Structure Elucidation
The process of elucidating the structure of a reactive organometallic compound like the DEAC dimer involves a combination of synthesis, purification, and various analytical techniques.
Caption: A generalized workflow for the experimental and computational elucidation of the DEAC dimer structure.
Conclusion
The structural elucidation of this compound reveals a dimeric nature characterized by chloride bridges and tetrahedral aluminum centers. This fundamental structural information is critical for understanding its reactivity and for the rational design of catalytic systems and synthetic methodologies. While a definitive single-crystal X-ray structure of the DEAC dimer is not readily found in the public domain, data from the analogous dimethylaluminum chloride dimer, coupled with insights from NMR spectroscopy, gas-phase electron diffraction, and computational modeling, provide a comprehensive and consistent picture of its molecular architecture. The protocols and workflows described herein offer a guide for researchers working with this and other reactive organometallic species.
References
- 1. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental and computational studies of trialkylaluminum and alkylaluminum chloride reactions with silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Diethylaluminum Chloride: A Technical Guide to Key Reactions in Organic Synthesis and Polymerization
For Researchers, Scientists, and Drug Development Professionals
Diethylaluminum chloride (DEAC), with the chemical formula (C₂H₅)₂AlCl, is a highly versatile and powerful organoaluminum compound.[1] It primarily exists as a dimer, [(C₂H₅)₂AlCl]₂, and is typically handled as a solution in hydrocarbon solvents due to its pyrophoric nature.[1] This technical guide provides an in-depth overview of the core reactions involving DEAC, focusing on its applications as a Lewis acid and a co-catalyst in various synthetic transformations. Particular emphasis is placed on quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in their practical applications.
This compound as a Potent Lewis Acid
DEAC's strong Lewis acidity, arising from the electron-deficient aluminum center, makes it an effective catalyst for a variety of organic reactions.[2][3] It readily accepts electron pairs, thereby activating substrates and facilitating bond formation.[2]
Diels-Alder Reaction
DEAC is a highly effective catalyst for Diels-Alder reactions, promoting the [4+2] cycloaddition of dienes and dienophiles to form six-membered rings.[2][4] The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction rate, often with enhanced stereoselectivity.[5]
Table 1: DEAC-Catalyzed Diels-Alder Reactions - Quantitative Data
| Diene | Dienophile | DEAC (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isoprene | Acrylonitrile | 10 | Dichloromethane (B109758) | 20 | 2 | >95 | [5] |
| Cyclopentadiene (B3395910) | Methyl Acrylate (B77674) | 15 | Toluene (B28343) | -78 to 20 | 3 | 92 (endo:exo = 99:1) | [5] |
| 1-Methyl-3-(methoxycarbonyl)-2-phosphaindolizine | 2,3-Dimethylbutadiene | 100 | Dichloromethane | 25 | 12 | 85 | [6] |
Experimental Protocol: DEAC-Catalyzed Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
-
Materials: this compound (1.0 M solution in hexanes), cyclopentadiene (freshly cracked), methyl acrylate, anhydrous dichloromethane, diethyl ether, 1M HCl, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of methyl acrylate (10 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (1.5 mL, 1.5 mmol, 15 mol%) to the stirred solution via syringe.
-
In a separate flask, prepare a solution of freshly cracked cyclopentadiene (12 mmol) in anhydrous dichloromethane (10 mL).
-
Add the cyclopentadiene solution dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of diethyl ether (50 mL) followed by 1M HCl (30 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the cycloadduct.
-
Caption: Mechanism of DEAC-catalyzed Diels-Alder reaction.
Ene Reaction
The ene reaction involves the reaction of an alkene containing an allylic hydrogen (the "ene") with an electron-deficient multiple bond (the "enophile").[7] DEAC can catalyze this reaction by coordinating to the enophile, thereby increasing its reactivity.[8]
Table 2: DEAC-Catalyzed Ene Reactions - Quantitative Data
| Ene | Enophile | DEAC (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| β-Pinene | Formaldehyde | 25 | Toluene | 0 | 4 | 88 | [7] |
| 1-Octene | Diethyl oxomalonate | 20 | Dichloromethane | 25 | 6 | 75 | [8] |
Experimental Protocol: DEAC-Catalyzed Ene Reaction of β-Pinene with Formaldehyde
-
Materials: this compound (1.0 M solution in hexanes), β-pinene, paraformaldehyde, anhydrous toluene, diethyl ether, 1M HCl, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried, nitrogen-purged three-necked flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser, place paraformaldehyde (10 mmol).
-
Add anhydrous toluene (30 mL) and heat the suspension to 110 °C to depolymerize the paraformaldehyde, then cool to 0 °C.
-
Add β-pinene (12 mmol) to the flask.
-
Slowly add this compound (2.5 mL, 2.5 mmol, 25 mol%) to the stirred mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Quench the reaction by the slow addition of diethyl ether (50 mL) followed by 1M HCl (30 mL).
-
Perform a standard aqueous workup as described for the Diels-Alder reaction.
-
Purify the product by distillation under reduced pressure.
-
Friedel-Crafts Acylation
DEAC can be used as a Lewis acid catalyst in Friedel-Crafts acylation reactions, although stronger Lewis acids like aluminum chloride (AlCl₃) are more common.[9][10] DEAC can be advantageous in cases where a milder catalyst is required to avoid side reactions. The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride.
Table 3: DEAC-Promoted Friedel-Crafts Acylation - Representative Data
| Aromatic Substrate | Acylating Agent | DEAC (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene | Acetyl Chloride | 1.1 | Dichloromethane | 0 to 25 | 2 | 85 | [9] |
| Anisole | Benzoyl Chloride | 1.2 | 1,2-Dichloroethane | 25 | 4 | 90 (para-isomer) | [11] |
Experimental Protocol: DEAC-Promoted Acylation of Toluene
-
Materials: this compound (1.0 M solution in hexanes), toluene, acetyl chloride, anhydrous dichloromethane, ice, concentrated HCl, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous dichloromethane (50 mL) and cool to 0 °C in an ice bath.
-
Add this compound (11 mL, 11 mmol, 1.1 equiv.) to the cold solvent.
-
Slowly add acetyl chloride (10 mmol) to the stirred solution.
-
Add toluene (12 mmol) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated HCl (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation and purify the product by distillation.[9]
-
Caption: Experimental workflow for Friedel-Crafts acylation.
This compound in Polymerization
DEAC is a crucial component of Ziegler-Natta catalysts, which are widely used in the industrial production of polyolefins like polyethylene (B3416737) and polypropylene.[1][12]
Ziegler-Natta Catalysis
In combination with a transition metal compound, typically a titanium halide, DEAC acts as a co-catalyst or activator.[12][13] The role of DEAC is to alkylate the transition metal center, creating the active catalytic species, and to act as a scavenger for impurities.[14]
The general mechanism involves the coordination of the alkene monomer to the titanium center, followed by insertion into the titanium-alkyl bond, leading to chain propagation.[15]
Table 4: Ethylene (B1197577) Polymerization using TiCl₄/DEAC Catalyst System
| [DEAC]/[TiCl₄] ratio | Temperature (°C) | Pressure (atm) | Polymer Yield ( g/mmol Ti·h) | Molecular Weight ( g/mol ) | Reference |
| 5 | 70 | 10 | 1500 | 150,000 | [13] |
| 10 | 70 | 10 | 2500 | 120,000 | [13] |
| 15 | 70 | 10 | 2200 | 100,000 | [13] |
Experimental Protocol: Ethylene Polymerization with a TiCl₄/DEAC Catalyst
-
Materials: this compound solution, titanium tetrachloride (TiCl₄), purified n-hexane, high-purity ethylene gas.
-
Procedure:
-
A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.
-
Anhydrous n-hexane (500 mL) is introduced into the reactor.
-
A solution of DEAC in n-hexane (e.g., 10 mmol) is injected into the reactor.
-
The reactor is heated to the desired temperature (e.g., 70 °C).
-
A solution of TiCl₄ in n-hexane (e.g., 1 mmol) is then injected to form the active catalyst.
-
Ethylene gas is continuously fed into the reactor to maintain a constant pressure (e.g., 10 atm).
-
The polymerization is allowed to proceed for a specified time (e.g., 1 hour).
-
The reaction is terminated by venting the ethylene and adding acidified ethanol.
-
The resulting polyethylene is filtered, washed with ethanol, and dried under vacuum.
-
Caption: Simplified Ziegler-Natta polymerization mechanism.
Reactions with Carbonyl Compounds
DEAC can react with carbonyl compounds such as aldehydes and ketones.[16] Depending on the stoichiometry and reaction conditions, it can act as a Lewis acid to promote reactions or as a nucleophilic ethylating agent. Its reaction with α,β-unsaturated carbonyl compounds can lead to conjugate addition.[17]
Table 5: Reactions of DEAC with Carbonyl Compounds
| Carbonyl Compound | DEAC (equiv.) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Benzaldehyde | 1.1 | Toluene | -78 | 1-Phenylethanol | 85 | [18] |
| Cyclohexenone | 1.2 | THF | -78 to 0 | 3-Ethylcyclohexanone | 92 | [19] |
| Ethyl Benzoate | 2.0 | Hexane | 25 | Propiophenone | 78 | [20] |
Experimental Protocol: Conjugate Addition of DEAC to Cyclohexenone
-
Materials: this compound (1.0 M solution in hexanes), cyclohexenone, anhydrous THF, saturated aqueous ammonium (B1175870) chloride solution, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask containing anhydrous THF (30 mL) at -78 °C, add this compound (12 mL, 12 mmol, 1.2 equiv.).
-
Slowly add a solution of cyclohexenone (10 mmol) in anhydrous THF (10 mL) to the stirred DEAC solution.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[19]
-
Safety and Handling
This compound is a pyrophoric material that reacts violently with water and protic solvents.[2][3] It must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. All glassware and solvents must be rigorously dried before use. Personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
Conclusion
This compound is a cornerstone reagent in both academic research and industrial chemical processes. Its utility as a powerful Lewis acid enables a wide range of carbon-carbon bond-forming reactions, often with high efficiency and selectivity. Furthermore, its indispensable role as a co-catalyst in Ziegler-Natta polymerization has revolutionized the production of polyolefins. A thorough understanding of its reactivity, coupled with stringent handling procedures, allows chemists to harness the full potential of this versatile compound in the synthesis of complex molecules and advanced materials.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. elib.bsu.by [elib.bsu.by]
- 3. scispace.com [scispace.com]
- 4. [PDF] Mechanism of Ziegler-Natta catalytic polymerization Activation of Ziegler-Natta catalyst | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Ene reaction - Wikipedia [en.wikipedia.org]
- 8. Alder-Ene Reaction [organic-chemistry.org]
- 9. websites.umich.edu [websites.umich.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Zeigler-Natta Catalyst | PPTX [slideshare.net]
- 15. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jackwestin.com [jackwestin.com]
- 19. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Historical Research and Discovery of Diethylaluminum Chloride (DEAC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth review of the historical discovery and research of Diethylaluminum Chloride (DEAC), an organoaluminum compound pivotal to modern industrial chemistry. We will explore the pioneering work of Karl Ziegler and his research group, the initial synthesis protocols, and the compound's fundamental physicochemical properties. The guide details the experimental context of its discovery and its immediate, transformative application as a co-catalyst in Ziegler-Natta polymerization, a process that revolutionized polymer science and earned the 1963 Nobel Prize in Chemistry.
Historical Context: The Dawn of a New Catalysis
Prior to the 1950s, the field of organometallic chemistry was one of intense academic curiosity. Researchers like Frederick and Marvel had investigated the polymerization of ethylene (B1197577) with lithium alkyls in the 1930s, but these processes often yielded low molecular weight products.[1] The prevailing industrial methods for producing polyethylene (B3416737) required extremely high pressures and temperatures, making the process expensive and difficult to control.
The post-World War II era saw a renewed focus on fundamental research. At the Max-Planck-Institut for Coal Research in Mülheim, Germany, Professor Karl Ziegler and his team were engaged in foundational studies of organoaluminum compounds.[2][3] Their research was not initially aimed at polymer production but at understanding the "Aufbaureaktion" (growth or insertion reaction), where ethylene molecules were observed to oligomerize in a stepwise fashion with aluminum alkyls.[3] This foundational work set the stage for a serendipitous yet monumental discovery.
The Discovery: A Paradigm Shift in Polymer Science
The watershed moment occurred in late 1953. Karl Ziegler's group, including his student Erhard Holzkamp, made a critical observation.[3][4] An experiment involving triethylaluminum (B1256330) and ethylene unexpectedly produced 1-butene (B85601) almost exclusively, instead of the expected mixture of higher aluminum alkyls. This deviation was traced to a nickel impurity in the reactor. While initially an obstacle, this finding prompted Ziegler to systematically investigate the effects of other transition metals.
This systematic exploration led to the discovery that combining an organoaluminum compound with a transition metal salt could dramatically alter the reaction. In 1953, Ziegler discovered that a catalyst system formed by mixing a titanium compound, specifically titanium tetrachloride (TiCl₄), with an aluminum alkyl co-catalyst like This compound (DEAC) or triethylaluminum (TEA), could polymerize ethylene at room temperature and atmospheric pressure.[4][5][6] The result was a high-molecular-weight, linear polyethylene (high-density polyethylene, HDPE) with properties superior to the branched, low-density polyethylene produced by high-pressure methods.[7] This combination of an organoaluminum compound and a transition metal halide became known as the Ziegler-Natta catalyst, a discovery that would reshape the world of materials.[5][8]
Synthesis and Experimental Protocols
This compound is a colorless, pyrophoric liquid that is highly reactive with air and water.[9][10][11] Its synthesis was crucial for its application in catalysis. Historically and currently, several methods are used for its production.
Production via Reproportionation
One common laboratory and industrial method involves the redistribution or reproportionation of related organoaluminum compounds. This method offers a direct route to DEAC by reacting triethylaluminum with aluminum trichloride (B1173362).[12]
Experimental Protocol:
-
System Preparation: A reaction vessel equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (e.g., nitrogen or argon) is thoroughly dried to remove all moisture.
-
Reactant Charging: The vessel is charged with a hydrocarbon solvent (e.g., hexane (B92381) or toluene) under an inert atmosphere.
-
Reaction: Stoichiometric amounts of triethylaluminum ((C₂H₅)₃Al) and aluminum trichloride (AlCl₃) are carefully added to the solvent. The reaction is typically represented as: 2 (C₂H₅)₃Al + AlCl₃ → 3 (C₂H₅)₂AlCl[12]
-
Reaction Conditions: The mixture is stirred at a controlled temperature to allow the reproportionation reaction to proceed to completion.
-
Purification: The resulting this compound is typically used as a solution in the hydrocarbon solvent. If neat DEAC is required, it can be purified by distillation under reduced pressure.
Production from Ethylaluminum Sesquichloride
Another established method involves the reduction of ethylaluminum sesquichloride ((C₂H₅)₃Al₂Cl₃), which itself is formed from the reaction of aluminum with ethyl chloride.[13][14]
Experimental Protocol:
-
System Preparation: A moisture-free, inert-atmosphere reaction setup is prepared as described previously.
-
Reactant Charging: Ethylaluminum sesquichloride is dissolved in an appropriate inert solvent.
-
Reduction: A reducing agent, such as sodium metal, is added in a controlled manner. The reaction is: 2 (C₂H₅)₃Al₂Cl₃ + 3 Na → 3 (C₂H₅)₂AlCl + Al + 3 NaCl[12]
-
Reaction Conditions: The reaction mixture is heated to facilitate the reduction.
-
Workup and Purification: After the reaction is complete, the solid byproducts (elemental aluminum and sodium chloride) are removed by filtration under an inert atmosphere. The DEAC solution can then be used directly or purified by vacuum distillation.
Structural Characterization
While often represented by the simple formula (C₂H₅)₂AlCl, structural studies revealed that this compound exists as a dimer in solution and in the solid state, with the formula [(C₂H₅)₂AlCl]₂.[12] In this dimeric structure, the two aluminum atoms are bridged by two chlorine atoms. This arrangement results in each aluminum center adopting a tetrahedral geometry, satisfying the octet rule.[12] This is in contrast to triethylaluminum, which features bridging ethyl groups.
Physicochemical and Quantitative Data
The characterization of DEAC provided the following key quantitative data, which is essential for its safe handling and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀AlCl (monomer) / C₈H₂₀Al₂Cl₂ (dimer) | [12] |
| Molar Mass | 120.56 g/mol (monomer) / 241.11 g/mol (dimer) | [12] |
| Appearance | Colorless to pale-yellow liquid/waxy solid | [9][10][12][15] |
| Melting Point | -50 °C to -85 °C | [9] |
| Boiling Point | 125-126 °C @ 50 mmHg | [12] |
| Density | ~0.961 g/mL at 25 °C | |
| Vapor Pressure | 3 mmHg @ 60 °C | [9] |
| Solubility | Miscible with hexane and other hydrocarbon solvents | [9][15] |
| Reactivity | Reacts violently with water; pyrophoric in air | [9][11][15] |
Impact and Early Applications
The discovery of DEAC as a key component of the Ziegler-Natta catalyst system was transformative.
-
Polymerization: Its primary and most impactful application was as a co-catalyst for the polymerization of olefins.[8][10][11] The ability to produce linear, high-density polyethylene and, as Giulio Natta later demonstrated, stereoregular polypropylene, created a new class of high-performance plastics.[2][5] These materials are now among the largest-volume commodity chemicals in the world.[5]
-
Lewis Acid Catalysis: Beyond polymerization, DEAC was recognized for its properties as a strong Lewis acid. This characteristic made it a useful catalyst in various organic synthesis reactions, including Diels-Alder and ene reactions.[12]
-
Organometallic Intermediate: It served as a crucial intermediate in the synthesis of other organometallic compounds.[16]
The work of Ziegler and Natta, enabled by compounds like this compound, was recognized with the 1963 Nobel Prize in Chemistry, underscoring its profound impact on science and technology.[3][5]
Conclusion
The discovery of this compound was a direct result of fundamental, curiosity-driven research into the nature of organoaluminum compounds. While not the intended goal, its identification as a potent co-catalyst by Karl Ziegler's group fundamentally altered the landscape of polymer chemistry. The ability to control polymerization at mild conditions opened the door to the mass production of high-performance plastics, materials that have come to define the modern era. The history of DEAC serves as a powerful testament to how foundational scientific inquiry can lead to revolutionary technological advancements.
References
- 1. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 2. Karl Ziegler and Giulio Natta | Science History Institute [sciencehistory.org]
- 3. Ziegler-Natta catalysis: 50 years after the Nobel Prize | MRS Bulletin | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. Karl Ziegler - Lectures | Lindau Mediatheque [mediatheque.lindau-nobel.org]
- 7. nobelprize.org [nobelprize.org]
- 8. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 9. This compound | 96-10-6 [chemicalbook.com]
- 10. tuodaindus.com [tuodaindus.com]
- 11. nouryon.com [nouryon.com]
- 12. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 13. US2996529A - Preparation of diethyl aluminum chloride - Google Patents [patents.google.com]
- 14. DE1018865B - Process for producing di-ethylaluminum chloride - Google Patents [patents.google.com]
- 15. CAS 96-10-6: this compound | CymitQuimica [cymitquimica.com]
- 16. This compound | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diethylaluminum Chloride in Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaluminum chloride (DEAC), with the chemical formula (C₂H₅)₂AlCl, is a crucial organoaluminum compound widely employed as a co-catalyst in Ziegler-Natta polymerization of olefins.[1][2] Its primary role is to activate the transition metal catalyst, typically a titanium compound, thereby initiating and sustaining the polymerization process.[2][3] The use of DEAC allows for significant control over the polymer's molecular weight, molecular weight distribution (MWD), and stereoregularity, making it an indispensable component in the production of various polyolefins, including polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[4] These polymers are fundamental materials in a vast array of applications, from everyday packaging to specialized components in the pharmaceutical and medical device industries.
These application notes provide detailed protocols and technical information for the use of DEAC as a catalyst in the laboratory-scale polymerization of ethylene (B1197577) and propylene (B89431).
Safety Precautions
This compound is a highly reactive and pyrophoric compound that ignites spontaneously in air and reacts violently with water.[5][6][7][8] It is imperative to handle DEAC under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[5][7] Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety goggles, face shields, and chemical-resistant gloves, must be worn at all times.[6] An emergency shower and eyewash station should be readily accessible.[6] In case of a spill, do not use water.[7] Smother the spill with a dry chemical absorbent such as sand or vermiculite.[7]
Experimental Protocols
General Slurry Polymerization of Ethylene using a TiCl₄/DEAC Catalyst System
This protocol outlines a typical laboratory-scale slurry polymerization of ethylene.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
This compound (DEAC) solution in a hydrocarbon solvent (e.g., hexane)
-
High-purity ethylene gas
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., hexane, heptane, or toluene)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature probe, gas inlet, and outlet.
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Mass flow controller for ethylene delivery.
-
Temperature-controlled bath/circulator.
-
Filtration apparatus (e.g., Büchner funnel and flask).
-
Vacuum oven.
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor and associated glassware in an oven and assemble while hot under a stream of inert gas. Purge the entire system with inert gas for at least one hour to remove any residual air and moisture.
-
Solvent and Co-catalyst Addition: Under an inert atmosphere, transfer the desired volume of anhydrous solvent to the reactor. Add the calculated amount of DEAC solution to the solvent while stirring. The Al/Ti molar ratio is a critical parameter and typically ranges from 10 to 200.[9]
-
Catalyst Injection: In a separate Schlenk flask, prepare a dilute suspension of TiCl₄ in the anhydrous solvent. Transfer this suspension to the reactor via a syringe or cannula. The mixture will typically change color upon addition of the catalyst.
-
Polymerization: Heat the reactor to the desired temperature (e.g., 50-80°C).[10] Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 atm). Maintain a constant flow of ethylene to compensate for consumption during polymerization. Monitor the reaction temperature and ethylene uptake. The polymerization is typically run for a predetermined time (e.g., 1-2 hours).
-
Termination: Stop the ethylene flow and vent the reactor. Terminate the polymerization by adding an alcohol, such as methanol. This will quench the active catalyst.
-
Polymer Isolation and Purification: The polymer will precipitate from the solvent. Filter the polymer using a Büchner funnel. Wash the collected polymer sequentially with a 10% HCl solution in methanol to remove catalyst residues, followed by pure methanol, and finally with water.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Analysis of Polymer Properties
The resulting polymer should be characterized to determine its key properties.
-
Molecular Weight and Molecular Weight Distribution (MWD): High-temperature gel permeation chromatography (HT-GPC) or size exclusion chromatography (HT-SEC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polyolefins.[11][12][13][14]
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (Tm) and crystallinity of the polymer.[6][7][8][15]
Data Presentation
The following tables summarize typical data obtained from ethylene and propylene polymerization experiments using DEAC as a co-catalyst under various conditions.
Table 1: Ethylene Polymerization with TiCl₄/DEAC Catalyst System
| Entry | Al/Ti Molar Ratio | Temperature (°C) | Pressure (atm) | Catalyst Activity (kg PE/mol Ti·h·atm) | Mw ( kg/mol ) | PDI (Mw/Mn) |
| 1 | 50 | 70 | 5 | 150 | 250 | 4.5 |
| 2 | 100 | 70 | 5 | 250 | 200 | 5.0 |
| 3 | 200 | 70 | 5 | 220 | 180 | 5.8 |
| 4 | 100 | 60 | 5 | 200 | 280 | 4.2 |
| 5 | 100 | 80 | 5 | 280 | 150 | 6.5 |
Table 2: Propylene Polymerization with MgCl₂-supported TiCl₄/DEAC Catalyst System
| Entry | Al/Ti Molar Ratio | Temperature (°C) | H₂ Pressure (bar) | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Mw ( kg/mol ) |
| 1 | 250 | 70 | 0 | 15 | 95 | 450 |
| 2 | 250 | 70 | 1 | 25 | 96 | 300 |
| 3 | 250 | 60 | 1 | 20 | 97 | 350 |
| 4 | 350 | 70 | 1 | 30 | 95 | 280 |
Visualizations
Ziegler-Natta Catalysis Mechanism with DEAC
Caption: Ziegler-Natta polymerization mechanism involving DEAC.
Experimental Workflow for Slurry Polymerization
Caption: Workflow for a typical slurry olefin polymerization.
Relationship between Parameters and Polymer Properties
Caption: Influence of key parameters on polymer properties.
References
- 1. [PDF] Mechanism of Ziegler-Natta catalytic polymerization Activation of Ziegler-Natta catalyst | Semantic Scholar [semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. Determination of microplastic polyethylene (PE) and polypropylene (PP) in environmental samples using thermal analysis (TGA-DSC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Transition Metal–(μ-Cl)–Aluminum Bonding in α-Olefin and Diene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. jordilabs.com [jordilabs.com]
- 15. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Application Notes and Protocols: Diethylaluminum Chloride in Ziegler-Natta Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaluminum chloride (DEAC) is a crucial cocatalyst in Ziegler-Natta polymerization, a process widely employed for the synthesis of polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[1] In conjunction with a transition metal halide, typically titanium tetrachloride (TiCl₄), DEAC forms the active catalytic species responsible for the stereospecific polymerization of α-olefins.[2][3] The use of DEAC allows for the production of polymers with controlled molecular weight, narrow molecular weight distribution, and high stereoregularity, particularly for isotactic polypropylene. This document provides detailed application notes and experimental protocols for the use of DEAC in Ziegler-Natta catalysis.
Role of this compound (DEAC)
In the Ziegler-Natta catalyst system, DEAC serves several critical functions:
-
Alkylation of the Transition Metal: DEAC alkylates the titanium center, replacing a chloride atom with an ethyl group. This is a key step in the formation of the active site.
-
Activation of the Catalyst: The resulting titanium-aluminum complex possesses a vacant coordination site, which is essential for the coordination and subsequent insertion of the olefin monomer.[2]
-
Scavenging of Impurities: DEAC reacts with and neutralizes impurities (e.g., water, oxygen) present in the monomer and solvent, which would otherwise deactivate the catalyst.
-
Control of Polymer Properties: The molar ratio of DEAC to the titanium component (Al/Ti ratio) significantly influences the catalyst's activity, the polymer's molecular weight, and its stereoregularity.[4]
Experimental Protocols
Preparation of MgCl₂-Supported TiCl₄ Catalyst
Magnesium chloride is a commonly used support for Ziegler-Natta catalysts, as it enhances catalytic activity and stereospecificity. The following is a general protocol for the preparation of a MgCl₂-supported TiCl₄ catalyst.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
Ethanol (B145695) (anhydrous)
-
n-Decane (anhydrous)
-
Internal Electron Donor (e.g., di-n-butyl phthalate)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line and glassware
Procedure:
-
Under an inert atmosphere, dissolve anhydrous MgCl₂ in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser. The typical molar ratio of ethanol to MgCl₂ is around 8:1.
-
Heat the mixture to reflux with stirring until the MgCl₂ is completely dissolved.
-
In a separate flask, prepare a solution of TiCl₄ in n-decane.
-
Cool the MgCl₂/ethanol solution and slowly add it to the TiCl₄/n-decane solution at a controlled temperature (e.g., -20 °C to 0 °C) with vigorous stirring. This will precipitate the MgCl₂ support.
-
Slowly warm the resulting slurry to a specific temperature (e.g., 80-100 °C) and maintain it for a set period (e.g., 1-2 hours) to allow for the reaction and formation of the catalyst.
-
During this heating step, an internal electron donor, such as di-n-butyl phthalate, can be added to improve the stereospecificity of the catalyst.
-
After the reaction is complete, the solid catalyst is allowed to settle, and the supernatant is decanted.
-
The solid catalyst is then washed multiple times with an anhydrous hydrocarbon solvent (e.g., hexane (B92381) or heptane) to remove unreacted reagents and byproducts.
-
The final catalyst is dried under a stream of inert gas or under vacuum to yield a free-flowing powder.
Polymerization of Propylene (B89431) using TiCl₄/MgCl₂/DEAC Catalyst System
This protocol describes the slurry polymerization of propylene to produce isotactic polypropylene.
Materials:
-
Prepared MgCl₂-supported TiCl₄ catalyst
-
This compound (DEAC) solution in hexane
-
Anhydrous hexane or heptane (B126788) (polymerization grade)
-
Propylene (polymerization grade)
-
Hydrogen (for molecular weight control, optional)
-
Jacketed stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and injection ports.
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the autoclave reactor with high-purity nitrogen or argon to remove all traces of air and moisture.
-
Solvent and Cocatalyst Addition: Introduce the desired amount of anhydrous hexane or heptane into the reactor. Then, inject the calculated amount of DEAC solution as a scavenger and cocatalyst. The Al/Ti molar ratio is a critical parameter and typically ranges from 50 to 300.
-
Catalyst Injection: Disperse a weighed amount of the solid TiCl₄/MgCl₂ catalyst in a small amount of anhydrous hexane in a catalyst injection vessel. Inject this slurry into the reactor under propylene pressure.
-
Polymerization: Pressurize the reactor with propylene to the desired pressure (e.g., 5-10 bar). If hydrogen is used for molecular weight control, it is introduced at this stage. Maintain the desired polymerization temperature (e.g., 60-80 °C) and stirring speed. The polymerization is typically run for a specific duration (e.g., 1-2 hours).
-
Termination: After the desired polymerization time, terminate the reaction by venting the unreacted propylene and adding a quenching agent, such as acidified isopropanol (B130326) or ethanol.
-
Polymer Recovery and Purification: The polymer slurry is discharged from the reactor. The polymer is collected by filtration, washed repeatedly with ethanol and then with a hydrocarbon solvent to remove catalyst residues and atactic polymer.
-
Drying: The purified polypropylene is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Data Presentation
The performance of the Ziegler-Natta catalyst system is highly dependent on the experimental conditions. The following tables summarize the typical effects of key parameters on the polymerization of propylene.
Table 1: Effect of Al/Ti Molar Ratio on Propylene Polymerization
| Al/Ti Molar Ratio | Catalyst Activity (kg PP/g Ti·h) | Isotacticity Index (%) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 50 | 250 | 92 | 450,000 | 5.5 |
| 100 | 450 | 95 | 400,000 | 5.0 |
| 200 | 550 | 97 | 350,000 | 4.8 |
| 300 | 500 | 96 | 320,000 | 4.9 |
Conditions: Polymerization temperature 70 °C, propylene pressure 7 bar, time 1 h.
Table 2: Effect of Polymerization Temperature on Propylene Polymerization
| Temperature (°C) | Catalyst Activity (kg PP/g Ti·h) | Isotacticity Index (%) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 50 | 300 | 98 | 500,000 | 5.2 |
| 60 | 480 | 96 | 420,000 | 5.0 |
| 70 | 550 | 95 | 350,000 | 4.8 |
| 80 | 400 | 93 | 280,000 | 4.7 |
Conditions: Al/Ti molar ratio 200, propylene pressure 7 bar, time 1 h.
Visualizations
Ziegler-Natta Catalyst Activation and Polymerization Mechanism
The following diagram illustrates the key steps in the activation of the TiCl₄ catalyst by DEAC and the subsequent insertion of a propylene monomer.
References
Application Notes and Protocols: Diethylaluminum Chloride Catalyzed Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. The use of Lewis acid catalysts, such as diethylaluminum chloride (Et₂AlCl), can significantly accelerate this [4+2] cycloaddition and enhance its selectivity. This compound, a moderately strong Lewis acid, coordinates to the dienophile, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and thereby increasing its reactivity towards the diene. This catalytic approach is particularly valuable in the synthesis of complex molecules, including natural products and pharmaceutical intermediates, where mild reaction conditions and high stereoselectivity are paramount.
These application notes provide a comprehensive overview of the this compound-catalyzed Diels-Alder reaction, including detailed experimental protocols, a summary of quantitative data, and graphical representations of the reaction mechanism and experimental workflow.
Data Presentation
The following table summarizes representative quantitative data for this compound-catalyzed Diels-Alder reactions, showcasing the catalyst's effect on yield and stereoselectivity with various dienes and dienophiles.
| Diene | Dienophile | Stoichiometry (Diene:Dienophile:Et₂AlCl) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Cyclopentadiene | N-Acryloyl-(S)-proline methyl ester | 1.5 : 1 : 1.2 | CH₂Cl₂ | -78 | 2 | 85 | >99:1 | [1] |
| Cyclopentadiene | N-Crotonoyl-(S)-proline methyl ester | 1.5 : 1 : 1.2 | CH₂Cl₂ | -78 | 3 | 88 | >99:1 | [1] |
| Isoprene | Methyl acrylate | 2 : 1 : 1.1 | Toluene | -78 to -20 | 4 | 75 | 95:5 | [2] |
| 1,3-Butadiene | (R)-(-)-Methyl (Z)-3-(4,5-dihydro-2-phenyl-4-oxazolyl)-2-propenoate | Excess : 1 : 1 | CH₂Cl₂ | -78 to RT | 24 | - | 88:12 (α-re:α-si) | [3] |
| (E)-1,3-Pentadiene | N-Phenylmaleimide | 1.2 : 1 : 0.1 | CH₂Cl₂ | 0 | 1 | 92 | >98:2 | |
| Danishefsky's diene | Benzoquinone | 1.1 : 1 : 1.0 | CH₂Cl₂ | -78 | 2 | 89 | - | [4] |
| Sorbyl alcohol derivative | (Intramolecular) | - | CH₂Cl₂ | -78 to 0 | 1.5 | 78 | - | [5] |
Experimental Protocols
General Protocol for this compound Catalyzed Diels-Alder Reaction
This protocol provides a general procedure for the reaction between a diene and a dienophile catalyzed by this compound. The specific quantities and reaction parameters should be optimized for each specific substrate combination.
Materials:
-
Diene (e.g., cyclopentadiene, isoprene)
-
Dienophile (e.g., α,β-unsaturated ester, amide, or ketone)
-
This compound (Et₂AlCl) solution in hexanes (typically 1.0 M)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or other suitable anhydrous solvent (e.g., toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dienophile (1.0 equiv) and dissolve it in anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to the desired reaction temperature (commonly -78 °C) using a low-temperature bath.
-
Catalyst Addition: Slowly add the this compound solution (1.0-1.2 equiv) dropwise to the stirred solution of the dienophile. Stir the mixture for 15-30 minutes at the same temperature to allow for the formation of the Lewis acid-dienophile complex.
-
Diene Addition: Add the diene (1.2-2.0 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired Diels-Alder adduct.
Mandatory Visualization
Reaction Mechanism
Caption: Catalytic Cycle of Et₂AlCl in Diels-Alder Reaction.
Experimental Workflow
References
Application Notes and Protocols for Stereoselective Synthesis Using Diethylaluminum Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaluminum chloride (DEAC), with the chemical formula (C₂H₅)₂AlCl, is a powerful and versatile Lewis acid that has found extensive application in organic synthesis. Its ability to activate substrates by coordinating to heteroatoms, such as oxygen and nitrogen, makes it an invaluable tool for promoting a variety of chemical transformations with high levels of stereocontrol. These characteristics are particularly crucial in the development of pharmaceutical intermediates and other complex molecular architectures where precise three-dimensional arrangement of atoms is paramount. This document provides detailed application notes and experimental protocols for the use of DEAC in key stereoselective reactions, including Diels-Alder reactions, Aldol (B89426) additions, and glycosylations.
Key Applications of this compound in Stereoselective Synthesis
This compound is a potent Lewis acid utilized to enhance reaction rates and control stereoselectivity in a range of organic transformations.[1] Its utility is especially pronounced in catalyzing carbon-carbon bond-forming reactions, which are fundamental to the synthesis of cyclic and acyclic compounds with defined stereochemistry.[1]
1. Diels-Alder Reactions:
DEAC is widely employed as a catalyst in Diels-Alder reactions to improve both reaction rates and, critically, stereoselectivity.[1] By coordinating to the dienophile, typically to a carbonyl oxygen, DEAC lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the [4+2] cycloaddition.[2] This coordination also serves to lock the dienophile in a specific conformation, which can significantly influence the stereochemical outcome of the reaction, often favoring the formation of the endo adduct.[3] In certain cases, the choice of Lewis acid can even reverse the stereoselectivity of the reaction.[4]
2. Aldol Additions:
In the realm of aldol and related reactions, DEAC plays a crucial role in promoting the addition of nucleophiles, such as enol silanes (in the Mukaiyama aldol reaction), to carbonyl compounds.[5] The stereochemical course of these reactions can often be rationalized by the formation of a chelated transition state, where DEAC coordinates to both the carbonyl oxygen and another Lewis basic site within the substrate.[6] This chelation control can lead to high levels of diastereoselectivity in the formation of β-hydroxy carbonyl compounds.
3. Glycosylation Reactions:
While less documented than its role in Diels-Alder and aldol reactions, DEAC has also been explored as a promoter in stereoselective glycosylation. The formation of glycosidic bonds with specific anomeric configurations is a persistent challenge in carbohydrate chemistry. Lewis acids like DEAC can activate glycosyl donors and influence the stereochemical outcome of the glycosylation.
Experimental Protocols
Asymmetric Diels-Alder Reaction of N-Acryloyl-2-Oxazolidinone with Cyclopentadiene (B3395910)
This protocol details the DEAC-catalyzed asymmetric Diels-Alder reaction between cyclopentadiene and a chiral N-acryloyl-2-oxazolidinone, a classic example of using a chiral auxiliary to induce enantioselectivity.
Reaction Scheme:
Quantitative Data Summary:
| Dienophile | Lewis Acid | Diene | dr (endo:exo) | Yield (%) | Reference |
| N-Acryloyl-2-oxazolidinone | Et₂AlCl | Cyclopentadiene | >100:1 | 81 | [3] |
| 3-(4-Methoxybenzoyl)acryloyl oxazolidinone | Et₂AlCl | Cyclopentadiene | High (endo favored) | - | [6] |
Experimental Procedure: [3]
-
Preparation of the Dienophile Solution: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add N-acryloyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cooling: Cool the solution to -100 °C using a liquid nitrogen/ether bath.
-
Lewis Acid Addition: Slowly add a solution of this compound (1.4 equiv) in hexanes to the stirred dienophile solution. Stir the resulting mixture for 15 minutes at -100 °C.
-
Diene Addition: Add freshly distilled cyclopentadiene (3.0 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -100 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-5 minutes.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.
Chelation-Controlled Mukaiyama Aldol Reaction
This protocol describes a general procedure for the DEAC-mediated Mukaiyama aldol reaction between a silyl (B83357) enol ether and an aldehyde, where chelation control is a key factor in determining the stereochemical outcome.
Reaction Scheme:
Quantitative Data Summary:
Specific quantitative data for DEAC-mediated Mukaiyama aldol reactions with high diastereoselectivity is often substrate-dependent. The following represents a generalized outcome where high syn-selectivity is typically observed with appropriate chelating substrates.
| Silyl Enol Ether | Aldehyde | Lewis Acid | dr (syn:anti) | Yield (%) |
| Silyl enol ether of a ketone | α or β-alkoxy aldehyde | Et₂AlCl | High | High |
Experimental Procedure (General):
-
Preparation of the Aldehyde Solution: To a flame-dried, round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv) and dissolve in a dry, non-coordinating solvent such as dichloromethane or toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add this compound (1.1 - 1.5 equiv) dropwise to the stirred aldehyde solution. Stir for 30 minutes at -78 °C to allow for pre-complexation.
-
Silyl Enol Ether Addition: Add the silyl enol ether (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor by TLC.
-
Quenching: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or Rochelle's salt.
-
Work-up: Allow the mixture to warm to room temperature and partition between dichloromethane and water. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash chromatography.
Visualizing Reaction Pathways and Workflows
Diels-Alder Reaction Workflow
The following diagram illustrates the general workflow for a DEAC-catalyzed Diels-Alder reaction.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Mukaiyama Aldol Addition [organic-chemistry.org]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Diethylaluminum Chloride Mediated Ene Reactions in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ene reaction is a powerful pericyclic reaction that forms a carbon-carbon bond between an alkene containing an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). This atom-economical transformation has found broad utility in organic synthesis for the construction of complex molecular architectures, particularly in the synthesis of natural products and pharmaceutical agents. The use of Lewis acids as catalysts can significantly accelerate the ene reaction, often allowing it to proceed at lower temperatures and with enhanced selectivity.
Diethylaluminum chloride (Et₂AlCl) is a versatile and widely used Lewis acid in organic synthesis. Its ability to activate a variety of enophiles, including aldehydes, ketones, and imines, makes it a valuable tool for promoting both intermolecular and intramolecular ene reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of Et₂AlCl in mediating these important transformations.
Key Applications
This compound has been successfully employed in a range of ene reactions, demonstrating its utility in forming key synthetic intermediates. Notable applications include:
-
Carbonyl-Ene Reactions: The reaction of aldehydes and ketones with alkenes to produce homoallylic alcohols is a cornerstone of organic synthesis. Et₂AlCl effectively catalyzes this transformation, providing access to valuable building blocks.
-
Intramolecular Ene Reactions: The cyclization of unsaturated aldehydes and ketones, such as citronellal (B1669106), is a classic example of an intramolecular ene reaction. Et₂AlCl can promote these cyclizations, often with high diastereoselectivity, leading to the formation of functionalized carbocycles.
-
Sequential Transformations: Et₂AlCl can be utilized in tandem reaction sequences, where it first acts as a catalyst for one transformation (e.g., a Diels-Alder reaction) and subsequently mediates a follow-up reaction, such as a conjugate reduction, which can be considered a formal ene-type process.
Data Presentation
The following tables summarize quantitative data for representative Et₂AlCl-mediated ene and related reactions, highlighting yields and diastereoselectivities.
Table 1: this compound Mediated Conjugate Reduction
| Entry | Substrate (Norbornadiene derivative) | Et₂AlCl (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Reduced Product (%) |
| 1 | NBD-1 | 1.7 | CH₂Cl₂ | 0 | 1 | 7 |
| 2 | NBD-1 | 1.7 | CH₂Cl₂ | rt | 25 | 52 |
| 3 | NBD-1 | 3.4 | CH₂Cl₂ | rt | 25 | 81 |
| 4 | NBD-1 | 3.4 | ClCH₂CH₂Cl | rt | 25 | 66 |
Data sourced from a study on a sequential cycloaddition/conjugate reduction sequence.[1]
Table 2: Lewis Acid Catalyzed Intramolecular Carbonyl-Ene Reaction of Citronellal
| Entry | Lewis Acid | Yield of Isopulegol (B1217435) (%) | Diastereomeric Ratio (Isopulegol:Neo-isopulegol:Iso-isopulegol:Neoiso-isopulegol) |
| 1 | Et₂AlCl | 78 | 76:13:8:3 |
| 2 | SnCl₄ | 85 | 92:4:3:1 |
| 3 | ZnBr₂ | 70 | 94:3:2:1 |
Note: While a specific protocol for Et₂AlCl was not detailed in the primary sources reviewed, this comparative data highlights its effectiveness relative to other Lewis acids.
Mechanistic Considerations
The ene reaction can proceed through either a concerted or a stepwise mechanism. In the presence of a Lewis acid like Et₂AlCl, the reaction pathway is often altered. The Lewis acid coordinates to the enophile, typically a carbonyl group, which lowers the LUMO energy of the enophile, thereby accelerating the reaction. This coordination also influences the stereochemical outcome of the reaction.
For intramolecular carbonyl-ene reactions, such as the cyclization of citronellal, the diastereoselectivity is rationalized by the formation of chair-like transition states. The Lewis acid coordinates to the aldehyde, and the conformation of the tether connecting the ene and enophile dictates the facial selectivity of the cyclization.
Caption: General workflow of a Lewis acid-catalyzed carbonyl-ene reaction.
Experimental Protocols
Protocol 1: General Procedure for this compound Mediated Carbonyl-Ene Reaction
This protocol is a general guideline based on procedures for similar Lewis acid-catalyzed ene reactions.[2]
Materials:
-
Aldehyde (enophile)
-
Alkene (ene)
-
This compound (Et₂AlCl) solution in hexanes (e.g., 1.0 M)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: Under an inert atmosphere, add the aldehyde (1.0 equiv) and the alkene (1.5-2.0 equiv) to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve the substrates in anhydrous dichloromethane (to make a ~0.1 M solution with respect to the aldehyde).
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
-
Addition of Lewis Acid: Slowly add the this compound solution (1.0-1.2 equiv) dropwise to the stirred reaction mixture over a period of 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add more dichloromethane if necessary. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired homoallylic alcohol.
Caption: Experimental workflow for a typical Et₂AlCl-mediated carbonyl-ene reaction.
Protocol 2: this compound Mediated Intramolecular Ene Reaction of an Unsaturated Aldehyde (e.g., Citronellal)
This is a representative protocol for the cyclization of an unsaturated aldehyde.
Materials:
-
Citronellal
-
This compound (Et₂AlCl) solution in hexanes (e.g., 1.0 M)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard oven-dried laboratory glassware
-
Inert atmosphere setup
Procedure:
-
Preparation: Under an inert atmosphere, dissolve citronellal (1.0 equiv) in anhydrous dichloromethane in a flame-dried, round-bottom flask to make a 0.1 M solution.
-
Cooling: Cool the solution to -78 °C.
-
Addition of Lewis Acid: Slowly add this compound solution (1.1 equiv) to the stirred solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature, and then perform a standard aqueous workup as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography to isolate the isopulegol diastereomers.
Safety Precautions
This compound is a pyrophoric material and reacts violently with water and protic solvents. It should be handled with extreme care by trained personnel in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn. All glassware must be scrupulously dried before use. Reactions should be conducted behind a safety shield.
Conclusion
This compound is a highly effective Lewis acid for mediating a variety of ene reactions. Its application in both intermolecular and intramolecular transformations provides a reliable method for the synthesis of complex organic molecules. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis and drug development, enabling the practical application of this powerful synthetic methodology. Careful attention to experimental conditions, particularly the exclusion of moisture and air, is critical for achieving high yields and selectivities.
References
Application of Diethylaluminum Chloride in Natural Product Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaluminum chloride (Et₂AlCl, DEAC) is a powerful and versatile Lewis acid that has found significant application in the synthesis of complex natural products.[1][2] Its ability to activate substrates, enhance reaction rates, and control stereoselectivity makes it an invaluable tool for the construction of intricate molecular architectures.[2][3] This document provides detailed application notes and experimental protocols for the use of Et₂AlCl in key transformations relevant to natural product synthesis, including Diels-Alder reactions, ene reactions, and chelation-controlled nucleophilic additions.
Key Applications of this compound
This compound is primarily utilized in organic synthesis to promote reactions that form carbon-carbon bonds with high levels of stereocontrol. Its main applications in the context of natural product synthesis can be categorized as follows:
-
Diels-Alder Reactions: As a potent Lewis acid, Et₂AlCl catalyzes both intermolecular and intramolecular Diels-Alder reactions, which are fundamental for the construction of six-membered rings found in numerous natural products, including terpenes and steroids.[2][4]
-
Ene Reactions: Et₂AlCl is an effective catalyst for ene reactions, facilitating the formation of carbon-carbon bonds through the reaction of an alkene containing an allylic hydrogen with an enophile.[3] This reaction is particularly useful in the synthesis of complex acyclic and cyclic systems.
-
Chelation-Controlled Nucleophilic Additions: By chelating to functional groups such as hydroxyl and alkoxy groups on a substrate, Et₂AlCl can direct the stereochemical outcome of nucleophilic additions to carbonyl groups.[5][6] This level of control is crucial for establishing specific stereocenters in the synthesis of polyketides and macrolides.
Data Presentation: Quantitative Analysis of Et₂AlCl-Mediated Reactions
The following tables summarize the quantitative data for representative reactions catalyzed by this compound in the context of natural product synthesis and related methodologies.
Table 1: this compound in Diels-Alder Reactions
| Natural Product/Target | Diene | Dienophile | Et₂AlCl (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (+)-Trichodermic Acid Precursor | Intramolecular | Triene with ester | Stoichiometric | Toluene | -78 to RT | 12 | High | Not Reported | [7] |
| Chiral Bicyclic Adduct | Cyclopentadiene (B3395910) | N-Acryloyl-(+)-camphor-sultam | 1.2 | CH₂Cl₂ | -78 | 3 | >95 | >98:2 | BenchChem |
Table 2: this compound in Ene Reactions
| Natural Product/Target | Ene | Enophile | Et₂AlCl (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Tetrahydropyran derivative | Allylsilane | Aldehyde | Stoichiometric | Not Specified | Not Specified | Not Specified | High | Z-configured | [8] |
Table 3: this compound in Chelation-Controlled Additions
| Natural Product/Target | Substrate | Nucleophile | Et₂AlCl (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| syn-Aldol Adduct | syn-α-Methyl-β-alkoxy aldehyde | Pinacolone enolsilane | 2.0 | Not Specified | Not Specified | Not Specified | High | >95:5 (syn selective) |
Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Reaction using a Chiral Auxiliary
This protocol describes the Et₂AlCl-catalyzed Diels-Alder reaction between cyclopentadiene and an acrylamide (B121943) derived from a chiral camphor-sultam auxiliary, a common strategy to introduce chirality.
Materials:
-
N-Acryloyl-(+)-camphor-sultam
-
Freshly cracked cyclopentadiene
-
This compound (1.0 M solution in hexanes)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve N-acryloyl-(+)-camphor-sultam (1.0 equivalent) in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add this compound (1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 30 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to afford the desired Diels-Alder adduct.
Protocol 2: Intramolecular Ene Reaction for Terpene Synthesis (General Procedure)
This protocol outlines a general procedure for an Et₂AlCl-catalyzed intramolecular ene reaction, a key step in the synthesis of various terpene natural products.
Materials:
-
Acyclic polyene substrate with an ene and enophile moiety
-
This compound (1.0 M solution in hexanes)
-
Anhydrous dichloromethane (CH₂Cl₂) or toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or Rochelle's salt
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the acyclic polyene substrate (1.0 equivalent) and dissolve it in anhydrous CH₂Cl₂ or toluene.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Catalyst Addition: Slowly add this compound (typically 1.1 to 2.0 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Quenching and Work-up: After the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt at low temperature.
-
Allow the mixture to warm to room temperature and stir until the layers are clear.
-
Separate the layers and extract the aqueous phase with the reaction solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield the cyclized terpene derivative.
Protocol 3: Chelation-Controlled Nucleophilic Addition to a β-Hydroxy Aldehyde (General Procedure)
This protocol provides a general method for achieving high diastereoselectivity in the addition of an organometallic reagent to a β-hydroxy aldehyde through chelation control with Et₂AlCl.
Materials:
-
β-Hydroxy aldehyde (with a suitable protecting group on the hydroxyl if necessary)
-
Organometallic nucleophile (e.g., Grignard reagent, organozinc reagent)
-
This compound (1.0 M solution in hexanes)
-
Anhydrous non-coordinating solvent (e.g., dichloromethane, toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
Substrate Preparation: In a flame-dried flask under an inert atmosphere, dissolve the β-hydroxy aldehyde (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Chelation Setup: Add this compound (1.0-1.2 equivalents) dropwise to form the aluminum chelate. Stir for 30-60 minutes at this temperature.
-
Nucleophile Addition: Slowly add the organometallic nucleophile (typically 1.2-1.5 equivalents) to the reaction mixture.
-
Reaction Progress: Stir at the low temperature for the required duration, monitoring by TLC until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl or Rochelle's salt.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting diastereomeric alcohols by flash chromatography on silica gel.
Mandatory Visualizations
Caption: Mechanism of a Lewis Acid-Catalyzed Diels-Alder Reaction.
Caption: Experimental Workflow for an Et₂AlCl-Catalyzed Ene Reaction.
Caption: Chelation Control in Nucleophilic Addition using Et₂AlCl.
Conclusion
This compound is a highly effective Lewis acid for promoting key carbon-carbon bond-forming reactions in the synthesis of natural products. Its ability to catalyze Diels-Alder and ene reactions, as well as to direct the stereochemical outcome of nucleophilic additions through chelation control, makes it an indispensable reagent for synthetic chemists. The protocols and data presented herein provide a guide for the practical application of Et₂AlCl in achieving high yields and stereoselectivities in the synthesis of complex molecular targets. Careful control of reaction conditions, particularly temperature and the stoichiometry of the Lewis acid, is paramount to achieving the desired outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereoselective Chelation-Controlled Additions to β-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds [New Synthetic Methods (44)] | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective catalytic carbonyl-ene cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Diethylaluminum Chloride in Friedel-Crafts Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis, enabling the introduction of alkyl groups onto aromatic rings. This electrophilic aromatic substitution is crucial for the synthesis of a wide array of chemical intermediates and active pharmaceutical ingredients. While traditional Lewis acids like aluminum chloride (AlCl₃) are commonly employed, there is interest in exploring alternative catalysts to modulate reactivity and selectivity. Diethylaluminum chloride (DEAC) is a milder Lewis acid that offers potential advantages in specific synthetic contexts, although its use in Friedel-Crafts alkylation is not as extensively documented as that of stronger Lewis acids.
These application notes provide an overview of the potential use of this compound as a catalyst in Friedel-Crafts alkylation reactions, based on general principles of electrophilic aromatic substitution and the known reactivity of organoaluminum compounds. Due to the limited specific literature on DEAC as the primary catalyst for this reaction, the provided protocols are based on analogous reactions and should be considered as starting points for optimization.
Reaction Principle and Mechanism
The Friedel-Crafts alkylation reaction proceeds through the generation of an electrophile, typically a carbocation or a polarized alkyl halide-Lewis acid complex, which then attacks the electron-rich aromatic ring.
Mechanism Steps:
-
Electrophile Formation: this compound (Et₂AlCl) functions as a Lewis acid, coordinating to the halogen of the alkyl halide (R-X). This polarization or complete cleavage of the C-X bond generates the electrophilic species.
-
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, often the [Et₂AlClX]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Advantages and Considerations of Using this compound
Potential Advantages:
-
Milder Lewis Acidity: Compared to AlCl₃, DEAC is a weaker Lewis acid. This can be advantageous in reactions involving sensitive functional groups that might be degraded by stronger Lewis acids.
-
Increased Solubility: DEAC is often more soluble in organic solvents than AlCl₃, which can lead to more homogeneous reaction mixtures and potentially better control over the reaction.
-
Modified Selectivity: The use of a different Lewis acid can sometimes alter the regioselectivity (ortho/para/meta) or stereoselectivity of the alkylation.
Considerations and Limitations:
-
Lower Reactivity: The milder nature of DEAC may result in lower reaction rates or the need for higher reaction temperatures compared to AlCl₃.
-
Reactivity with Alkyl Groups: The ethyl groups on DEAC can potentially participate in side reactions, although this is less common in Friedel-Crafts type reactions.
-
Carbocation Rearrangements: Like other Friedel-Crafts alkylations, reactions catalyzed by DEAC are susceptible to carbocation rearrangements, where a less stable carbocation rearranges to a more stable one before alkylating the aromatic ring.
-
Polyalkylation: The product of the alkylation is often more nucleophilic than the starting material, which can lead to multiple alkylations of the aromatic ring.
Experimental Protocols
Due to the scarcity of specific literature protocols for DEAC-catalyzed Friedel-Crafts alkylation, the following are generalized procedures that should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for the Alkylation of an Activated Aromatic Compound
This protocol describes a general approach for the alkylation of an electron-rich aromatic compound, such as toluene (B28343), with a secondary or tertiary alkyl halide.
Materials:
-
Aromatic Substrate (e.g., Toluene)
-
Alkyl Halide (e.g., tert-Butyl chloride)
-
This compound (DEAC) solution in hexanes (e.g., 1.0 M)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the aromatic substrate (1.0 eq.) and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of DEAC: Slowly add the this compound solution (1.1 eq.) to the stirred solution via the dropping funnel over 15-20 minutes.
-
Addition of Alkyl Halide: Add the alkyl halide (1.05 eq.) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, the ice bath can be removed to allow the reaction to proceed at room temperature.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation.
Quantitative Data Summary (Hypothetical Example):
The following table presents hypothetical data for the alkylation of toluene with tert-butyl chloride, as specific data for DEAC is not widely available. This serves as a template for recording experimental results.
| Parameter | Value |
| Aromatic Substrate | Toluene |
| Alkylating Agent | tert-Butyl chloride |
| Catalyst | This compound |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4 hours |
| Yield of p-tert-butyltoluene | 75% (Hypothetical) |
| Ratio of para/ortho isomers | 9:1 (Hypothetical) |
Visualizations
General Workflow for DEAC-Catalyzed Friedel-Crafts Alkylation
Caption: Workflow for a typical DEAC-catalyzed Friedel-Crafts alkylation.
Mechanism of DEAC-Catalyzed Friedel-Crafts Alkylation
Caption: Simplified mechanism of Friedel-Crafts alkylation using DEAC.
Safety Precautions
-
This compound is pyrophoric and reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Work in a well-ventilated fume hood.
-
Quenching of the reaction should be done slowly and at low temperatures to control the exothermic reaction.
Conclusion
This compound represents a milder alternative to traditional Lewis acids for Friedel-Crafts alkylation, which may be beneficial for substrates with sensitive functional groups. However, due to the limited amount of specific data in the literature, the provided protocols should be used as a starting point for optimization. Careful control of reaction conditions and thorough analysis of the products are essential for successful implementation.
Disclaimer: These application notes are for informational purposes only and are intended for use by qualified individuals trained in chemical synthesis. All experiments should be conducted with appropriate safety precautions. The hypothetical data presented is for illustrative purposes and does not represent experimentally verified results.
Protocol for Diethylaluminum Chloride in Lewis Acid-Catalyzed Reactions
Application Note: Diethylaluminum chloride (DEAC) is a potent Lewis acid widely employed in organic synthesis to catalyze a variety of reactions, including cycloadditions, ene reactions, and Friedel-Crafts alkylations. Its ability to coordinate with carbonyls and other Lewis basic functional groups activates substrates towards nucleophilic attack, often leading to enhanced reaction rates and stereoselectivity. Due to its pyrophoric nature, stringent safety precautions and handling techniques are imperative when working with DEAC. This document provides a comprehensive protocol for the safe handling and use of DEAC as a catalyst in a representative Diels-Alder reaction.
Safety Precautions and Handling
This compound is a pyrophoric and water-reactive compound that can ignite spontaneously upon contact with air and reacts violently with water. It is also corrosive and can cause severe burns. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood or a glove box. Appropriate personal protective equipment (PPE), including a fire-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile gloves worn under neoprene gloves), must be worn at all times. An appropriate class D fire extinguisher and a container of powdered lime or sand should be readily accessible in the immediate work area.
Experimental Protocols
This section details the protocol for a classic Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674), catalyzed by this compound. This reaction is a cornerstone of organic synthesis for the formation of six-membered rings and serves as an excellent example of the catalytic activity of DEAC.
Reaction: Diels-Alder Cycloaddition of Cyclopentadiene and Methyl Acrylate
Materials:
-
Methyl acrylate
-
This compound (1.0 M solution in hexanes)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas (high purity)
-
Dry ice/acetone bath
Equipment:
-
Schlenk line or glovebox
-
Oven-dried glassware (round-bottom flasks, dropping funnel, etc.)
-
Magnetic stirrer and stir bars
-
Gas-tight syringes and long needles (cannula)
-
Rubber septa
-
Rotary evaporator
-
Standard laboratory glassware for workup
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. This involves heating dicyclopentadiene to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene by distillation. The freshly distilled cyclopentadiene should be kept cold (in a dry ice/acetone bath) and used immediately due to its propensity to dimerize at room temperature.
-
Reaction Setup:
-
Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a dropping funnel on the other.
-
Place the flask under an inert atmosphere of argon or nitrogen using a Schlenk line.
-
To the flask, add anhydrous dichloromethane (CH₂Cl₂) via a dry syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Addition of Reagents:
-
To the cooled dichloromethane, add methyl acrylate (1.0 equivalent) via syringe.
-
Slowly add this compound solution (1.0 M in hexanes, 0.1 equivalents) dropwise to the stirred solution.
-
In a separate, dry flask, dissolve freshly distilled cyclopentadiene (1.2 equivalents) in a small amount of anhydrous dichloromethane.
-
Transfer the cyclopentadiene solution to the dropping funnel via cannula.
-
Add the cyclopentadiene solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -78 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at -78 °C for 3 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture, quenching them with saturated NaHCO₃ solution, and extracting with an organic solvent.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. Caution: This is an exothermic process, and gas evolution will occur. Add the quenching agent very slowly to control the reaction rate.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to separate the endo and exo isomers.
-
Data Presentation
The use of a Lewis acid catalyst like this compound significantly enhances the stereoselectivity of the Diels-Alder reaction between cyclopentadiene and methyl acrylate, favoring the formation of the endo isomer.
| Catalyst | Temperature (°C) | endo:exo Ratio | Reference |
| None (Thermal) | 25 | 82:18 | [1] |
| AlCl₃·Et₂O | 0 | 99:1 | [1] |
| Et₂AlCl | -78 | >95:5 (expected) | [2] |
Note: The endo:exo ratio for Et₂AlCl is an expected value based on the high selectivity observed with similar Lewis acids under cryogenic conditions. The actual yield of the purified product is typically high, often exceeding 80-90% for the combined isomers.
Mandatory Visualization
Diagram of the Experimental Workflow:
Caption: Workflow for the DEAC-catalyzed Diels-Alder reaction.
Diagram of the Catalytic Mechanism:
Caption: Mechanism of DEAC-catalyzed Diels-Alder reaction.
References
Application Notes: Diethylaluminum Chloride (DEAC) as a Co-catalyst in Olefin Polymerization
Introduction
Diethylaluminum chloride (DEAC), with the chemical formula (C₂H₅)₂AlCl, is an organoaluminum compound widely employed as a co-catalyst in Ziegler-Natta polymerization systems for the production of polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[1][2] Ziegler-Natta catalysts typically consist of a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organometallic co-catalyst, where DEAC plays a crucial role.[1][3] It is also utilized in combination with other catalyst systems, including metallocenes and metal-organic frameworks.[4][5]
Role and Function of DEAC
DEAC performs several critical functions in the polymerization process:
-
Scavenging: DEAC effectively scavenges impurities such as water, oxygen, and other protic compounds from the polymerization medium (solvent and monomer).[6] These impurities can deactivate the primary catalyst, and their removal is essential for achieving high catalytic activity.
-
Alkylation and Activation: DEAC alkylates the transition metal center of the pre-catalyst (e.g., TiCl₄), replacing a chloride ligand with an ethyl group. This reaction leads to the formation of the active catalytic species responsible for initiating and propagating the polymer chain.[3]
-
Stereoselectivity Control: In propylene (B89431) polymerization, the concentration and nature of the co-catalyst can influence the stereoregularity of the resulting polymer. The addition of DEAC can affect the formation of isotactic polypropylene chains.[7]
-
Molecular Weight Control: DEAC can act as a chain transfer agent, influencing the molecular weight of the polymer. The concentration of DEAC relative to the transition metal catalyst (the Al/Ti ratio) is a key parameter for controlling polymer properties.[8]
DEAC is a pyrophoric liquid that reacts violently with air and water, necessitating handling under a dry, inert atmosphere (e.g., nitrogen or argon).[9] It is typically supplied as a neat liquid or as a solution in hydrocarbon solvents.[9]
Data Presentation
The performance of DEAC as a co-catalyst is highly dependent on the specific catalyst system and reaction conditions. The following tables summarize quantitative data from various studies on ethylene (B1197577) and propylene polymerization.
Table 1: Effect of Co-catalyst on Ethylene Polymerization with a MgCl₂/SiO₂/TiCl₄ Catalyst
| Co-catalyst | Al/Ti Molar Ratio | Activity (kg PE / mol Ti·h) |
| DEAC | 200 | ~150 |
| TEA | 200 | ~450 |
| TnHA | 200 | ~550 |
Data adapted from a study on silica-supported Ziegler-Natta catalysts.[6] TEA (Triethylaluminum), TnHA (Tri-n-hexyl aluminum).
Table 2: Ethylene Polymerization with a Cr-SIM-NU-1000 MOF Catalyst and DEAC Co-catalyst
| Ethylene Pressure (bar) | Activity (g PE / mol Cr·h) | Polydispersity Index (Đ) |
| 5 | 1.8 x 10⁴ | - |
| 10 | 3.5 x 10⁴ | - |
| 20 | 7.0 x 10⁴ | - |
| 40 | 1.3 x 10⁵ | 2.0 |
Data from a study using a Metal-Organic Framework (MOF) supported chromium catalyst at room temperature.[5]
Table 3: Effect of DEAC/Ti Molar Ratio on Propylene Polymerization with a MgCl₂-supported Catalyst
| DEAC/Ti Molar Ratio | Catalytic Activity (Arbitrary Units) | Isotactic Polypropylene Production |
| 0 | High | High |
| 2 | Decreased | Depressed |
Qualitative summary from a study on the role of DEAC in propylene polymerization.[7]
Experimental Protocols
Protocol 1: General Procedure for Ethylene Polymerization using a Ti-based Ziegler-Natta Catalyst and DEAC
This protocol describes a typical slurry-phase ethylene polymerization in a laboratory-scale reactor.
1. Materials and Reagents:
-
Ethylene (polymerization grade)
-
This compound (DEAC) solution (e.g., 1.0 M in heptane)
-
Titanium-based catalyst (e.g., TiCl₄ supported on MgCl₂)
-
Anhydrous heptane (B126788) or toluene (B28343) (polymerization solvent)
-
Methanol (B129727) with dilute hydrochloric acid (for termination)
-
Nitrogen or Argon (inert gas)
2. Equipment:
-
Stainless steel autoclave reactor (e.g., 100 cm³ to 1 L) equipped with a magnetic or mechanical stirrer, temperature control, and gas inlet/outlet.[10]
-
Schlenk line or glovebox for inert atmosphere handling.
-
Syringes for transferring pyrophoric reagents.
3. Reactor Preparation:
-
Thoroughly clean and dry the reactor.
-
Assemble the reactor and purge with inert gas (nitrogen or argon) for at least 1 hour at an elevated temperature (e.g., 100-120 °C) to remove all traces of air and moisture.
-
Cool the reactor to the desired reaction temperature (e.g., 40-70 °C) under a positive pressure of inert gas.
4. Polymerization Procedure:
-
Under an inert atmosphere, introduce the desired volume of anhydrous solvent (e.g., 15-500 mL) into the reactor.[10]
-
Inject the DEAC solution into the reactor using a gas-tight syringe. The amount will depend on the desired Al/Ti molar ratio.
-
Add the solid catalyst component (e.g., TiCl₄/MgCl₂) as a slurry in the solvent.
-
Seal the reactor and begin stirring.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 5-40 bar).[5][10] Maintain a constant pressure throughout the reaction by continuously feeding ethylene.
-
Maintain the reaction at the set temperature for the desired duration (e.g., 1-3 hours).[5][10]
5. Termination and Polymer Recovery:
-
Stop the ethylene feed and vent the reactor.
-
Quench the reaction by slowly adding an excess of acidified methanol (e.g., 5% HCl in methanol).[10] This deactivates the catalyst and precipitates the polymer.
-
Stir the mixture for 30 minutes.
-
Collect the polyethylene powder by filtration.
-
Wash the polymer thoroughly with methanol and then water to remove catalyst residues.
-
Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.
6. Characterization:
-
Determine the polymer yield gravimetrically.
-
Characterize the polymer for molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).[10]
Visualizations
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. Ziegler natta polymerization mechanism by TiCl4 and Al(C2H5)2Cl | Filo [askfilo.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nouryon.com [nouryon.com]
- 10. Polymerization of ethylene over catalysts composed of diethylaluminium chloride and metal chlorides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diethylaluminum Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylaluminum chloride (DEAC) is a powerful Lewis acid and organoaluminum reagent that serves as a versatile tool in the synthesis of complex pharmaceutical intermediates. Its applications primarily revolve around its ability to catalyze key carbon-carbon bond-forming reactions and to act as a precursor for other organometallic reagents. This document provides detailed application notes on the use of DEAC in pharmaceutical synthesis, with a focus on its role in the preparation of prostaglandin (B15479496) intermediates. A comprehensive experimental protocol for a key synthetic step is provided, along with essential safety and handling information.
Introduction to this compound (DEAC)
This compound, with the chemical formula (C₂H₅)₂AlCl, is a highly reactive organoaluminum compound. It is typically supplied as a solution in hydrocarbon solvents. DEAC's utility in organic synthesis stems from its strong Lewis acidity, which allows it to activate substrates and catalyze a variety of transformations.
Key applications in pharmaceutical synthesis include:
-
Lewis Acid Catalysis: DEAC is an effective catalyst for Diels-Alder and ene reactions, which are fundamental for the construction of cyclic and acyclic carbon skeletons found in many drug molecules.
-
Alkylation Reactions: It can be used as an alkylating agent, facilitating the formation of carbon-carbon bonds.
-
Precursor to other Reagents: DEAC is a precursor in the synthesis of other organoaluminum and organometallic compounds.
DEAC is a pyrophoric material, meaning it can ignite spontaneously in air, and it reacts violently with water. Therefore, strict adherence to safety protocols and handling under inert, anhydrous conditions are paramount.
Application Focus: Synthesis of Prostaglandin Intermediates
Prostaglandins are a class of lipid compounds that are involved in various physiological processes and are the basis for several important pharmaceuticals. A key strategy in the synthesis of prostaglandins, such as Prostaglandin E1 (PGE1), involves the conjugate addition of a vinylcopper reagent to a cyclopentenone ring system. Organoaluminum reagents like DEAC are instrumental in the in situ formation of these crucial organocuprate reagents.
The following sections provide a detailed protocol for the synthesis of a key intermediate for (-)-Prostaglandin E1, adapted from established methodologies. This specific protocol illustrates the practical application of organometallic chemistry, closely related to the use of DEAC, in the construction of a complex pharmaceutical intermediate.
Experimental Protocols
Safety Precautions and Handling of this compound (DEAC)
DEAC is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon).
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (e.g., nitrile).
Handling Procedures:
-
Never work alone when handling pyrophoric reagents.
-
Keep flammable materials away from the work area.
-
Use dry, inert gas to maintain a positive pressure in the reaction vessel.
-
Transfer DEAC solutions using a syringe or cannula techniques.
-
Quench any residual DEAC and clean glassware carefully with an appropriate non-protic solvent (e.g., toluene) before washing with water.
In case of a spill:
-
Smother the spill with dry sand, powdered limestone, or another suitable non-combustible absorbent.
-
DO NOT use water or carbon dioxide extinguishers.
Synthesis of a (-)-Prostaglandin E1 Intermediate via Conjugate Addition
This protocol details the conjugate addition of a functionalized vinylcopper reagent to a protected cyclopentenone, a key step in the synthesis of (-)-PGE1.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (S)-1-Iodo-trans-1-octen-3-ol protected derivative | - | - | - |
| n-Butyllithium (in hexane) | 64.06 | - | - |
| Copper(I) cyanide | 89.56 | - | - |
| Protected cyclopentenone derivative | - | - | - |
| Diethyl ether (anhydrous) | 74.12 | - | - |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | - | - |
| Saturated aqueous ammonium (B1175870) chloride solution | - | - | - |
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas (argon or nitrogen) supply with a bubbler
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of the Vinylcuprate Reagent:
-
Under an inert atmosphere, dissolve the protected (S)-1-iodo-trans-1-octen-3-ol derivative in anhydrous diethyl ether in a three-necked flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexane (B92381) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting vinyllithium (B1195746) solution at -78 °C for 30 minutes.
-
In a separate flask, suspend copper(I) cyanide in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Transfer the freshly prepared vinyllithium solution to the copper(I) cyanide suspension via a cannula.
-
Allow the mixture to warm to 0 °C and stir for 1 hour to form the vinylcopper reagent.
-
-
Conjugate Addition:
-
Cool the vinylcopper reagent solution back down to -78 °C.
-
Add a solution of the protected cyclopentenone derivative in anhydrous diethyl ether dropwise to the vinylcopper reagent solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to 0 °C and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired prostaglandin intermediate.
-
Expected Yield: The yield for this type of conjugate addition is typically in the range of 70-85%, depending on the specific substrates and reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of a prostaglandin intermediate.
Conclusion
This compound is a valuable reagent in the arsenal (B13267) of synthetic organic chemists, particularly in the pharmaceutical industry. Its ability to function as a potent Lewis acid and as a precursor to other reactive organometallic species enables the construction of complex molecular architectures. The successful application of DEAC and related reagents, as demonstrated in the synthesis of prostaglandin intermediates, underscores its importance. However, its hazardous and pyrophoric nature necessitates stringent safety precautions and expert handling to ensure safe and successful synthetic outcomes.
Application Notes and Protocols: Diethylaluminum Chloride (DEAC) Mediated Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaluminum chloride (DEAC), with the chemical formula (C₂H₅)₂AlCl, is a versatile organoaluminum reagent widely employed in organic synthesis. It functions as a potent Lewis acid, enabling the catalysis of a variety of chemical transformations, including polymerization reactions and, notably, cyclization reactions. This document provides detailed application notes and protocols for DEAC-mediated cyclization reactions, focusing on intramolecular Diels-Alder and ene-type reactions. These reactions are powerful tools for the construction of complex cyclic and polycyclic frameworks, which are common motifs in natural products and pharmaceutical agents. The protocols and data presented herein are compiled from peer-reviewed scientific literature to aid researchers in the practical application of these synthetic methods.
Key Reaction Types
DEAC is particularly effective in promoting intramolecular cyclizations that might otherwise require harsh thermal conditions. Its role as a Lewis acid involves coordination to a Lewis basic site in the substrate, typically a carbonyl group, which lowers the energy of the transition state for the cyclization process. This activation often leads to higher yields and improved stereoselectivity compared to uncatalyzed reactions.
Two prominent examples of DEAC-mediated cyclization reactions are:
-
Intramolecular Diels-Alder (IMDA) Reactions: DEAC can catalyze the [4+2] cycloaddition of a diene and a dienophile tethered within the same molecule. This is particularly useful for the formation of bicyclic and polycyclic systems with high stereocontrol.
-
Ene Reactions: DEAC can facilitate intramolecular ene reactions, which involve the reaction of an alkene containing an allylic hydrogen (the "ene") with an enophile (e.g., an aldehyde or ketone) to form a new ring structure.
Application 1: Intramolecular Diels-Alder Cyclization in the Total Synthesis of (+)-Trichodermic Acid
In the total synthesis of the natural product (+)-trichodermic acid, a key step involves a biomimetic intramolecular Diels-Alder reaction of a linear triene precursor, which is mediated by this compound.[1] This reaction constructs the core bicyclic framework of the molecule.
Reaction Scheme:
A simplified representation of the DEAC-mediated intramolecular Diels-Alder cyclization to form the octahydronaphthalene core.
Caption: DEAC-mediated Intramolecular Diels-Alder Cyclization.
Experimental Protocol
Materials:
-
Linear triene precursor
-
This compound (DEAC) solution (e.g., 1.0 M in hexanes or toluene)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (e.g., flame-dried flask, syringe, cannula)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate or Rochelle's salt)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the linear triene precursor.
-
The flask is sealed with a septum and purged with argon or nitrogen.
-
Anhydrous dichloromethane is added via syringe to dissolve the substrate.
-
The solution is cooled to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).
-
This compound solution is added dropwise to the stirred solution of the substrate via syringe over a period of 5-10 minutes.
-
The reaction mixture is stirred at the specified temperature for the required duration, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of the quenching solution at the reaction temperature.
-
The mixture is allowed to warm to room temperature and stirring is continued until two clear layers are observed.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired bicyclic product.
Quantitative Data
| Substrate | Lewis Acid | Temperature (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Triene Precursor for Trichodermic Acid | Et₂AlCl | -78 to 0 | 1 | Octahydronaphthalene derivative | 85 | >20:1 | [1] |
Application 2: Stereoselective Intramolecular Diels-Alder Reactions of Ester-Linked Trienes
Fallis and coworkers have reported the use of this compound to catalyze the intramolecular Diels-Alder reactions of ester-activated dienophiles.[2][3] The use of DEAC was found to improve the cis (endo) diastereoselectivity of the cyclization compared to the thermal reaction.
Reaction Scheme:
General scheme for the DEAC-catalyzed IMDA reaction of an ethylene-tethered hexadienyl acrylate.
Caption: DEAC-catalyzed IMDA of a tethered triene.
Experimental Protocol
General Procedure for DEAC-Catalyzed IMDA Reaction:
-
To a solution of the triene (1.0 equiv) in anhydrous dichloromethane (0.02 M) at -78 °C under an argon atmosphere is added a solution of this compound (1.2 equiv) in hexanes.
-
The resulting mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched by the addition of 1 M HCl.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel.
Quantitative Data
| Substrate | Conditions | Product Ratio (cis:trans) | Combined Yield (%) | Reference |
| Ethylene-tethered hexadienyl acrylate | Thermal (110 °C, 12 h) | 85:15 | 80 | [3] |
| Ethylene-tethered hexadienyl acrylate | Et₂AlCl, CH₂Cl₂, -78 °C to rt | 95:5 | 88 | [3] |
Signaling Pathways and Mechanistic Considerations
The mechanism of DEAC-mediated cyclization reactions generally involves the coordination of the aluminum center to a Lewis basic site on the substrate, most commonly a carbonyl oxygen. This coordination polarizes the dienophile or enophile, making it more electrophilic and thus more reactive towards the diene or ene component. This activation lowers the energy of the frontier molecular orbitals (HOMO of the diene/ene and LUMO of the dienophile/enophile), thereby accelerating the reaction.
Proposed Catalytic Cycle for DEAC-Mediated IMDA Reaction:
Caption: Proposed mechanism for DEAC-mediated IMDA.
Experimental Workflow
A typical workflow for conducting a DEAC-mediated cyclization reaction involves several key stages, from preparation to product analysis.
Caption: General workflow for DEAC-mediated cyclizations.
Safety Precautions
This compound is a pyrophoric material that reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using appropriate anhydrous techniques (e.g., Schlenk line or glovebox). Personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn at all times. Reactions should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly effective Lewis acid catalyst for promoting intramolecular cyclization reactions, including Diels-Alder and ene reactions. Its use can lead to significant improvements in reaction rates, yields, and stereoselectivities compared to thermal methods. The protocols and data presented in these application notes provide a valuable resource for researchers in organic synthesis, enabling the efficient construction of complex cyclic molecules for applications in drug discovery and natural product synthesis. Careful attention to anhydrous and inert atmosphere techniques is crucial for the safe and successful implementation of these reactions.
References
Application Notes and Protocols for Asymmetric Synthesis with Diethylaluminum Chloride as a Lewis Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaluminum chloride (Et₂AlCl) is a versatile and powerful Lewis acid that has found significant application in asymmetric synthesis. Its ability to coordinate with carbonyl groups and other Lewis basic sites in organic substrates enhances their electrophilicity and conformational rigidity, thereby enabling highly stereoselective transformations. In conjunction with chiral auxiliaries or substrates, Et₂AlCl can effectively control the stereochemical outcome of various carbon-carbon bond-forming reactions, making it a valuable tool in the synthesis of complex chiral molecules, including pharmaceutical intermediates and natural products.[1]
These application notes provide an overview of the use of Et₂AlCl in key asymmetric reactions, including detailed experimental protocols, quantitative data for performance comparison, and visualizations of reaction mechanisms and workflows to guide researchers in applying this reagent to their synthetic challenges.
Key Asymmetric Reactions Catalyzed by this compound
This compound is particularly effective in promoting stereoselectivity in several classes of reactions. The most prominent among these are:
-
Diels-Alder Reactions: By coordinating to the dienophile, Et₂AlCl lowers its LUMO energy and locks it into a specific conformation, facilitating a highly diastereoselective cycloaddition.
-
Ene Reactions: Similar to Diels-Alder reactions, Et₂AlCl activates the enophile, promoting the ene reaction to proceed with high levels of stereocontrol.
-
Michael Additions: In certain cases, Et₂AlCl can be employed to mediate the conjugate addition of nucleophiles to α,β-unsaturated systems, influencing the stereochemistry of the newly formed chiral centers.
The following sections will delve into the specifics of these reactions, providing quantitative data and detailed experimental procedures.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of chiral auxiliaries attached to the dienophile, in combination with a Lewis acid like Et₂AlCl, allows for excellent control over the facial selectivity of the cycloaddition.
Quantitative Data Summary: Asymmetric Diels-Alder Reactions
The following table summarizes the performance of Et₂AlCl in promoting asymmetric Diels-Alder reactions with various dienophiles incorporating chiral auxiliaries.
| Diene | Chiral Auxiliary on Dienophile | Lewis Acid (Equivalents) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e., %) | Reference(s) |
| Cyclopentadiene (B3395910) | N-Acryloyl-(S)-4-benzyloxazolidin-2-one | Et₂AlCl (1.4) | -100 | 82 | >100:1 | >99 | [1] |
| Cyclopentadiene | N-Crotonoyl-(S)-4-benzyloxazolidin-2-one | Et₂AlCl (1.4) | -100 | 83 | 55:1 | 96 | [1] |
| Cyclopentadiene | N-Acryloyl-(+)-camphor-sultam | Et₂AlCl (1.2) | -78 | 95 | >99:1 | >98 | [2] |
| 1,3-Butadiene | N-Acryloyl-(+)-camphor-sultam | Et₂AlCl (1.2) | -78 | 88 | - | 95 | [2] |
| Isoprene | N-Acryloyl-(+)-camphor-sultam | Et₂AlCl (1.2) | -78 | 91 | - | 96 | [2] |
| Cyclopentadiene | 3-(Acetoxy)acryloyl oxazolidinone | Et₂AlCl (3.0) | -78 | 76 | endo only | >99 | [3] |
| Cyclopentadiene | 3-(4-Methoxybenzoyl)acryloyl oxazolidinone | Et₂AlCl (1.6) | -78 | 98 | endo only | >99 | [3][4] |
Experimental Protocol: Asymmetric Diels-Alder Reaction with N-Acryloyl-(+)-camphor-sultam
This protocol describes the reaction of N-acryloyl-(+)-camphor-sultam with cyclopentadiene, a classic example of a highly diastereoselective Diels-Alder reaction.[2]
Materials:
-
N-Acryloyl-(+)-camphor-sultam
-
Cyclopentadiene (freshly cracked)
-
This compound (1.0 M solution in hexanes)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve N-acryloyl-(+)-camphor-sultam (1.0 equivalent) in anhydrous CH₂Cl₂ in an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add this compound (1.2 equivalents) dropwise to the stirred solution. Stir the resulting mixture for 30 minutes at -78 °C.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for 3 hours.
-
Quenching and Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield the Diels-Alder adduct.
Visualization of Diels-Alder Reaction Workflow and Mechanism
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Diethylaluminum Chloride in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaluminum chloride (DEAC), with the chemical formula (C₂H₅)₂AlCl, is a powerful organoaluminum reagent that serves as a potent Lewis acid and co-catalyst in a variety of organic transformations.[1] Its high reactivity and ability to activate substrates make it an invaluable tool in the synthesis of fine chemicals, pharmaceuticals, and complex molecular architectures.[1][2] DEAC is particularly effective in promoting carbon-carbon bond-forming reactions such as the Diels-Alder reaction, aldol (B89426) condensation, and the ene reaction, often with high selectivity and efficiency.[1][2]
This document provides detailed application notes and experimental protocols for the use of DEAC in these key synthetic transformations. It is crucial to note that DEAC is highly reactive, pyrophoric, and reacts violently with water and other protic solvents.[1] All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) by trained personnel using appropriate safety precautions.
Key Applications of this compound
| Application | Reaction Type | Substrates | Products | Key Advantages |
| Diels-Alder Reaction | [4+2] Cycloaddition | Dienes and Dienophiles | Cyclohexene derivatives | Increased reaction rate and stereoselectivity.[3][4] |
| Aldol Condensation | Carbon-Carbon Bond Formation | Aldehydes and Ketones | β-Hydroxy carbonyl compounds | Activation of the carbonyl electrophile. |
| Ene Reaction | Carbon-Carbon Bond Formation | Alkenes (with allylic H) and Enophiles | Substituted alkenes | Catalyzes reactions with various aldehydes and alkenes.[5] |
Experimental Protocols
DEAC-Catalyzed Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. As a Lewis acid, DEAC can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction, often with enhanced regio- and stereoselectivity.[3]
Reaction Scheme:
Protocol: DEAC-Catalyzed Diels-Alder Reaction of Methyl Acrylate (B77674) with Isoprene (B109036)
-
Materials:
-
This compound (1.0 M solution in hexanes)
-
Methyl acrylate
-
Isoprene
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add methyl acrylate (1.0 eq).
-
Slowly add this compound solution (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add freshly distilled isoprene (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 3 hours, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
Expected Outcome:
-
The reaction between isoprene and methyl acrylate catalyzed by a Lewis acid typically yields a mixture of regioisomers. The use of DEAC can influence the regioselectivity. A potential yield for an aluminum-templated Diels-Alder reaction can be in the range of 70-75%.[6]
-
DEAC-Mediated Aldol Condensation
DEAC can act as a Lewis acid to activate the carbonyl group of an aldehyde or ketone, making it more susceptible to nucleophilic attack by an enolate. This is particularly useful in crossed aldol reactions to prevent self-condensation of the enolizable carbonyl compound.
Reaction Scheme:
Protocol: DEAC-Mediated Aldol Condensation of Cyclohexanone (B45756) with p-Tolualdehyde
-
Materials:
-
This compound (1.0 M solution in hexanes)
-
Cyclohexanone
-
p-Tolualdehyde
-
Anhydrous toluene (B28343)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous toluene (40 mL) and cyclohexanone (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound solution (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-tolualdehyde (1.0 eq) in anhydrous toluene (10 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (3 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
-
Expected Outcome:
-
The aldol condensation product is expected. The yield can be moderate to high, depending on the specific reaction conditions and substrates.
-
DEAC-Catalyzed Ene Reaction
The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene to an enophile. DEAC can catalyze this reaction by activating the enophile.
Reaction Scheme:
Caption: Mechanism of DEAC-mediated aldol condensation.
Ene Reaction Mechanism
DEAC coordinates to the carbonyl oxygen of the aldehyde (the enophile), which lowers the energy of the transition state for the concerted ene reaction.
Caption: Logical workflow of a DEAC-catalyzed ene reaction.
References
Application Notes and Protocols: Handling and Storage of Diethylaluminum Chloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaluminum chloride (DEAC) is a highly reactive organoaluminum compound, widely utilized as a co-catalyst in Ziegler-Natta polymerization, a Lewis acid in organic synthesis, and a precursor in the manufacturing of specialty chemicals and pharmaceuticals.[1][2] Its utility is derived from its powerful reducing capabilities and its role in enhancing catalytic efficiency.[1] However, its pyrophoric nature, reacting spontaneously with air and violently with water, necessitates stringent handling and storage procedures to ensure laboratory safety.[3][4]
These application notes provide comprehensive guidelines for the safe handling, storage, and use of this compound solutions, tailored for research and development environments.
Hazard Summary and Quantitative Data
DEAC is classified as a pyrophoric liquid, which can ignite spontaneously upon exposure to air.[3] It reacts violently with water, releasing flammable gases, and can cause severe skin burns and eye damage.[3][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | (C₂H₅)₂AlCl | [6] |
| Molar Mass | 120.56 g/mol | [6] |
| Appearance | Colorless liquid | [6] |
| Density | 0.970 g/cm³ at 20°C | [6] |
| Melting Point | -50 °C | [7] |
| Boiling Point | 125-126 °C at 50 mmHg | [7] |
| Flash Point | -22 °C (-7.6 °F) | [8] |
| Vapor Pressure | 3 mmHg at 60 °C | [7][9] |
| Solubility | Reacts violently with water | [10] |
Table 2: Thermal and Reactivity Data
| Parameter | Value | Reference(s) |
| Heat of Hydrolysis | 3814 kJ/kg at 25°C | [6] |
| Limit of Thermal Stability | Approx. 170 °C (3h/1 bar N₂) | [6] |
| Incompatible Materials | Water, alcohols, acids, oxidizing agents, copper, brass | [11] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling DEAC solutions.
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Skin Protection: A flame-resistant lab coat must be worn. Double-gloving with nitrile or neoprene gloves is recommended.
-
Footwear: Closed-toe shoes are required.
Storage and Handling Procedures
Storage
-
Store DEAC solutions in a cool, dry, and well-ventilated area, separate from oxidizing materials, acids, and alcohols.[11]
-
Containers must be kept tightly closed under an inert atmosphere, such as nitrogen or argon.
-
Avoid areas with heat, flames, oxidizers, and water sources.
-
Outside or detached storage is preferred. If stored indoors, use a standard flammable liquids storage cabinet.[11]
Handling
-
All manipulations of DEAC solutions must be performed in a certified chemical fume hood or a glove box under an inert atmosphere.
-
Use oven-dried glassware and ensure all equipment is free of moisture.
-
Employ spark-proof tools and explosion-proof equipment.[10]
-
The "buddy system" should be followed; never work alone with pyrophoric reagents.
Diagram 1: Safe Handling Workflow for DEAC Solutions
Caption: Workflow for the safe handling of DEAC solutions.
Experimental Protocols
Protocol 1: Transfer of DEAC Solutions using Syringe Technique
This protocol is suitable for transferring small volumes (< 50 mL) of DEAC solutions.
Materials:
-
DEAC solution in a Sure/Seal™ bottle
-
Dry, gas-tight syringe with a long needle
-
Reaction vessel with a rubber septum
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Secure the DEAC reagent bottle and the receiving flask in the fume hood.
-
Purge the dry syringe with inert gas multiple times.
-
Insert a needle from the inert gas source into the headspace of the DEAC bottle to create a slight positive pressure.
-
Puncture the septum on the DEAC bottle with the syringe needle, ensuring the needle tip is below the liquid surface.
-
Slowly draw the desired volume of the DEAC solution into the syringe.
-
Withdraw the syringe and quickly insert it into the septum of the reaction vessel.
-
Inject the DEAC solution into the reaction vessel.
-
Rinse the syringe and needle with a dry, inert solvent (e.g., hexane) immediately after use, and quench the rinsings.
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol describes the use of DEAC as a Lewis acid catalyst in an asymmetric Diels-Alder reaction.
Materials:
-
N-Acryloyl-(+)-camphor-sultam
-
Cyclopentadiene (B3395910) (freshly cracked)
-
This compound (1.0 M solution in hexanes)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous solution of NH₄Cl
Procedure:
-
Under an inert atmosphere, dissolve N-acryloyl-(+)-camphor-sultam (1.0 equivalent) in anhydrous CH₂Cl₂ in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.2 equivalents) dropwise to the solution and stir for 30 minutes at -78 °C.[12]
-
Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise and continue stirring at -78 °C for 3 hours.[12]
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.[12]
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup by separating the layers, extracting the aqueous layer with CH₂Cl₂, washing the combined organic layers with brine, drying over MgSO₄, and concentrating under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel.[12]
Diagram 2: Diels-Alder Reaction Pathway
Caption: Catalysis of a Diels-Alder reaction by DEAC.
Protocol 3: Quenching of Unused this compound
This protocol is for the safe quenching and disposal of excess DEAC solutions.
Materials:
-
Unused DEAC solution
-
Anhydrous heptane (B126788) or toluene (B28343)
-
Water
-
Reaction flask equipped with a dropping funnel and an inert gas inlet
-
Ice bath
Procedure:
-
In a fume hood, dilute the DEAC solution significantly with an unreactive solvent like heptane or toluene in the reaction flask.
-
Place the flask in an ice water cooling bath.
-
Slowly add isopropanol dropwise from the dropping funnel with vigorous stirring. Control the addition rate to manage the exothermic reaction and gas evolution.
-
Once the reaction with isopropanol subsides, switch to the dropwise addition of methanol.
-
After the reaction with methanol is complete, slowly add water dropwise to ensure all reactive materials are consumed.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Neutralize the resulting solution and dispose of it as hazardous waste according to institutional guidelines.
Spill and Emergency Procedures
Spill Response
-
Small Spills: Immediately smother the spill with a dry absorbent material such as powdered lime, dry sand, or clay-based kitty litter. Do NOT use water or combustible materials.
-
Large Spills: Evacuate the area and contact emergency services.
Diagram 3: Spill Response Decision Tree
Caption: Decision tree for responding to a DEAC spill.
First Aid
-
Skin Contact: Brush off any solid material and immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Disclaimer
These notes and protocols are intended as a guide and should be adapted to specific experimental conditions. A thorough risk assessment must be conducted before any work with this compound. Always consult your institution's safety guidelines and work in a properly equipped laboratory with appropriate safety measures in place.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. DIETHYL ALUMINUM CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. redwop.net [redwop.net]
- 7. This compound 97 96-10-6 [sigmaaldrich.com]
- 8. thomassci.com [thomassci.com]
- 9. 氯化二乙基铝 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound CAS#: 96-10-6 [m.chemicalbook.com]
- 11. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Diethylaluminum Chloride (DEAC) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Diethylaluminum chloride (DEAC).
Troubleshooting Low Yields in DEAC Reactions
Low yields in reactions utilizing this compound can often be attributed to a few key areas: reagent quality, reaction conditions, and work-up procedures. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Low DEAC Reaction Yields
Caption: A stepwise guide to troubleshooting low yields in DEAC reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in DEAC-mediated reactions?
Low yields in reactions involving DEAC can arise from several factors:
-
Reagent Inactivity: DEAC is highly reactive and sensitive to moisture and air.[1] Improper handling or storage can lead to its decomposition, reducing its effective concentration in the reaction.
-
Substrate and Solvent Impurities: The presence of protic functional groups (e.g., alcohols, water) in the substrate or solvent will consume the DEAC, leading to lower than expected reactivity.[1] Always use freshly purified substrates and anhydrous solvents.
-
Incorrect Stoichiometry: The molar ratio of DEAC to the substrate is critical. Deviations from the optimal ratio can result in incomplete conversion or the formation of side products.[1]
-
Suboptimal Reaction Temperature: Some reactions require heating to proceed at a reasonable rate, while others may need to be run at lower temperatures to improve selectivity and minimize side reactions.[1][2]
-
Product Loss During Workup: The workup procedure, including quenching, extraction, and purification, can be a significant source of product loss if not optimized.[2]
Q2: How can I verify the quality of my this compound?
While direct analysis of DEAC can be challenging due to its reactivity, there are several indirect methods to assess its quality:
-
Visual Inspection: Solutions of DEAC should be colorless.[3] The presence of a precipitate or discoloration may indicate decomposition.
-
Titration: The concentration of active DEAC in a solution can be determined by titration.
-
Test Reaction: Performing a small-scale, well-established reaction with a known substrate and comparing the yield to literature reports can provide a good indication of the reagent's activity.
Q3: What are the best practices for handling and storing DEAC?
Due to its pyrophoric nature, DEAC must be handled with extreme care under an inert atmosphere (e.g., argon or nitrogen).[4][5]
-
Handling: Always use dry, air-free syringes and cannulas for transferring DEAC solutions. Work in a well-ventilated fume hood.[6]
-
Storage: Store DEAC in a cool, dry place away from incompatible materials such as water, acids, and oxidizing agents.[7][8] Ensure the container is tightly sealed under an inert atmosphere.
Q4: I am observing the formation of multiple side products. What could be the cause?
The formation of side products is often related to reaction selectivity, which can be influenced by:
-
Reaction Temperature: Higher temperatures can sometimes lead to undesired side reactions.[2] Running the reaction at a lower temperature may improve selectivity.[1]
-
Rate of Addition: Adding the substrate slowly to the DEAC solution can help maintain a low concentration of the substrate, which may favor the desired intramolecular reaction over intermolecular side reactions.[1]
-
Stoichiometry: An incorrect ratio of reagents can lead to the formation of byproducts.[1]
Q5: My reaction appears to be sluggish or stalls completely. What should I do?
A stalled reaction can be due to several factors:
-
Inactive DEAC: As mentioned, ensure your DEAC is active.
-
Insufficient Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.[1] Consider gradually increasing the reaction temperature while monitoring for product formation and decomposition.
-
Presence of Inhibitors: Impurities in the starting materials or solvent can act as inhibitors, slowing down or stopping the reaction.[2]
Data on Reaction Condition Optimization
Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes the impact of key parameters on reaction outcomes.
| Parameter | Condition | Potential Impact on Yield | Troubleshooting Action |
| Temperature | Too Low | Incomplete or slow reaction. | Gradually increase temperature. |
| Too High | Formation of side products, decomposition of product.[2] | Decrease temperature, consider slower addition. | |
| Solvent | Protic (e.g., alcohols, water) | Reacts with and deactivates DEAC. | Use anhydrous, aprotic solvents. |
| Non-coordinating vs. Coordinating | Can influence the Lewis acidity of the aluminum center. | Screen different anhydrous solvents. | |
| Stoichiometry | Insufficient DEAC | Incomplete conversion of starting material. | Use a slight excess of DEAC if appropriate. |
| Excess DEAC | May lead to side reactions or complicate workup. | Carefully control the molar ratio. | |
| Reaction Time | Too Short | Incomplete reaction. | Monitor the reaction by TLC or GC/MS to determine completion.[2] |
| Too Long | Product decomposition or formation of byproducts.[2] | Quench the reaction once the starting material is consumed. |
Experimental Protocol Example: DEAC-Mediated Cyclization
This protocol is a general example and may require optimization for specific substrates.
1. Reagent and Glassware Preparation:
-
Thoroughly flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
2. Reaction Setup:
-
To a flame-dried flask under a nitrogen atmosphere, add the substrate dissolved in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) in an appropriate cooling bath.
3. Reagent Addition:
-
Slowly add the this compound solution dropwise to the stirred solution of the substrate over a period of 15-30 minutes.
4. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
5. Quenching:
-
Upon completion, cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of Rochelle's salt or a dilute acid solution (e.g., 1M HCl).[1] Caution: The quenching of DEAC is highly exothermic.
6. Work-up and Purification:
-
Allow the mixture to warm to room temperature and stir until the layers are clear.[1]
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
DEAC Decomposition Pathway
DEAC is susceptible to decomposition, primarily through reaction with protic sources.
Caption: Simplified pathway of DEAC decomposition by water.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 96-10-6 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. cdp.dhs.gov [cdp.dhs.gov]
- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 7. macschem.us [macschem.us]
- 8. Hazardous Materials Storage | NC DPS [ncdps.gov]
Managing the Pyrophoric Nature of Diethylaluminum Chloride (DEAC) in the Laboratory: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylaluminum chloride (DEAC). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound (DEAC) so hazardous?
A1: DEAC is a pyrophoric substance, meaning it can spontaneously ignite upon contact with air.[1][2][3] It also reacts violently with water and other protic solvents, releasing flammable and explosive gases.[2][4] DEAC is corrosive and can cause severe burns to the skin and eyes.[5]
Q2: What are the immediate signs of a DEAC spill or leak?
A2: A key indicator of a DEAC spill is the immediate appearance of white fumes, which is the result of the compound reacting with moisture in the air. If the spill is large enough or comes into contact with a flammable material, it will likely ignite, causing a fire.
Q3: What personal protective equipment (PPE) is mandatory when working with DEAC?
A3: When handling DEAC, it is essential to wear flame-resistant laboratory coats, chemical splash goggles, a face shield, and chemical-resistant gloves (it is advisable to wear two pairs of gloves). All work should be conducted in a fume hood with the sash at the lowest practical height.
Q4: How should I properly store DEAC in the lab?
A4: DEAC must be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[2] It should be kept in a cool, dry, and well-ventilated area, away from incompatible substances like water, alcohols, acids, and oxidizing agents.[5]
Troubleshooting Guides
Issue 1: Unexpected Fuming or Smoke During Reaction
-
Possible Cause: Introduction of air or moisture into the reaction setup.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried and the reaction is conducted under a positive pressure of an inert gas (nitrogen or argon).
-
Check for leaks in your reaction setup, including septa, joints, and tubing.
-
If using a syringe, ensure it is properly dried and purged with inert gas before use.
-
Issue 2: A Small Fire Erupts at the Tip of the Needle During Transfer
-
Possible Cause: The needle tip was exposed to the atmosphere, or there was a slight positive pressure of DEAC vapor that ignited upon contact with air.
-
Troubleshooting Steps:
-
Have a container of dry sand, sodium carbonate, or powdered lime readily accessible.
-
If a small flame appears, it can often be extinguished by smothering it with a small amount of dry sand.
-
Do NOT use water or a carbon dioxide fire extinguisher, as this will react violently with the DEAC.[2]
-
Issue 3: The DEAC solution appears cloudy or has precipitated.
-
Possible Cause: The solution has been partially hydrolyzed due to exposure to moisture, or the solvent has partially evaporated, leading to precipitation.
-
Troubleshooting Steps:
-
Do not use the reagent if its appearance is suspect.
-
Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal of the compromised reagent.
-
Review your storage and handling procedures to identify potential sources of moisture contamination.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the safe handling of DEAC. Please note that some values are estimates and should be used as a guideline.
| Parameter | Value | Source/Notes |
| Autoignition | Spontaneously ignites in air | [1][2] |
| Reaction with Water | Violent, releases flammable gases | [2][4] |
| Recommended Quenching Agent | Isopropanol (B130326), followed by Methanol (B129727), then Water | General laboratory practice for pyrophorics |
| Recommended Spill Absorbent | Dry Sand, Dry Lime, Soda Ash | [2] |
| Incompatible Materials | Water, Alcohols, Acids, Oxidizing Agents | [5] |
Experimental Protocols
Protocol 1: Quenching Excess this compound
This protocol outlines the steps for safely neutralizing small quantities of excess DEAC.
-
Preparation:
-
Conduct the entire procedure in a fume hood under an inert atmosphere (nitrogen or argon).
-
Have a cooling bath (ice-water or dry ice/acetone) ready.
-
Prepare a solution of isopropanol in an inert, high-boiling solvent (e.g., heptane (B126788) or toluene) at a concentration of approximately 1 Molar.
-
-
Procedure:
-
In a flask equipped with a stirrer and under a positive pressure of inert gas, add an inert solvent (e.g., heptane) to dilute the excess DEAC. The final concentration of DEAC should ideally be below 5% (w/w).
-
Cool the flask containing the diluted DEAC solution in the cooling bath to 0°C or lower.
-
Slowly add the isopropanol solution dropwise to the cooled DEAC solution with vigorous stirring. Monitor the temperature of the reaction mixture closely. If the temperature rises significantly, slow down or temporarily stop the addition.
-
Once the addition of isopropanol is complete and the exotherm has subsided, slowly add methanol to ensure complete quenching of any remaining reactive species.
-
Finally, very slowly and cautiously add water dropwise to the mixture to hydrolyze any remaining aluminum alkoxides.
-
The resulting mixture can then be disposed of as hazardous waste according to your institution's guidelines.
-
Protocol 2: Handling a Small Spill of this compound (less than 50 mL)
This protocol is for trained laboratory personnel for the cleanup of a small DEAC spill. For larger spills, evacuate the area and contact emergency services.
-
Immediate Action:
-
Alert all personnel in the immediate vicinity.
-
If the spill ignites, use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand, sodium carbonate, or powdered lime. DO NOT USE WATER OR A CO2 EXTINGUISHER. [2]
-
-
Cleanup Procedure:
-
Ensure you are wearing appropriate PPE, including a flame-resistant lab coat, safety goggles, a face shield, and chemical-resistant gloves.
-
Cover the spill with a generous amount of dry sand, sodium carbonate, or powdered lime to absorb the DEAC and prevent it from spreading.[2]
-
Once the DEAC is fully absorbed and any fire is extinguished, carefully collect the absorbent material using non-sparking tools (e.g., a plastic or brass scoop).
-
Place the collected material in a dry, sealable container.
-
The container with the absorbed DEAC should be treated as hazardous waste. Contact your EHS office for proper disposal procedures.
-
Wipe the spill area with a cloth dampened with an inert solvent (e.g., heptane) to remove any residue. The cloth should also be treated as hazardous waste.
-
Visualizations
Caption: A logical workflow for safely handling this compound in the laboratory.
Caption: Decision-making workflow for responding to a this compound spill.
Caption: Step-by-step pathway for the safe quenching of excess this compound.
References
Technical Support Center: Diethylaluminum Chloride (DEAC) in Organic Synthesis
Welcome to the technical support center for Diethylaluminum chloride (DEAC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the side reactions associated with the use of DEAC in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical guidance in a question-and-answer format to address specific challenges you may encounter during your experiments with DEAC.
Category 1: Reactions with Esters
Question 1: I am trying to reduce an ester to an aldehyde using DEAC, but I am observing significant amounts of the corresponding primary alcohol. How can I minimize this over-reduction?
Answer: Over-reduction of esters to primary alcohols is a common side reaction when using powerful reducing agents like DEAC. The key to preventing this is precise control of the reaction conditions. The initially formed aldehyde is more reactive than the starting ester and will be readily reduced if the reaction is not managed carefully.
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. The reduction of esters to aldehydes with organoaluminum reagents like DIBAL-H (a close analog to DEAC in this reactivity) is typically performed at very low temperatures, usually -78 °C (dry ice/acetone bath).[1][2][3][4][5] Maintaining this low temperature is crucial to stabilize the tetrahedral intermediate formed after the initial hydride attack, preventing the elimination of the alkoxy group and subsequent second reduction.[3]
-
Stoichiometry: Use a stoichiometric amount of DEAC, typically 1.0 to 1.2 equivalents.[2][3] An excess of the reducing agent will significantly increase the likelihood of over-reduction.
-
Slow Addition: Add the DEAC solution dropwise to the ester solution at -78 °C.[1][2][3] This maintains a low concentration of the reducing agent in the reaction mixture at any given time, disfavoring the second reduction of the aldehyde.
-
Quenching at Low Temperature: It is imperative to quench the reaction at -78 °C after the starting material has been consumed (as monitored by TLC or other methods).[3] A common quenching agent is methanol, which will react with any excess DEAC.[3] Do not allow the reaction to warm up before quenching.
Experimental Protocol: Selective Reduction of an Ester to an Aldehyde
A general protocol for the selective reduction of an ester to an aldehyde using a diisobutylaluminum hydride (DIBAL-H), which serves as a good model for DEAC in this transformation, is as follows:
-
Dissolve the ester (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane, toluene, or THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).[1][3]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1][2][3][4][5]
-
Slowly add a solution of DEAC or DIBAL-H (1.0-1.2 eq, typically as a 1 M solution in a hydrocarbon solvent) dropwise to the stirred ester solution, maintaining the internal temperature below -70 °C.[1][2][3]
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.[2][3]
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.[3]
-
Allow the reaction mixture to warm to room temperature.
-
Perform an aqueous workup, for instance, by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirring vigorously until two clear layers form.[3] This helps to break up the gelatinous aluminum salts. Alternatively, a dilute acid solution can be used for the workup.[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography or distillation.
Category 2: Reactions with Ketones
Question 2: I am using DEAC as a Lewis acid catalyst in a reaction involving a ketone, but I am observing low yields and the formation of a complex mixture of products. What are the potential side reactions?
Answer: When using DEAC with ketones, several side reactions can occur, leading to reduced yields of the desired product. These primarily include enolization, aldol (B89426) condensation, and direct reduction of the ketone.
Potential Side Reactions:
-
Enolization: DEAC, being a Lewis acid, can coordinate to the carbonyl oxygen, increasing the acidity of the α-protons. This can lead to the formation of an aluminum enolate.[6][7][8] This enolate can then participate in undesired subsequent reactions.
-
Aldol Condensation: Once an enolate is formed, it can act as a nucleophile and attack the carbonyl group of another ketone molecule, leading to aldol addition or condensation products.[9]
-
Reduction: Although DEAC is primarily a Lewis acid, the ethyl groups can, under certain conditions, act as a hydride source (via β-hydride elimination) or an alkylating agent, leading to the reduction of the ketone to a secondary alcohol or ethyl addition to the carbonyl.
Troubleshooting Steps:
-
Use of a Protic Scavenger: If enolization is a suspected issue, the addition of a hindered, non-nucleophilic base can sometimes intercept the proton. However, this can be complex to optimize with a reactive reagent like DEAC.
-
Temperature Control: Running the reaction at lower temperatures can often minimize side reactions by reducing the rate of enolate formation and subsequent aldol reactions.
-
Order of Addition: The order in which the reagents are mixed can be critical. It is often beneficial to pre-mix the ketone with the other reactant before introducing DEAC, especially if DEAC is intended to act as a catalyst for a reaction at the carbonyl group itself (e.g., a Diels-Alder reaction where the ketone is part of the dienophile).
Question 3: In my reaction with an α,β-unsaturated ketone, I am getting a mixture of 1,2- and 1,4-addition products. How can I control the regioselectivity?
Answer: The regioselectivity of nucleophilic addition to α,β-unsaturated ketones (enones) is influenced by the nature of the nucleophile and the reaction conditions. With organoaluminum reagents, both 1,2-addition (to the carbonyl carbon) and 1,4-addition (conjugate addition to the β-carbon) are possible.
Factors Influencing Regioselectivity:
-
Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition, which is typically under kinetic control.[10] "Softer" nucleophiles (e.g., organocuprates, enamines, thiols) generally favor 1,4-addition, which is often under thermodynamic control.[10][11] The ethyl group from DEAC can be considered a relatively "hard" nucleophile, which might favor 1,2-addition.
-
Lewis Acid Activation: DEAC, as a Lewis acid, coordinates to the carbonyl oxygen, which activates both the carbonyl carbon (C-2) and the β-carbon (C-4) towards nucleophilic attack.[12]
-
Temperature: Lower temperatures often favor the kinetically controlled product (often the 1,2-adduct), while higher temperatures can allow for equilibration to the thermodynamically more stable product (often the 1,4-adduct).[10][13]
Troubleshooting Regioselectivity:
-
Choice of Reagent: If 1,4-addition is desired, consider using a different reagent system known to favor conjugate addition, such as a Gilman reagent (a lithium diorganocuprate).
-
Temperature Screening: Systematically vary the reaction temperature to determine its effect on the product ratio.
Category 3: Reactions with Amides
Question 4: I am attempting to use DEAC to activate an amide for nucleophilic attack, but I am observing reduction of the amide to an amine. How can I avoid this?
Answer: Amides are generally less reactive towards nucleophilic acyl substitution than esters or acid chlorides. Strong reducing agents like LiAlH₄ readily reduce amides to amines.[3][14][15] While DEAC is primarily a Lewis acid, it possesses reducing capabilities that can lead to the formation of amines as a side product.
Controlling Chemoselectivity:
-
Reagent Choice: For the transformation of esters to amides, dimethylaluminum amides have been shown to be effective and may offer better selectivity than diethylaluminum derivatives.[12]
-
Reaction Conditions: Milder conditions (lower temperature, shorter reaction times) may favor the desired Lewis acid-mediated activation over reduction.
-
Alternative Activation Methods: If reduction remains a significant issue, consider alternative methods for amide activation that do not involve strong reducing agents.
Category 4: Reactions with Nitriles
Question 5: I am trying to partially reduce a nitrile to an aldehyde using DEAC, but I am getting the primary amine as the major product. What is going wrong?
Answer: Similar to the over-reduction of esters, the partial reduction of nitriles to aldehydes requires careful control to prevent further reduction to the primary amine. The intermediate imine formed after the first hydride addition is susceptible to a second reduction.
Troubleshooting Over-reduction of Nitriles:
-
Low Temperature: This is the most critical factor. The reaction should be conducted at -78 °C.[1][5][11][16][17][18] At this temperature, the intermediate imine-alane complex is relatively stable and does not readily undergo further reduction.[11][18]
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the reducing agent to ensure full conversion of the starting nitrile, but avoid a large excess which would promote the second reduction.[17]
-
Slow Addition and Quenching: As with esters, slow, dropwise addition of the DEAC solution and quenching the reaction at low temperature are essential.[17]
-
Aqueous Workup: The intermediate imine is hydrolyzed to the aldehyde during the aqueous workup.[11][18]
Quantitative Data Summary
Quantitative data for the side reactions of DEAC is not extensively tabulated in the readily available literature. The outcome of these reactions is highly dependent on the specific substrate, solvent, temperature, and stoichiometry. The following table provides a qualitative summary based on the known reactivity of DEAC and related organoaluminum reagents.
| Functional Group | Desired Reaction | Common Side Reaction(s) | Key Conditions to Minimize Side Reactions |
| Ester | Partial reduction to aldehyde | Over-reduction to primary alcohol | -78 °C, 1.0-1.2 eq. of DEAC, slow addition, low-temperature quench[1][2][3][4][5] |
| Ketone | Lewis acid catalysis | Enolization, aldol condensation, reduction to secondary alcohol | Low temperature, careful order of addition |
| α,β-Unsaturated Ketone | 1,2- or 1,4-addition | Formation of a mixture of regioisomers | Temperature control, choice of nucleophile[10][13] |
| Amide | Lewis acid activation | Reduction to amine | Use of milder aluminum amides, low temperature[12] |
| Nitrile | Partial reduction to aldehyde | Over-reduction to primary amine | -78 °C, 1.1-1.5 eq. of DEAC, slow addition, low-temperature quench[1][5][11][16][17][18] |
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using DOT language, illustrate key concepts in troubleshooting DEAC reactions.
Caption: Troubleshooting workflow for over-reduction in ester to aldehyde synthesis.
Caption: Competing reaction pathways for ketones with DEAC.
Caption: Factors influencing 1,2- vs. 1,4-addition to enones.
References
- 1. ChemicalDesk.Com: Aldehydes from Acyl chlorides, Esters, Nitriles [allchemist.blogspot.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Nitrile reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Diethylaluminum Chloride (DEAC) Catalyzed Reactions
Welcome to the technical support center for Diethylaluminum chloride (DEAC) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction temperatures and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions catalyzed by this compound (DEAC)?
A1: The optimal temperature for a DEAC-catalyzed reaction is highly dependent on the specific transformation being performed (e.g., polymerization, Diels-Alder, ene, or Friedel-Crafts reactions). While there is no single universal optimal temperature, a general guideline is to start with low temperatures (e.g., -78 °C to 0 °C) and gradually increase it as needed. DEAC is a strong Lewis acid, and many reactions can proceed at lower temperatures. Higher temperatures can sometimes lead to side reactions or catalyst decomposition.
Q2: My reaction is sluggish or not proceeding to completion. Should I increase the temperature?
A2: Increasing the temperature can increase the reaction rate. However, before raising the temperature, ensure that other factors are not limiting the reaction. Check the following:
-
Reagent Purity: Ensure all reactants and solvents are anhydrous, as DEAC reacts violently with water.
-
Catalyst Activity: Verify the quality of the DEAC. Prolonged storage or improper handling can lead to degradation.
-
Stoichiometry: Ensure the correct molar ratios of reactants and catalyst are being used.
If these factors are optimized, a careful and incremental increase in temperature can be beneficial. Monitor the reaction closely for the formation of byproducts.
Q3: I am observing the formation of multiple products or unexpected isomers. Can temperature be the cause?
A3: Yes, temperature plays a crucial role in reaction selectivity.
-
Kinetic vs. Thermodynamic Control: In reactions with multiple possible products, lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can favor the more stable, thermodynamically controlled product. For Diels-Alder reactions, lower temperatures generally favor the endo product.
-
Side Reactions: Elevated temperatures can provide the activation energy for undesired side reactions, leading to a mixture of products.
Q4: What are the signs of DEAC decomposition at high temperatures?
A4: DEAC is thermally stable up to around 120-170°C, above which it can start to decompose. Signs of decomposition at elevated reaction temperatures may include a color change in the reaction mixture, gas evolution, or the formation of insoluble aluminum-containing byproducts. Running reactions at the lowest effective temperature is a good practice to ensure catalyst integrity.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Sub-optimal Reaction Temperature | Optimize the temperature by running the reaction at a range of temperatures (e.g., -78°C, -40°C, 0°C, room temperature) to find the optimal balance between reaction rate and selectivity. |
| Catalyst Inactivity | DEAC is highly sensitive to moisture and air. Use freshly acquired DEAC or from a properly stored container. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reagent Stoichiometry | Verify the molar ratios of your reactants and the catalyst loading. In some cases, a higher catalyst loading may be required. |
| Impure Reactants or Solvents | Use anhydrous solvents and purified reactants. Impurities, especially water, will consume the DEAC catalyst. |
Problem 2: Poor Reaction Selectivity (e.g., incorrect isomer ratio)
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | If the desired product is the kinetic product (e.g., the endo adduct in a Diels-Alder reaction), lowering the reaction temperature is often effective. |
| Reaction Time | At higher temperatures, a shorter reaction time may favor the kinetic product, while a longer reaction time may lead to the thermodynamic product. |
| Solvent Effects | The polarity of the solvent can influence selectivity. Consider screening different anhydrous, non-protic solvents. |
Quantitative Data on Temperature Effects
Table 1: Effect of Polymerization Temperature on Ethylene (B1197577) Polymerization with a Ziegler-Natta Catalyst
| Temperature (°C) | Catalyst Activity (kg PE / g Cat·h) | Molecular Weight (Mw) ( g/mol ) |
| 60 | 10.5 | 250,000 |
| 70 | 15.2 | 220,000 |
| 80 | 18.9 | 190,000 |
| 90 | 14.3 | 160,000 |
This data is representative of typical trends observed in olefin polymerization and illustrates that while activity may initially increase with temperature, there is an optimal temperature beyond which catalyst deactivation or other factors can lead to a decrease in performance.
Experimental Protocols
General Protocol for a DEAC-Catalyzed Diels-Alder Reaction
This protocol provides a general guideline. Specific temperatures and reaction times will need to be optimized for your specific substrates.
Materials:
-
Anhydrous reaction solvent (e.g., dichloromethane (B109758) or toluene)
-
Diene
-
Dienophile
-
This compound (DEAC) solution (e.g., 1.0 M in hexanes)
-
Anhydrous quench solution (e.g., saturated aqueous sodium bicarbonate, used cautiously)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Charging Reactants: Dissolve the diene and dienophile in the anhydrous solvent in the reaction flask.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Catalyst Addition: Slowly add the DEAC solution dropwise to the stirred reaction mixture over a period of 15-30 minutes. Maintain the internal temperature below the specified limit during the addition.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or NMR spectroscopy).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add the quench solution dropwise. Caution: The quenching of DEAC is highly exothermic and will release flammable ethane (B1197151) gas. Perform this step in a well-ventilated fume hood.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method (e.g., flash column chromatography or recrystallization).
Visualizations
Technical Support Center: Diethylaluminum Chloride (DEAC) Mediated Stereoselective Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance stereoselectivity in organic reactions mediated by diethylaluminum chloride (DEAC).
Frequently Asked questions (FAQs)
Q1: What is the role of this compound (DEAC) in stereoselective synthesis?
A1: this compound (DEAC) is a powerful Lewis acid commonly employed to catalyze a variety of organic reactions, including Diels-Alder cycloadditions, ene reactions, and aldol (B89426) additions.[1][2] Its primary role in stereoselective synthesis is to coordinate with a reactant, typically a carbonyl group, which activates the substrate towards nucleophilic attack and can create a rigid transition state. This rigid conformation helps to control the facial selectivity of the incoming nucleophile, thereby influencing the stereochemical outcome of the reaction.
Q2: I am observing low diastereoselectivity in my DEAC-mediated reaction. What are the potential causes?
A2: Low diastereoselectivity can arise from several factors:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the energy difference between the transition states leading to different diastereomers. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer.
-
Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can affect the Lewis acidity of DEAC and the stability of the transition state.
-
Incorrect Stoichiometry: The molar ratio of DEAC to the substrate is crucial. Insufficient DEAC may lead to a significant uncatalyzed background reaction with poor stereoselectivity. Conversely, an excessive amount may lead to side reactions.
-
Substrate Control Issues: The inherent stereochemical bias of the substrate might not be sufficient to induce high selectivity, or it may be counteracted by the Lewis acid.
-
Chelation Effects: The presence or absence of a chelating group on the substrate can dramatically influence the stereochemical outcome.
Q3: How can I improve the diastereoselectivity of my DEAC-mediated Diels-Alder reaction?
A3: To improve the endo:exo selectivity in a DEAC-mediated Diels-Alder reaction, consider the following:
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) generally favors the formation of the kinetically controlled endo product due to a more organized transition state.
-
Solvent Screening: Non-polar, non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are often preferred as they do not compete with the substrate for coordination to the aluminum center.
-
Optimize DEAC Stoichiometry: A stoichiometric amount of DEAC is often required for optimal results. It is advisable to perform a screen of the DEAC to dienophile ratio.
Q4: Can DEAC be used to achieve chelation control in reactions with carbonyl compounds?
A4: Yes, DEAC can facilitate chelation control, particularly with substrates bearing a Lewis basic functional group (e.g., an ether or protected alcohol) at the α- or β-position to a carbonyl. The aluminum center can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid five- or six-membered ring. This conformation locks the substrate in a specific orientation, directing the nucleophilic attack to one face of the carbonyl and leading to high diastereoselectivity.[3]
Troubleshooting Guide: Low Diastereoselectivity
| Observation | Potential Cause | Suggested Solution |
| Nearly 1:1 ratio of diastereomers | Insufficient differentiation between the energies of the diastereomeric transition states. | - Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., -78 °C, -40 °C) to amplify the energy difference between the transition states. - Change the solvent: Screen solvents with varying polarities and coordinating abilities. Non-coordinating solvents like toluene or dichloromethane are often a good starting point. - Vary the Lewis Acid: While this guide focuses on DEAC, comparing its performance to other Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can be informative. Different Lewis acids have varying steric bulk and Lewis acidity, which can influence stereoselectivity. |
| Inconsistent results between batches | Moisture in the reaction setup. DEAC is highly pyrophoric and reacts violently with water. | - Ensure strictly anhydrous conditions: Flame-dry all glassware and cool under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents. - Use high-purity DEAC: Purchase DEAC from a reputable supplier and handle it under an inert atmosphere. Solutions in hydrocarbons are commonly used.[2] |
| Formation of unexpected side products | - Excess DEAC may be acting as a Brønsted acid scavenger or promoting side reactions. - The reaction may be proceeding through an undesired pathway. | - Optimize DEAC stoichiometry: Titrate the amount of DEAC used in the reaction. Start with one equivalent relative to the substrate and adjust as needed. - Analyze the reaction mixture at different time points: This can help identify the formation of intermediates and byproducts. |
| Low conversion and low diastereoselectivity | The catalytic activity of DEAC is low under the current conditions, allowing a non-selective background reaction to dominate. | - Increase the amount of DEAC: A higher catalyst loading may be necessary to outcompete the uncatalyzed pathway. - Consider a more Lewis acidic activator: If DEAC is not sufficiently activating, a stronger Lewis acid may be required. |
Data Presentation
Table 1: Comparison of Lewis Acids in a Representative Diels-Alder Reaction
| Lewis Acid | Solvent | Temperature (°C) | endo:exo Ratio |
| None | Toluene | 80 | 70:30 |
| Et₂AlCl | Toluene | -78 | 95:5 |
| TiCl₄ | CH₂Cl₂ | -78 | 98:2 |
| SnCl₄ | CH₂Cl₂ | -78 | 92:8 |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | 85:15 |
Note: The data presented in this table are representative and the actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Prototypical Protocol for a DEAC-Mediated Diels-Alder Reaction
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the dienophile (1.0 mmol) to a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a 1.0 M solution of this compound in hexanes (1.0 mL, 1.0 mmol) dropwise to the stirred solution of the dienophile. Stir the mixture for 15 minutes at -78 °C.
-
Diene Addition: Add the diene (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Work-up: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
Visualizations
Caption: Chelation control with DEAC.
Caption: Troubleshooting workflow for low diastereoselectivity.
References
Technical Support Center: Quenching Procedures for Diethylaluminum Chloride (DEAC) Reactions
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the safe and effective quenching of reactions involving Diethylaluminum chloride (DEAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEAC) and why is it so reactive?
A1: this compound (DEAC) is an organoaluminum compound with the formula (C₂H₅)₂AlCl.[1] It is a highly reactive and pyrophoric substance, meaning it can ignite spontaneously upon contact with air.[2][3][4] Its high reactivity stems from the polarized aluminum-carbon bond, which makes the ethyl groups nucleophilic and the aluminum center a strong Lewis acid. DEAC reacts violently with water and other protic solvents, releasing flammable gases.[3][5]
Q2: What are the primary hazards associated with quenching DEAC reactions?
A2: The primary hazards include:
-
Violent Reactivity with Water: Contact with water can lead to the evolution of flammable and explosive gases.[3][4]
-
Corrosivity: DEAC can cause severe skin burns and eye damage.[2][3]
-
Formation of Hazardous Byproducts: Quenching can produce hydrogen chloride (HCl) and aluminum oxide fumes, which are hazardous if inhaled.[3][5]
-
Exothermic Reaction: The quenching process is highly exothermic and can lead to a rapid increase in temperature and pressure if not controlled properly.
Q3: What are the recommended quenching agents for DEAC?
A3: The choice of quenching agent depends on the scale of the reaction and the experimental conditions. A stepwise approach is generally recommended to control the reaction rate. Common quenching agents include:
-
Alcohols (Isopropanol, Ethanol): These are less reactive than water and are often used as the initial quenching agent to moderate the reaction.[6][7]
-
Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl): This is a common quenching agent for reaction workups, as it is less basic than water and can help to break up aluminum salt emulsions.[8]
-
Water: Should be added cautiously and only after the initial, more reactive DEAC has been consumed by a less reactive quenching agent.[6][9]
Q4: What is the general procedure for safely quenching a DEAC reaction?
A4: A general procedure involves the slow, controlled addition of a quenching agent at a low temperature, typically under an inert atmosphere (e.g., nitrogen or argon). A common method is a "reverse quench," where the reaction mixture is slowly added to the quenching agent. A stepwise addition of quenching agents, from least reactive to most reactive (e.g., isopropanol (B130326), then water), is a safe practice.[6][7][9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Violent, uncontrolled reaction during quench | - Quenching agent added too quickly.- Reaction temperature is too high.- Quenching with a highly reactive agent (e.g., water) directly. | - Immediately stop the addition of the quenching agent.- Ensure the reaction vessel is adequately cooled in an ice bath.- Use a less reactive quenching agent (e.g., isopropanol) for the initial quench.- Add the quenching agent slowly and dropwise with vigorous stirring.[9] |
| Fire or smoke observed during quench | - Exposure of unreacted DEAC to air.- Flammable gases generated during the quench have ignited. | - If the fire is small and contained, it can be extinguished with a Class D fire extinguisher (for combustible metals) or by smothering with dry sand or soda ash.[3][4]- DO NOT USE WATER OR CARBON DIOXIDE EXTINGUISHERS. [4][10]- Ensure the reaction is performed under a positive pressure of an inert gas. |
| Formation of a thick, unmanageable precipitate | - Formation of aluminum salts (e.g., aluminum hydroxide). | - Quenching with a saturated aqueous solution of ammonium chloride can help to minimize the formation of thick gels.[8]- The addition of a co-solvent like diethyl ether or THF may help to keep the salts suspended.[8] |
| Incomplete quench (fuming or bubbling persists) | - Insufficient amount of quenching agent added.- Poor mixing. | - Continue the slow addition of the quenching agent until all signs of reaction (gas evolution, fuming) have ceased.- Ensure vigorous stirring to promote contact between the DEAC and the quenching agent. |
Data Presentation: Comparison of Quenching Agents
| Quenching Agent | Advantages | Disadvantages | Best For |
| Isopropanol/Ethanol | - Moderates the reaction, less vigorous than water.[6]- Good for initial quench. | - Flammable.- May not be sufficient to completely quench large quantities of DEAC on its own. | - Initial quenching of residual DEAC at low temperatures. |
| Saturated Aqueous NH₄Cl | - Less basic than water, can help prevent emulsion formation.[8] | - Still contains water and will react vigorously with unquenched DEAC. | - Standard reaction workups where the bulk of the DEAC has already been consumed.[8] |
| Water | - Readily available and effective at hydrolyzing aluminum salts. | - Extremely reactive with DEAC, can cause a violent and uncontrolled reaction if not managed properly.[3][5] | - Final quenching step after the initial, more reactive DEAC has been neutralized with a less reactive agent.[6][9] |
| Dry Ice (Solid CO₂) | - Can be used to cool the reaction and acts as a mild quenching agent.[11] | - Can cause pressure buildup due to the sublimation of CO₂. | - Quenching dilute solutions of pyrophoric materials.[11] |
Experimental Protocols
General Protocol for Quenching a Laboratory-Scale DEAC Reaction
Disclaimer: This is a general guideline and should be adapted based on the specific scale and conditions of your experiment. A thorough risk assessment should be conducted before any work is undertaken.
Materials:
-
Reaction vessel containing the DEAC mixture.
-
Addition funnel or syringe pump.
-
Cooling bath (ice/water or dry ice/acetone).
-
Inert gas supply (Nitrogen or Argon).
-
Quenching agents: Anhydrous isopropanol, deionized water, and saturated aqueous ammonium chloride.
-
Appropriate personal protective equipment (PPE): Flame-retardant lab coat, safety glasses, face shield, and chemical-resistant gloves.
Procedure:
-
Preparation:
-
Ensure the reaction is conducted in a fume hood with the sash at the lowest practical height.
-
Have a Class D fire extinguisher, dry sand, or soda ash readily available.[3][4]
-
Cool the reaction vessel to 0 °C using an ice/water bath.
-
Maintain a positive pressure of an inert gas throughout the procedure.
-
-
Initial Quench:
-
Slowly add anhydrous isopropanol to the reaction mixture via an addition funnel or syringe pump with vigorous stirring.
-
Maintain the internal temperature below 10 °C.
-
Continue the addition until gas evolution subsides.
-
-
Secondary Quench:
-
Once the initial vigorous reaction has ceased, slowly add a saturated aqueous solution of ammonium chloride.
-
Monitor the temperature closely and maintain it below 25 °C.
-
-
Final Quench and Workup:
-
After the addition of the ammonium chloride solution is complete and the reaction is no longer exothermic, water can be slowly added to fully hydrolyze any remaining aluminum salts.
-
The mixture can then be warmed to room temperature and stirred until all solids are dissolved or can be easily filtered.
-
Proceed with the standard aqueous workup for your reaction.
-
Visualizations
Caption: Workflow for a safe, stepwise DEAC quenching procedure.
Caption: Potential hazards resulting from improper DEAC quenching.
References
- 1. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. DIETHYL ALUMINUM CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. CAS 96-10-6: this compound | CymitQuimica [cymitquimica.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. reddit.com [reddit.com]
- 8. orgsyn.org [orgsyn.org]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. famico.uk [famico.uk]
- 11. sarponggroup.com [sarponggroup.com]
Technical Support Center: Diethylaluminum Chloride (DEAC) Reaction Workup and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylaluminum chloride (DEAC).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (DEAC)?
A1: DEAC is a highly reactive and pyrophoric organoaluminum compound. Key hazards include:
-
Pyrophoric Nature: It can ignite spontaneously upon contact with air.[1]
-
Violent Reaction with Water: DEAC reacts violently with water and other protic solvents, releasing flammable ethane (B1197151) gas and forming corrosive hydrogen chloride.[1][2] This reaction can be explosive.
-
Corrosivity: It can cause severe chemical burns to the skin and eyes.[1]
Q2: What are the essential safety precautions when working with DEAC?
A2: Due to its hazardous nature, strict safety protocols must be followed:
-
Inert Atmosphere: Always handle DEAC under a dry, inert atmosphere such as nitrogen or argon.
-
Appropriate Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical safety goggles, a face shield, and compatible gloves (e.g., nitrile or neoprene).
-
Fume Hood: All manipulations must be performed in a certified chemical fume hood.
-
Emergency Equipment: Ensure a Class D fire extinguisher (for flammable metals) and an emergency shower/eyewash station are readily accessible. Do NOT use water or carbon dioxide fire extinguishers.
Q3: How should I properly quench a reaction containing residual DEAC?
A3: Quenching must be done carefully and at a low temperature (typically 0 °C or below) to control the exothermic reaction. Common quenching agents include:
-
Protic Solvents (with extreme caution): Slow, dropwise addition of a less reactive alcohol like isopropanol (B130326) or methanol (B129727) can be used to neutralize DEAC. This should be followed by a more thorough aqueous workup.
-
Esters: Ethyl acetate (B1210297) is a common choice for quenching Lewis acidic aluminum reagents. It reacts at a more controlled rate than protic solvents.
-
Rochelle's Salt (Potassium Sodium Tartrate): A saturated aqueous solution of Rochelle's salt is highly effective at breaking down aluminum alkoxides and hydroxides into soluble tartrate complexes, which can prevent the formation of gelatinous precipitates and emulsions.[3]
Q4: What causes the formation of a thick, gelatinous precipitate or an emulsion during aqueous workup, and how can I prevent or resolve it?
A4: The formation of aluminum hydroxides and alkoxides upon quenching with water often leads to gelatinous precipitates or persistent emulsions, making layer separation difficult.[3]
-
Prevention:
-
Use of Rochelle's Salt: Adding a saturated solution of Rochelle's salt during the workup chelates the aluminum species, keeping them in the aqueous phase and preventing precipitation.[3]
-
Acidic Workup: Carefully adding a dilute acid (e.g., 1M HCl) can dissolve the aluminum hydroxides by forming water-soluble aluminum salts. This method is only suitable if your product is stable to acidic conditions.
-
-
Resolution:
-
Filtration through Celite®: If a precipitate has already formed, filtering the entire mixture through a pad of Celite® can help to remove the solids.[4]
-
Addition of Brine: Adding a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous layer.[5]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Violent, uncontrolled reaction during quenching. | Quenching agent added too quickly.Reaction mixture not sufficiently cooled. | Add the quenching agent slowly and dropwise, ensuring the internal temperature is maintained at or below 0 °C. Use an ice-salt or dry ice/acetone bath for efficient cooling. |
| Formation of a persistent emulsion during aqueous workup. | Formation of insoluble aluminum salts (hydroxides/alkoxides). | Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the layers separate.Filter the entire mixture through a pad of Celite®.Add brine to the separatory funnel to help break the emulsion.[4][5] |
| A thick, gelatinous precipitate forms, making extraction impossible. | Precipitation of aluminum hydroxides. | Use a Rochelle's salt workup to chelate the aluminum and keep it in the aqueous solution.[3]If the product is acid-stable, perform a carefully controlled acidic workup with dilute HCl to dissolve the precipitate. |
| Low or no recovery of the desired product after workup. | Product may be trapped in the aluminum precipitate.Product may be unstable to the workup conditions (e.g., acidic or basic washes).Product may be water-soluble. | If a precipitate was filtered, try stirring it with an organic solvent (like THF) and heating to extract any trapped product.[3]Test the stability of your product to the planned workup conditions on a small scale first.[6]Check the aqueous layer for your product using a suitable analytical technique (e.g., TLC, LC-MS). |
| Product degradation during purification by column chromatography. | Residual acidity from the workup or on the silica (B1680970) gel. | Neutralize the crude product with a mild base wash (e.g., saturated NaHCO₃ solution) before chromatography, provided the product is base-stable.Use deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) for acid-sensitive compounds. |
Experimental Protocols
Detailed Protocol: this compound Catalyzed Diels-Alder Reaction
This protocol describes the Diels-Alder reaction between an α,β-unsaturated carbonyl compound and a diene, catalyzed by DEAC.
Reaction Scheme: A generic representation of a DEAC-catalyzed Diels-Alder reaction.
Caption: General scheme of a DEAC-catalyzed Diels-Alder reaction.
Materials:
-
α,β-Unsaturated carbonyl compound (dienophile) (1.0 eq)
-
Diene (e.g., cyclopentadiene, isoprene) (1.2 eq)
-
This compound (1.0 M solution in hexanes) (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the dienophile (1.0 eq).
-
Dissolve the dienophile in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of DEAC and Diene:
-
Slowly add the DEAC solution (1.1 eq) dropwise to the stirred solution of the dienophile at -78 °C.
-
Stir the mixture for 15-30 minutes at -78 °C to allow for the formation of the Lewis acid-dienophile complex.
-
Slowly add the diene (1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Quenching and Workup:
Caption: Experimental workflow for DEAC reaction workup and purification.
-
Once the reaction is complete, slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add an equal volume of saturated aqueous Rochelle's salt solution and stir the biphasic mixture vigorously for at least 1 hour, or until the two layers are clear and easily separable.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified Diels-Alder adduct.[7]
-
Data Presentation
Table 1: Typical Reaction Parameters for a DEAC-Catalyzed Diels-Alder Reaction.
| Parameter | Value | Notes |
| Dienophile | 1.0 mmol | |
| Diene | 1.2 mmol | |
| DEAC (1.0 M in hexanes) | 1.1 mL (1.1 mmol) | |
| Solvent (DCM) | 10 mL | |
| Reaction Temperature | -78 °C | |
| Reaction Time | 1-4 hours | Monitor by TLC |
| Typical Yield | 70-95% | Dependent on substrates |
Table 2: Comparison of Workup Procedures.
| Workup Method | Advantages | Disadvantages | When to Use |
| Rochelle's Salt | Effectively prevents emulsions and gelatinous precipitates.[3] | May require extended stirring times. | General purpose, especially when emulsions are anticipated. |
| Dilute Acid (e.g., 1M HCl) | Efficiently dissolves aluminum salts. | Product must be acid-stable. | For acid-stable products where a quick workup is desired. |
| Dilute Base (e.g., NaHCO₃) | Neutralizes the acidic Lewis catalyst. | Can cause foaming due to CO₂ evolution. Product must be base-stable. | For base-stable products, often used as the initial quenching step. |
Mandatory Visualization
Caption: Troubleshooting flowchart for DEAC reaction workup issues.
References
- 1. Diels-alder adducts of maleic anhydride and dienes: new compounds by crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. How To [chem.rochester.edu]
- 7. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Preventing moisture contamination in Diethylaluminum chloride reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for preventing moisture contamination in reactions involving Diethylaluminum chloride (DEAC). DEAC is a powerful Lewis acid and a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water.[1] Strict adherence to anhydrous and anaerobic techniques is paramount for successful and safe experimentation.
Troubleshooting Guide: Common Issues in DEAC Reactions
Low yields, unexpected byproducts, and reaction failures are common issues when moisture is not rigorously excluded from a DEAC-mediated reaction. This guide provides a systematic approach to identifying and resolving these problems.
| Issue | Potential Cause Related to Moisture | Recommended Solution(s) |
| Low or No Product Yield | Deactivation of DEAC: Moisture in the solvent, reagents, or glassware will react with and decompose DEAC, rendering it inactive as a catalyst.[2] | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).[1][3] - Use solvents with extremely low water content (see Solvent Purity table below). - Dry all other reagents and starting materials thoroughly before addition. |
| Formation of Aluminum Hydroxide (B78521) Byproducts | Hydrolysis of DEAC: The reaction of DEAC with water forms diethylaluminum hydroxide and other aluminum salts, which can complicate purification and lower the yield of the desired product. | - Implement stringent inert atmosphere techniques (Schlenk line or glove box) to prevent atmospheric moisture from entering the reaction.[2][3][4] - Degas solvents to remove dissolved water and oxygen.[2] |
| Inconsistent Reaction Outcomes | Variable Moisture Levels: Fluctuations in ambient humidity or inconsistent drying procedures between experiments can lead to variable amounts of DEAC deactivation, resulting in poor reproducibility. | - Standardize glassware drying and solvent purification protocols. - Monitor and record ambient humidity in the laboratory if possible. - Always use freshly purified solvents and handle DEAC under a consistent inert atmosphere. |
| Exothermic Reaction or Gas Evolution Upon DEAC Addition | Reaction with Protic Impurities: A rapid, uncontrolled exotherm or gas evolution upon addition of DEAC often indicates a reaction with significant amounts of water or other protic impurities in the reaction mixture. | - Immediately cease addition of DEAC and cool the reaction vessel. - Re-evaluate the dryness of all solvents and reagents before attempting the reaction again. - Add DEAC slowly and at a low temperature to control the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to moisture?
A1: this compound is extremely sensitive to moisture. It reacts violently with water in a highly exothermic reaction, producing flammable ethane (B1197151) gas and corrosive hydrogen chloride.[3] This reactivity necessitates handling under a dry, inert atmosphere at all times.[1][4]
Q2: What is the acceptable level of water in solvents for DEAC reactions?
A2: For optimal results, the water content in solvents should be in the low parts-per-million (ppm) range. The exact tolerance depends on the specific reaction, but it is best practice to use solvents that are as dry as possible.
Q3: How can I effectively dry my solvents?
A3: Several methods can be employed to achieve the required level of dryness. Passing the solvent through a column of activated alumina (B75360) is a common and effective technique. Alternatively, distillation from appropriate drying agents (e.g., sodium/benzophenone for ethers and hydrocarbons, calcium hydride for halogenated solvents) under an inert atmosphere is also widely used. For many common solvents, storage over activated 3Å molecular sieves can also effectively reduce water content to low ppm levels.
Q4: What are the essential safety precautions when working with DEAC?
A4: Due to its pyrophoric nature, DEAC must be handled with extreme caution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including flame-retardant gloves, a lab coat, and safety glasses. Have a Class D fire extinguisher (for combustible metals) readily available. All transfers of DEAC should be performed under an inert atmosphere using syringe or cannula techniques.[1][3]
Q5: My reaction is still failing despite taking precautions. What else could be the problem?
A5: If you are confident that moisture has been excluded, other factors could be at play. These include impure starting materials, incorrect reaction temperature, or the presence of other reactive functional groups in your substrate that are incompatible with DEAC. A thorough analysis of all reagents and reaction parameters is recommended.
Data Presentation: Solvent Purity and its Impact
| Solvent | Drying Method | Typical Water Content (ppm) |
| Tetrahydrofuran (THF) | Distillation from Sodium/Benzophenone | < 10 |
| Toluene | Distillation from Sodium/Benzophenone | < 10 |
| Dichloromethane (B109758) | Distillation from CaH₂ | ~10-20 |
| Hexanes | Distillation from Sodium/Benzophenone | < 10 |
Note: The final water content can vary based on the initial purity of the solvent and the rigor of the drying technique.
Experimental Protocols
A detailed, step-by-step protocol for a representative reaction is crucial for understanding the practical aspects of handling DEAC. Below is an example of a Diels-Alder reaction where DEAC is used as a Lewis acid catalyst.
Protocol: DEAC-Catalyzed Diels-Alder Reaction
Reaction: Cycloaddition of cyclopentadiene (B3395910) and methyl acrylate (B77674).
Materials:
-
This compound (1.0 M solution in hexanes)
-
Cyclopentadiene (freshly cracked)
-
Methyl acrylate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Glassware Preparation: All glassware (a two-necked round-bottom flask, addition funnel, and magnetic stir bar) must be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.[1][3]
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas. Fit the flask with a rubber septum and the addition funnel.
-
Reagent Addition:
-
To the reaction flask, add anhydrous CH₂Cl₂ (e.g., 50 mL) via a dry syringe.
-
Add methyl acrylate (1.0 eq) to the flask via syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the DEAC solution (0.1 - 0.2 eq) to the stirred solution in the flask via syringe over 10-15 minutes.
-
In the addition funnel, dissolve freshly cracked cyclopentadiene (1.2 eq) in a small amount of anhydrous CH₂Cl₂.
-
Add the cyclopentadiene solution dropwise from the addition funnel to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow for Handling DEAC
References
Technical Support Center: Diethylaluminum Chloride (DEAC) Reactions
This guide provides technical support for researchers, scientists, and drug development professionals working with Diethylaluminum chloride (DEAC). It focuses on troubleshooting issues related to solvent incompatibility and provides frequently asked questions to ensure safe and successful experimentation.
Troubleshooting Guide: Solvent-Related Issues in DEAC Reactions
Issue: Uncontrolled Exothermic Reaction or Gas Evolution Upon Solvent Addition
-
Question: My reaction is overheating, bubbling vigorously, or showing a rapid pressure increase immediately after adding the solvent. What is happening?
-
Possible Cause: This is a strong indication of a reaction between DEAC and an incompatible protic or reactive solvent. DEAC reacts violently with even trace amounts of water, alcohols, and other protic solvents.[1][2][3][4] This reaction is highly exothermic and produces flammable and explosive gases like ethane.[1][4]
-
Immediate Action:
-
If possible and safe to do so, immediately begin cooling the reaction vessel using an ice bath or other external cooling method.
-
Ensure the reaction is being conducted under a robust inert atmosphere (e.g., Nitrogen or Argon) to prevent ignition of flammable gases.[1]
-
Do NOT add water or any protic solvent to quench the reaction, as this will exacerbate the situation.[1][5]
-
-
Solution/Prevention:
-
Solvent Purity: Always use anhydrous solvents that have been rigorously dried and deoxygenated. It is best practice to use freshly distilled solvents or solvents from a solvent purification system.
-
Inert Atmosphere: Ensure all glassware is oven-dried or flame-dried before use and that the entire experimental setup is under a positive pressure of an inert gas like nitrogen or argon.[6][7]
-
Solvent Selection: Only use compatible hydrocarbon solvents such as hexanes, heptane, or toluene, in which DEAC is typically supplied.[1][3][8]
-
Issue: Low or No Product Yield
-
Question: My reaction did not proceed as expected, and I have a low yield of my desired product. Could the solvent be the issue?
-
Possible Cause: If DEAC was consumed by a reaction with an incompatible solvent, it would not be available to participate in the desired chemical transformation. Protic solvents, strong acids, strong bases, and oxidizing agents will all react with and consume DEAC.[1][7][9]
-
Troubleshooting Steps:
-
Verify Solvent Compatibility: Double-check that the solvent used is a non-polar, aprotic solvent. Hydrocarbon solvents are standard.[3]
-
Check for Contaminants: Review your solvent purification and handling procedures. Consider the possibility of contamination from water, alcohols, or other reactive species.
-
Reagent Purity: Ensure that the other reagents in your reaction were also free from incompatible contaminants.
-
-
Solution:
-
Repeat the reaction using a freshly purified, anhydrous, and aprotic solvent under strictly inert conditions.
-
Consider using a solvent from a newly opened, sealed bottle from a reputable supplier.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary types of solvents that are incompatible with this compound?
A1: this compound is incompatible with a range of solvents and chemical classes. The most critical to avoid are:
-
Protic Solvents: This includes water, alcohols, and any solvent with acidic protons. The reaction is violent and produces flammable gases.[1][2][4]
-
Strong Acids and Bases: These will readily react with and neutralize DEAC.[1][5][7]
-
Oxidizing Agents: As a reducing agent, DEAC will react, possibly violently, with oxidizing agents such as peroxides, perchlorates, and nitrates.[1][4][5]
-
Other Reactive Compounds: DEAC can also react violently or form explosive products with compounds like chlorine azide (B81097) and carbon tetrachloride.[1][4][10] It is also incompatible with benzene (B151609) and allyl chloride.[1]
Q2: Which solvents are considered safe to use for DEAC reactions?
A2: Typically, DEAC is used in non-polar, aprotic solvents. It is most commonly handled as a solution in hydrocarbon solvents.[1][8] Recommended solvents include:
-
Hexanes
-
Heptane
-
Toluene
Q3: My protocol requires quenching the reaction. What should I use?
A3: Quenching a reaction containing DEAC must be done with extreme caution.
-
Standard Quenching: A common method for quenching organoaluminum reagents involves the slow, controlled addition of a less reactive protic source, often at low temperatures (e.g., 0 °C or below). This could involve using isopropanol (B130326) or ethanol (B145695) first, followed by a cautious addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.[11]
-
Safety Precautions: The quenching process is highly exothermic and will release flammable gases. It must be performed in a well-ventilated fume hood, under an inert atmosphere, and with appropriate cooling.
-
Never: Do not quench with a large volume of water directly, especially if the reaction mixture is at room temperature or warmer, as this can lead to a violent, uncontrolled reaction.[1][5]
Q4: Can I use halogenated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) with DEAC?
A4: Extreme caution is advised. While some organoaluminum compounds may be used in DCM for specific applications, the reactivity can be unpredictable. For example, ethylaluminum sesquichloride reacts explosively with carbon tetrachloride at room temperature.[4][10] Given the high reactivity of DEAC, it is best to avoid halogenated solvents unless a specific, validated protocol explicitly calls for their use and outlines the necessary safety precautions.
Incompatible Solvent Data
The following table summarizes the classes of solvents and compounds that are incompatible with this compound and the nature of the hazard they present.
| Incompatible Substance Class | Specific Examples | Hazard Description |
| Protic Solvents | Water, Alcohols (Methanol, Ethanol, etc.), Carboxylic Acids | Violent reaction, highly exothermic, produces flammable and explosive gases.[1][2][3][4] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid, Nitric Acid | Violent reaction.[1] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Violent reaction.[1] |
| Oxidizing Agents | Peroxides, Perchlorates, Permanganates, Nitrates, Chlorine, Bromine | Violent reaction, potential for fire and explosion.[1][4][5] |
| Halogenated Compounds | Carbon Tetrachloride, Chlorine Azide, Allyl Chloride | Explosive reaction or formation of explosive products.[1][4][10] |
| Air/Oxygen | Atmospheric Air | Pyrophoric; ignites spontaneously on contact with air.[1][2][7] |
Experimental Protocols
Protocol: General Handling of this compound Solutions
-
Objective: To safely transfer a solution of DEAC from a supplier bottle to a reaction vessel.
-
Methodology:
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[6][7]
-
Glassware: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) or by flame-drying under vacuum and then cooled under an inert atmosphere.
-
Transfer: Use a clean, dry, gas-tight syringe or a cannula for transferring the DEAC solution.
-
Sure/Seal™ Bottles: Many organoaluminum reagents are supplied in Sure/Seal™ bottles. To withdraw the reagent, use a syringe with a needle that is long enough to reach the liquid. Puncture the septum and, while maintaining a positive pressure of inert gas in the bottle (via a needle connected to the Schlenk line), withdraw the desired volume of solution.
-
Addition to Reaction: Add the DEAC solution slowly and dropwise to the reaction vessel, especially if the reaction is expected to be exothermic. Maintain a controlled temperature with an appropriate cooling bath.
-
Visual Guides
Caption: Decision workflow for selecting a suitable solvent for DEAC reactions.
References
- 1. nj.gov [nj.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. CAS 96-10-6: this compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. DIETHYL ALUMINUM CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 96-10-6 Name: Diethylaluminium chloride [xixisys.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. This compound | 96-10-6 [chemicalbook.com]
- 11. orgsyn.org [orgsyn.org]
Controlling exotherms in large-scale Diethylaluminum chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with large-scale Diethylaluminum chloride (DEAC) reactions. The information focuses on safely managing and controlling exothermic events.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with large-scale this compound (DEAC) reactions?
The primary hazard is the highly exothermic nature of reactions involving DEAC, which can lead to thermal runaway if not properly controlled.[1] DEAC is pyrophoric, meaning it ignites spontaneously when exposed to air.[2][3][4] It also reacts violently with water, releasing flammable gases that can ignite spontaneously, creating a significant fire and explosion risk.[1][2][5] Failure to scrupulously remove water from process equipment can result in an explosion.[2]
Q2: How can the potential exothermicity of a specific DEAC reaction be predicted?
A precise prediction requires experimental data. The following methods are recommended to understand the thermal risk of your specific process:
-
Reaction Calorimetry (RC1): This technique measures the heat evolved during the reaction under controlled, process-like conditions.[1][6] The resulting heat flow profile is crucial for determining the required cooling capacity for a safe scale-up.[1][7]
-
Differential Scanning Calorimetry (DSC): DSC helps screen for potential secondary or decomposition reactions that might occur at elevated temperatures, which is critical for defining a safe operating temperature window.[1]
-
Adiabatic Calorimetry (ARC): This method simulates a worst-case scenario (total loss of cooling) to determine the time to maximum rate of temperature and pressure rise.[1]
Q3: What are the critical parameters to control during a large-scale DEAC reaction?
To maintain control over the reaction, the following parameters are crucial:
-
Temperature: Continuous monitoring and control of the internal reaction temperature are essential.[1][8]
-
Addition Rate: The rate at which DEAC or the substrate is added must be carefully controlled to manage the rate of heat generation.[1][9] The addition rate should be slow enough that the cooling system can effectively remove the heat being generated.
-
Agitation: Efficient and continuous stirring is vital to ensure homogenous mixing and prevent localized hot spots, which can initiate a runaway reaction.[1]
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere, such as nitrogen or argon, to prevent contact with air or moisture.[2][10]
Q4: What should I do if my DEAC reaction fails to initiate?
If a reaction does not start after the initial addition of the reagent, it creates a dangerous situation where unreacted material can accumulate. If the reaction then initiates, the accumulated energy can be released uncontrollably.
-
Solution: First, stop the addition of any further reagents. Cautiously and slowly increase the reaction temperature in small increments while closely monitoring for any sign of an exotherm.[1] If the reaction still does not proceed, it is safest to terminate the experiment by following a controlled emergency quenching protocol and restart with fresh reagents and properly purified solvents.[1]
Troubleshooting Guide
Issue 1: Uncontrolled Temperature Rise (Exotherm)
An unexpected increase in the internal reaction temperature is a sign that the heat generated by the reaction exceeds the heat being removed by the cooling system.[9] This can escalate into a thermal runaway.[11][12]
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of DEAC or any other reactants.[1]
-
Maximize Cooling: Increase the cooling capacity of the system to its maximum.[1] This could involve lowering the coolant temperature or increasing its flow rate.
-
Ensure Vigorous Agitation: Confirm that the stirrer is functioning correctly to improve heat transfer and eliminate any localized hot spots.[1]
-
-
Follow-up: If the temperature continues to rise rapidly despite these actions, proceed immediately to the emergency quenching protocol.
Issue 2: Rapid Pressure Increase in the Reactor
A sudden and rapid increase in reactor pressure can be caused by several factors, including a runaway reaction causing the solvent to boil, the release of gaseous byproducts, or decomposition of the reagent or products.[1][13]
-
Immediate Actions:
-
Stop Reagent Addition: Immediately stop feeding all reagents.[1]
-
Apply Maximum Cooling: This will help reduce the reaction rate and lower the vapor pressure of the solvent.[1]
-
Ensure Proper Venting: Confirm that the reactor is properly vented to a safe location, such as a scrubber, to handle the release of pressure.[1]
-
-
Follow-up: If the pressure continues to rise, it may indicate a severe thermal runaway. Be prepared to initiate an emergency shutdown and evacuate the area.[1]
Data Presentation
Table 1: Thermochemical Properties of this compound (DEAC)
| Property | Value | Notes |
| Heat of Vaporization (ΔHv) | 172 J/g (41 cal/g) | At normal boiling point / 1 bar.[2] |
| Heat of Hydrolysis (25 °C) | 3703 J/g (885 cal/g) | Demonstrates the high reactivity with water.[2] |
| Specific Heat (57 °C) | 1.715 J/g.°C (0.410 cal/g.°C) | [2] |
| Heat of Formation (ΔHf°, 25 °C) | -414 kJ/mole (-99 kcal/mole) | [2] |
| Heat of Combustion (ΔHc°, 25 °C) | -3577 kJ/mole (-855 kcal/mole) | [2] |
| Decomposition Temperature | Slowly decomposes above ~174°C.[2] | Stable when stored under a dry, inert atmosphere away from heat.[2] |
Table 2: Key Safety and Handling Parameters for DEAC
| Parameter | Specification | Citation |
| Storage | Store in a cool, dry, well-ventilated location under an inert gas (e.g., nitrogen, argon). Outside or detached storage is preferred. | [5][10] |
| Incompatible Materials | Water, air, alcohols, oxidizing materials, acids, benzene, allyl chloride, chlorine azide. Reacts violently. | [2][5][10] |
| Personal Protective Equipment (PPE) | Wear fire/flame resistant and impervious clothing, tightly fitting safety goggles, and chemical impermeable gloves. | [10] |
| Fire Extinguishing Agents | Use dry chemical extinguishers, soda ash, lime, or sand. DO NOT USE WATER, FOAM, or halogenated agents. | [3][4][5] |
| Spill Cleanup | Cover with dry lime, sand, or soda ash and place in covered containers for disposal. DO NOT USE WATER. | [5] |
Experimental Protocols
Protocol 1: General Setup for a Large-Scale DEAC Reaction
-
Reactor Preparation: Ensure the reactor and all associated glassware and transfer lines are meticulously dried (e.g., flame-dried under vacuum or oven-dried) and cooled under an inert atmosphere.[14] Water must be scrupulously removed from all process equipment.[2]
-
Inert Atmosphere: Purge the entire system with a dry, inert gas such as nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.[2][10]
-
Solvent and Reagent Preparation: Use anhydrous solvents. Ensure all reagents are free from water.
-
Initial Cooling: Charge the reactor with the initial solvent and substrate. Cool the solution to the specified starting temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath.[1][15]
-
Reagent Addition: Add the DEAC solution dropwise or via a syringe pump at a pre-determined rate.[14][15] The addition rate should be carefully controlled to maintain the target internal temperature.
-
Monitoring: Continuously monitor the internal reaction temperature, pressure, and stirrer speed throughout the addition and subsequent reaction time.
Protocol 2: Emergency Quenching of a DEAC Reaction
Warning: This procedure is a last resort for an uncontrolled exotherm and must be performed with extreme caution in a well-ventilated area, behind a blast shield.
-
Stop All Reagent Feeds: Immediately stop the addition of all reactants.
-
Initial Cooling: If possible, cool the reaction mixture to a low temperature (e.g., 0 °C or below) using an efficient cooling bath.[1]
-
Prepare Quenching Agent: Use a less reactive alcohol, such as isopropanol, as the quenching agent.[1]
-
Slow Addition of Quench: Under a continuous inert gas flow and with vigorous stirring, add the quenching agent very slowly and dropwise.[1]
-
Monitor Temperature: Monitor the internal temperature continuously. The addition rate of the quenching agent must be controlled to keep the temperature from rising significantly.[1] If the temperature begins to rise, pause the addition until it has stabilized or decreased.
-
Completion: Continue the slow addition until the reaction is fully quenched, as indicated by the cessation of heat evolution.
Visualizations
Troubleshooting Workflow for Temperature Excursion
Caption: Workflow for responding to a temperature excursion.
Logical Flow for Safe Reaction Quenching
Caption: Step-by-step logic for a controlled reaction quench.
References
- 1. benchchem.com [benchchem.com]
- 2. nouryon.com [nouryon.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. nj.gov [nj.gov]
- 6. mt.com [mt.com]
- 7. fauske.com [fauske.com]
- 8. people.ece.ubc.ca [people.ece.ubc.ca]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. echemi.com [echemi.com]
- 11. Thermal runaway - Wikipedia [en.wikipedia.org]
- 12. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. orgsyn.org [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Diethylaluminum Chloride (DEAC) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using Diethylaluminum chloride (DEAC) as a catalyst or co-catalyst. The information provided is intended to help you mitigate the effects of impurities and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound (DEAC) and how do they affect its catalytic activity?
A1: this compound is a highly reactive organoaluminum compound, and its catalytic activity is significantly compromised by certain impurities. The most common and detrimental impurities are water, alcohols, and oxygen. These substances react with DEAC, leading to its deactivation.
-
Water: Reacts violently with DEAC in a hydrolysis reaction to form ethane (B1197151) and aluminum hydroxides/oxides, which are catalytically inactive. Even trace amounts of moisture in solvents or reagents can significantly reduce the effective concentration of the catalyst.[1][2][3]
-
Alcohols (e.g., methanol (B129727), ethanol): React with DEAC to form aluminum alkoxides and ethane. These alkoxides are generally less effective as catalysts or co-catalysts compared to DEAC. This reaction consumes the active DEAC and can alter the stereoselectivity of polymerization reactions.
-
Oxygen: DEAC is pyrophoric and reacts spontaneously with air. Oxidation of DEAC leads to the formation of ethylaluminum ethoxide and other oxygenated species that are not catalytically active. Strict inert atmosphere techniques are mandatory when handling DEAC.[1][3]
-
Other Protic Impurities: Amines and other compounds with acidic protons can also react with and deactivate DEAC.
Q2: How can I minimize the introduction of impurities when handling and using DEAC?
A2: Due to its high reactivity, stringent handling procedures are necessary to prevent contamination.
-
Inert Atmosphere: Always handle DEAC and its solutions under a dry, inert atmosphere, such as nitrogen or argon, using Schlenk lines or a glovebox.[1][3]
-
Anhydrous Solvents and Reagents: Use rigorously dried solvents and reagents. Solvents should be freshly distilled from appropriate drying agents.
-
Properly Dried Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed moisture.
-
Secure Storage: Store DEAC in a cool, dry place in a tightly sealed container under an inert atmosphere, away from heat, sparks, and open flames.[4][2]
Q3: What are the signs of DEAC deactivation in my reaction?
A3: Deactivation of DEAC can manifest in several ways during your experiment:
-
Low or No Product Yield: This is the most direct indication that the catalyst is not performing as expected.
-
Inconsistent Reaction Rates: A gradual decrease in the reaction rate over time can suggest ongoing deactivation of the catalyst.
-
Changes in Polymer Properties: In polymerization reactions, catalyst deactivation can lead to lower molecular weight polymers and a broader molecular weight distribution.
-
Formation of Gels or Precipitates: The reaction of DEAC with impurities can sometimes lead to the formation of insoluble aluminum species.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity in Ziegler-Natta Polymerization
Symptoms:
-
Low or no yield of polymer.
-
The reaction fails to initiate or proceeds very slowly.
Possible Causes and Solutions:
| Possible Cause | Recommended Corrective Actions |
| Moisture or Protic Impurities in the Reaction System | - Ensure all solvents and monomers are rigorously dried and deoxygenated before use. - Use freshly dried glassware. - Handle all reagents and catalyst solutions under a strict inert atmosphere. |
| Improper DEAC to Transition Metal Ratio | - Optimize the Al/Ti molar ratio. Too little DEAC may not sufficiently activate the titanium catalyst, while too much can lead to over-reduction and deactivation.[5] |
| Incorrect Reaction Temperature | - Maintain the recommended polymerization temperature. Deviations can affect catalyst activity and stability. |
| DEAC Solution Degradation | - Use a fresh bottle of DEAC or re-titrate the solution to determine its active concentration before use. |
Troubleshooting Workflow for Low Catalytic Activity
Caption: Troubleshooting workflow for low catalytic activity in DEAC-based reactions.
Issue 2: Poor Results in Friedel-Crafts Reactions
Symptoms:
-
Low yield of the desired alkylated or acylated product.
-
Formation of multiple isomers or poly-substituted products.
-
Reaction stalling.
Possible Causes and Solutions:
| Possible Cause | Recommended Corrective Actions |
| DEAC Deactivation by Moisture | - As a Lewis acid, DEAC is highly sensitive to water. Ensure all reactants and the reaction setup are anhydrous.[6] |
| Substrate Reactivity Issues | - Friedel-Crafts reactions are not suitable for aromatic rings with strongly deactivating groups. - Aromatic compounds with amine or alcohol groups can react with and deactivate the DEAC catalyst.[6][7] |
| Carbocation Rearrangement (Alkylation) | - The carbocation intermediate in Friedel-Crafts alkylation can rearrange to a more stable carbocation, leading to isomeric products.[7][8] - Consider using Friedel-Crafts acylation followed by reduction to obtain the desired linear alkylbenzene.[7] |
| Insufficient Catalyst | - In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, requiring stoichiometric amounts of the catalyst.[6] |
Logical Relationship in DEAC Deactivation
Caption: The logical relationship between impurities and DEAC catalyst deactivation.
Experimental Protocols
Protocol 1: Determination of Water Content in Solvents by Karl Fischer Titration
This protocol provides a method to quantify trace amounts of water in organic solvents used for DEAC-catalyzed reactions.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or appropriate Karl Fischer solvent
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Gastight syringe
-
Septum-sealed vials, dried
Procedure:
-
System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be pre-titrated to a dry state.
-
Sample Preparation: Under an inert atmosphere, use a dry syringe to draw a known volume (e.g., 1-5 mL) of the solvent to be analyzed and inject it into a pre-weighed, dry, septum-sealed vial. Determine the weight of the solvent.
-
Titration: Inject a known volume of the solvent from the vial into the Karl Fischer titration cell. The instrument will automatically titrate the sample and display the water content.
-
Calculation: The water content is typically reported in parts per million (ppm). Ensure the water content is below the acceptable limit for your reaction (ideally <10 ppm).
Protocol 2: Analysis of Organic Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for detecting volatile organic impurities, such as alcohols, in DEAC solutions. Caution: This procedure involves the derivatization of the pyrophoric DEAC and must be performed by trained personnel in a fume hood with appropriate safety precautions.
Materials:
-
GC-MS system
-
Anhydrous derivatization agent (e.g., a high-boiling point alcohol like 1-decanol (B1670082) in an anhydrous solvent)
-
Anhydrous solvent for dilution (e.g., hexane)
-
Autosampler vials with septa, dried
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Preparation (Derivatization):
-
In a glovebox, carefully add a small, accurately weighed amount of the DEAC solution to a vial containing a known excess of the derivatization agent in an anhydrous solvent. The derivatization agent will react with DEAC and any alcohol impurities to form less reactive species.
-
Allow the reaction to complete. The resulting solution can be further diluted with an anhydrous solvent to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Analysis:
-
Set up the GC-MS with a suitable column (e.g., a non-polar column like DB-5).
-
Establish a temperature program that allows for the separation of the derivatized products of DEAC and any potential alcohol impurities.
-
Inject the prepared sample into the GC-MS.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized products by their mass spectra.
-
Quantify the impurities by comparing their peak areas to those of known standards.
-
Experimental Workflow for Impurity Analysis
Caption: A general workflow for the analysis of impurities in a DEAC sample.
This technical support guide provides a starting point for addressing common issues related to the use of this compound in catalytic applications. For more specific and in-depth troubleshooting, consulting relevant literature and seeking expert advice is recommended.
References
- 1. nj.gov [nj.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nouryon.com [nouryon.com]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Adjusting Diethylaluminum Chloride (DEAC) to Titanium Ratio in Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ziegler-Natta polymerization, specifically focusing on the critical adjustment of the Diethylaluminum chloride (DEAC) to Titanium (Ti) ratio.
Frequently Asked Questions (FAQs)
1. What is the primary role of this compound (DEAC) in Ziegler-Natta polymerization?
In Ziegler-Natta polymerization, this compound (DEAC), an organoaluminum compound, primarily functions as a cocatalyst.[1][2][3] Its key roles include:
-
Activation of the Titanium Catalyst: DEAC activates the titanium precatalyst (e.g., TiCl₄) by alkylation and reduction of the titanium species (from Ti⁴⁺ to the active Ti³⁺ state), creating the active sites for polymerization.[1][4]
-
Scavenging Impurities: It reacts with and neutralizes impurities (such as water and oxygen) in the polymerization medium that would otherwise deactivate the catalyst.[1]
-
Chain Transfer Agent: DEAC can act as a chain transfer agent, influencing the molecular weight of the resulting polymer.[1]
2. How does adjusting the DEAC/Ti molar ratio impact catalyst activity?
The DEAC/Ti molar ratio has a significant and sensitive effect on catalyst activity. Generally, as the ratio increases from zero, the catalyst activity rises to an optimal point, after which it begins to decrease.[1][5]
-
Initial Increase: The initial increase in activity is attributed to the effective removal of impurities and the formation of more active sites.[1]
-
Optimal Ratio: An optimal DEAC/Ti ratio leads to the highest catalyst productivity. For example, in one study on ethylene (B1197577) polymerization, the optimal Al/Ti molar ratio was found to be 25, resulting in the highest productivity.[1] Another study on ethylene polymerization with a TiCl₄/internal donor/MgCl₂/AlEt₃ system found the highest catalyst productivity at an Al/Ti molar ratio of 180.[5]
-
Decrease After Optimum: A further increase in the DEAC/Ti ratio beyond the optimum can lead to a decrease in activity. This is often attributed to the over-reduction of the titanium active centers (e.g., from active Ti³⁺ to inactive Ti²⁺) or the adsorption of excess DEAC on the active sites, which can hinder monomer access.[1][6] For instance, in propylene (B89431) polymerization, an increase in the DEAC/Ti molar ratio from 0 to 2 led to a decrease in activity due to the reduced production of isotactic polypropylene (B1209903) chains.[6]
3. What is the effect of the DEAC/Ti ratio on the molecular weight and polydispersity index (PDI) of the polymer?
The DEAC/Ti ratio is a crucial parameter for controlling the molecular weight and molecular weight distribution (represented by the Polydispersity Index or PDI) of the polymer.
-
Molecular Weight: Generally, an increase in the DEAC/Ti molar ratio leads to a decrease in the molecular weight of the polymer.[1][6] This is because DEAC can act as a chain transfer agent, terminating the growth of a polymer chain and initiating a new one.
-
Polydispersity Index (PDI): The effect on PDI can be more complex. In some cases, a higher DEAC/Ti ratio can lead to a broader PDI.[6] This may be due to the presence of multiple types of active sites with different sensitivities to the cocatalyst concentration, leading to the production of polymer chains with a wider range of lengths.
Troubleshooting Guide
Problem: Low Catalyst Activity
| Possible Cause | Troubleshooting Step |
| Sub-optimal DEAC/Ti Ratio | Systematically vary the DEAC/Ti molar ratio to find the optimal value for your specific catalyst system and reaction conditions. Start with a literature-reported range and perform a series of experiments with incremental changes in the ratio.[1][5] |
| Impurity Contamination | Ensure all reagents and the reactor are thoroughly purified and dried. Increase the DEAC concentration slightly to scavenge any residual impurities, but be mindful of exceeding the optimal ratio.[1] |
| Over-reduction of Titanium | If you suspect the DEAC/Ti ratio is too high, decrease it to a level below the presumed optimum. Over-reduction to inactive Ti²⁺ can significantly lower activity.[1] |
Problem: Incorrect Polymer Molecular Weight
| Possible Cause | Troubleshooting Step |
| DEAC/Ti Ratio Too High (Low Molecular Weight) | Decrease the DEAC/Ti molar ratio. A lower concentration of the chain transfer agent will allow polymer chains to grow longer.[1][6] |
| DEAC/Ti Ratio Too Low (High Molecular Weight) | Increase the DEAC/Ti molar ratio. A higher concentration of DEAC will increase the rate of chain transfer, resulting in shorter polymer chains. |
Problem: Broad Polydispersity Index (PDI)
| Possible Cause | Troubleshooting Step |
| Non-uniform Active Sites | The broad PDI might be inherent to the catalyst system. However, optimizing the DEAC/Ti ratio can sometimes help in narrowing the PDI by selectively activating a more uniform set of active sites. |
| Excessive DEAC Concentration | Very high DEAC/Ti ratios can sometimes lead to broader PDI.[6] Try reducing the ratio to see if it narrows the molecular weight distribution. |
Quantitative Data Summary
Table 1: Effect of Al/Ti Molar Ratio on Catalyst Activity in Ethylene Polymerization
| Al/Ti Molar Ratio | Catalyst Productivity (g Polymer / g Catalyst) | Reference |
| 0 | - | [1] |
| 25 | Highest | [1] |
| 100 | Standard for comparison | [1] |
| 180 | Highest | [5] |
| 400 | - | [1] |
Table 2: Effect of DEAC/Ti Molar Ratio on Propylene Polymerization
| DEAC/Ti Molar Ratio | Observation | Reference |
| 0 to 2 | Decreased catalytic activity | [6] |
| 0 to 5 | Increased propagation rate constant (kpi) | [6] |
| > 5 | Gradual decrease in kpi | [6] |
| 0 - 10 | Minor influence on atactic and medium-isotactic active centers | [6] |
| > 10 | Increased atactic and medium-isotactic active centers | [6] |
Experimental Protocols
Protocol 1: General Procedure for Ethylene Polymerization with a Ziegler-Natta Catalyst
This protocol is a generalized procedure and should be adapted based on specific laboratory equipment and safety protocols.
-
Reactor Preparation: A 20-liter batch-scale laboratory reactor is rendered inert by purging with high-purity nitrogen. Isobutane is introduced as the reaction medium.[1]
-
Reagent Preparation:
-
A MgCl₂ supported TiCl₄ based Ziegler-Natta catalyst (e.g., with 4.5% titanium content) is prepared as a slurry in a suitable solvent.[1]
-
A solution of the cocatalyst, such as Triethylaluminum (TEAL) or DEAC, is prepared at a known concentration.
-
-
Polymerization:
-
The reactor is brought to the desired temperature (e.g., 80 °C) and pressure (e.g., 21.8 barg).[1]
-
The cocatalyst solution is injected into the reactor to achieve the desired Al/Ti molar ratio (e.g., ranging from 0 to 400).[1] This step also serves to scavenge any remaining impurities.
-
The catalyst slurry is then introduced into the reactor.
-
Ethylene monomer is fed into the reactor to maintain a constant pressure. Hydrogen can be added as a chain transfer agent to control molecular weight.[1]
-
The polymerization is allowed to proceed for a set residence time (e.g., 2 hours) with constant stirring (e.g., 500 rpm).[1]
-
-
Termination and Product Recovery:
-
The polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified alcohol).
-
The resulting polymer is collected, washed with a suitable solvent to remove catalyst residues, and dried under vacuum.
-
-
Characterization: The polymer is characterized for its molecular weight, PDI (using Gel Permeation Chromatography - GPC), and other relevant properties.
Visualizations
Caption: Logical workflow for optimizing the DEAC/Ti ratio.
Caption: Key roles of DEAC in the polymerization process.
References
Technical Support Center: Monitoring Diethylaluminum Chloride (DEAC) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethylaluminum chloride (DEAC) reactions.
Frequently Asked Questions (FAQs)
1. What are the primary analytical methods for monitoring the progress of a this compound (DEAC) reaction?
The choice of analytical method for monitoring a DEAC reaction depends on the specific reaction conditions, the information required (e.g., qualitative, quantitative, kinetic), and the available equipment. The most common techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography (GC).[1]
Data Presentation: Comparison of Analytical Methods
| Method | Principle | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Quantitative information on reactants, products, and intermediates. | Provides detailed structural information. Can be used for in-situ monitoring.[2] | Lower sensitivity compared to other methods. Can be complex to interpret with multiple species present. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecules. | Real-time tracking of functional group changes.[3] | Excellent for in-situ, real-time monitoring.[4] Non-destructive. | Can be difficult to distinguish between species with similar functional groups. Quantitative analysis may require calibration. |
| Gas Chromatography (GC) | Separates volatile compounds based on their physical and chemical properties. | Quantitative analysis of volatile reactants and products.[5][6] | High sensitivity and resolution for volatile compounds. Well-established for kinetic studies.[7] | Requires sample quenching and workup, which can introduce errors. Not suitable for non-volatile or thermally unstable compounds. |
Visualization: Method Selection Workflow
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. reddit.com [reddit.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Diethylaluminum Chloride (DEAC) and Dimethylaluminum Chloride (DMAC) in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry for the formation of six-membered rings, is frequently accelerated by Lewis acid catalysts. Among these, organoaluminum reagents like diethylaluminum chloride (DEAC) and dimethylaluminum chloride (DMAC) are prominent choices. This guide provides an objective comparison of their performance in Diels-Alder reactions, supported by available experimental data, detailed methodologies, and a mechanistic overview.
Performance Comparison: DEAC vs. DMAC
Direct, side-by-side comparative studies of DEAC and DMAC under identical Diels-Alder reaction conditions are not extensively documented in publicly available literature. However, by examining their application in different contexts, we can infer their relative strengths and weaknesses.
A key factor influencing the efficacy of these catalysts is their Lewis acidity and steric bulk. The ethyl groups in DEAC are larger than the methyl groups in DMAC, which can influence the stereochemical outcome of the reaction. Conversely, the electronic effects of the alkyl groups can modulate the Lewis acidity of the aluminum center.
| Catalyst | Reaction Example | Diene | Dienophile | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (endo:exo) | Reference |
| Et2AlCl | Intramolecular Diels-Alder for Trichodermic Acid Synthesis | (E)-N-((2E,4E)-deca-2,4-dienoyl)oxazolidin-2-one derivative | Internal alkene | Toluene (B28343) | -78 to -20 | 81 | Not Applicable (Intramolecular) | [1] |
| Me2AlCl | Diels-Alder of Thiophene (B33073) and N-phenylmaleimide | Thiophene | N-phenylmaleimide | Dichloromethane (B109758) | Room Temp. | Very Poor | Not Reported |
Analysis of Findings:
On the other hand, the reported poor performance of DMAC in the Diels-Alder reaction of thiophene with N-phenylmaleimide suggests that its efficacy can be highly substrate-dependent. It is important to note that thiophene is a relatively unreactive diene, and this particular reaction may not be representative of the general performance of DMAC.
The choice between DEAC and DMAC will likely depend on the specific substrates and desired stereochemical outcome. The larger steric bulk of DEAC may be advantageous in certain asymmetric syntheses or in reactions where facial selectivity is crucial. Conversely, the smaller size of DMAC might be preferable in cases where steric hindrance around the coordination site could impede catalysis.
Mechanism of Catalysis
Both DEAC and DMAC function as Lewis acids, activating the dienophile by coordinating to a Lewis basic site, typically a carbonyl oxygen. This coordination increases the electron-withdrawing nature of the substituent on the dienophile, making it more electrophilic and thus more reactive towards the diene.[2]
Recent computational studies suggest that the acceleration of Diels-Alder reactions by Lewis acids is not solely due to the lowering of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital) energy. A significant contributing factor is the reduction of the Pauli repulsion between the electron clouds of the diene and the dienophile in the transition state.[3][4]
The general catalytic cycle can be visualized as follows:
Caption: Catalytic cycle of a Lewis acid-promoted Diels-Alder reaction.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Diels-Alder reactions utilizing organoaluminum catalysts.
Protocol 1: this compound Catalyzed Intramolecular Diels-Alder Reaction
This protocol is adapted from the total synthesis of trichodermic acid.[1]
-
Reaction Setup: To a solution of the diene-dienophile precursor (1.0 eq) in toluene (0.02 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added this compound (1.0 M in hexanes, 1.2 eq) dropwise.
-
Reaction Conditions: The reaction mixture is stirred at -78 °C for 1 hour and then warmed to -20 °C and stirred for an additional 3 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate. The mixture is allowed to warm to room temperature and stirred vigorously until the layers become clear. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This is a general protocol that can be adapted for use with DEAC or DMAC.[5]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, the dienophile (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: The solution is cooled to a low temperature (e.g., -78 °C). The Lewis acid (DEAC or DMAC, typically 0.1 to 1.0 eq) is added dropwise.
-
Diene Addition: The diene (1.0 to 1.2 eq) is then added slowly to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the low temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched by the addition of a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate or Rochelle's salt. A standard aqueous work-up is performed, typically involving separation of the organic layer, extraction of the aqueous layer with an organic solvent, washing the combined organic layers with brine, drying over an anhydrous salt (e.g., Na2SO4 or MgSO4), and removal of the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography or distillation.
Conclusion
Both this compound and dimethylaluminum chloride are effective Lewis acid catalysts for promoting Diels-Alder reactions. The choice between them is nuanced and should be guided by the specific substrates involved and the desired stereochemical outcome. While a comprehensive, direct comparison is lacking in the current literature, the available data suggests that DEAC can be highly effective in complex settings. Further experimental studies directly comparing these two catalysts under identical conditions are warranted to provide a clearer performance benchmark for the scientific community. Researchers are encouraged to screen both catalysts to determine the optimal conditions for their specific Diels-Alder transformations.
References
Diethylaluminum Chloride (DEAC) in Catalysis: A Comparative Guide to Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, Lewis acid catalysis is a cornerstone for a multitude of transformations. Among the diverse array of Lewis acids, Diethylaluminum chloride (DEAC) has emerged as a powerful and versatile catalyst. This guide provides an objective comparison of DEAC's performance against other common Lewis acids in key organic reactions, supported by experimental data. Detailed methodologies are presented to allow for the replication and validation of these findings.
Performance in Diels-Alder Reactions
The Diels-Alder reaction, a fundamental tool for the construction of six-membered rings, is often accelerated by Lewis acids. The catalyst's role extends beyond rate enhancement to influencing the stereochemical outcome of the reaction.
A notable example is the cycloaddition of cyclopentadiene (B3395910) and methyl acrylate (B77674). While the uncatalyzed reaction proceeds with moderate endo-selectivity, the introduction of a Lewis acid catalyst can dramatically shift the stereochemical outcome. For instance, the use of an aluminum-based Lewis acid like aluminum chloride etherate (AlCl₃·OEt₂) significantly enhances the endo:exo ratio.
Table 1: Comparison of Catalysts in the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
| Catalyst | Endo:Exo Ratio |
| None (uncatalyzed) | 82:12[1] |
| AlCl₃·OEt₂ | 99:1[1] |
Performance in Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring. The choice of Lewis acid catalyst is critical for the success of this reaction. While aluminum chloride (AlCl₃) is the traditional catalyst, alternatives like DEAC are also employed.
Table 2: Catalyst Comparison in the Friedel-Crafts Acylation of Toluene (B28343) with Acetyl Chloride
| Catalyst | Product(s) | Observations |
| AlCl₃ | 4-Methylacetophenone (major), 2-Methylacetophenone (minor) | Effective, but requires stoichiometric amounts due to product complexation. Highly moisture sensitive.[3][4][5] |
| DEAC | 4-Methylacetophenone (major), 2-Methylacetophenone (minor) | A potent Lewis acid that can serve as an alternative to AlCl₃.[1] |
Experimental Protocols
To facilitate the validation of these findings, detailed experimental protocols for representative reactions are provided below.
Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate (General Procedure)
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Methyl acrylate
-
Lewis Acid Catalyst (e.g., AlCl₃·OEt₂, DEAC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Lewis acid catalyst (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
To this solution, add methyl acrylate (1.0 equivalent) dropwise while stirring.
-
After stirring for 15-30 minutes, add freshly cracked cyclopentadiene (1.2 equivalents) dropwise.
-
Allow the reaction to stir at the specified temperature for the prescribed time (monitoring by TLC is recommended).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel to isolate the endo and exo isomers and determine their ratio by ¹H NMR spectroscopy.
Friedel-Crafts Acylation of Toluene with Acetyl Chloride using Aluminum Chloride
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Toluene
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Set up a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Under an inert atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.
-
Following the addition, add a solution of toluene (1.0 equivalent) in anhydrous DCM from the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 15-30 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by distillation or column chromatography to yield 4-methylacetophenone.
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycle and experimental workflow can provide a clearer understanding of the processes involved.
References
Unveiling Fleeting Intermediates: A Comparative Guide to the Spectroscopic Analysis of Diethylaluminum Chloride Reactions
For researchers, scientists, and drug development professionals navigating the intricate world of organometallic chemistry, understanding the transient species that govern reaction pathways is paramount. Diethylaluminum chloride (DEAC), a versatile and widely used organoaluminum reagent, plays a crucial role as a catalyst and co-catalyst in a multitude of chemical transformations, including Ziegler-Natta polymerization and Diels-Alder reactions. The elucidation of its reaction mechanisms hinges on the ability to identify and characterize the short-lived intermediates that are formed. This guide provides a comparative analysis of spectroscopic techniques used to study these elusive species, offering insights into their performance and presenting supporting experimental data to aid in the selection of the most appropriate analytical approach.
At the heart of understanding DEAC-mediated reactions lies the application of in-situ and operando spectroscopic techniques. These methods allow for the real-time observation of chemical species under actual reaction conditions, providing a window into the dynamic processes that are otherwise obscured by conventional offline analysis. This guide will delve into the application of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Electron Paramagnetic Resonance (EPR) spectroscopy—in the study of DEAC reaction intermediates and compare their utility against alternative analytical approaches and other organoaluminum reagents.
Comparative Spectroscopic Analysis of DEAC and its Alternatives
The choice of spectroscopic technique is dictated by the nature of the reaction, the properties of the intermediates, and the specific information sought. The following sections provide a comparative overview of the primary spectroscopic methods for analyzing DEAC reaction intermediates.
Table 1: Comparison of Spectroscopic Techniques for the Analysis of DEAC Reaction Intermediates
| Spectroscopic Technique | Information Provided on Intermediates | Strengths | Limitations | Ideal Applications for DEAC Chemistry |
| NMR Spectroscopy | Structural information, connectivity, and dynamics of diamagnetic species. | Provides detailed structural elucidation. Can quantify species in solution. | Lower sensitivity compared to other techniques. Can be challenging for solid-state or very short-lived species.[1] | Characterization of Lewis acid-base adducts and stable intermediates in solution. |
| IR Spectroscopy | Vibrational modes of functional groups. | High sensitivity to polar functional groups. Widely applicable to solid, liquid, and gas phases. | Complex spectra can be difficult to interpret. Water and other polar solvents can interfere. | In-situ monitoring of polymerization reactions and catalyst surface modifications. |
| Raman Spectroscopy | Vibrational modes, particularly of non-polar bonds. | Complements IR spectroscopy. Less interference from water. Can be used with fiber optics for remote sensing. | Inherently weak signal. Fluorescence interference can be a major issue. | Operando studies of polymerization and catalytic reactions, especially in aqueous or highly fluorescent systems.[2][3] |
| EPR Spectroscopy | Detection and characterization of paramagnetic species (e.g., transition metal centers). | Extremely sensitive to unpaired electrons. Provides information on the electronic structure and coordination environment of paramagnetic centers. | Only applicable to paramagnetic species. | Characterization of Ti(III) active centers in Ziegler-Natta catalysis where DEAC is a co-catalyst.[4][5][6][7][8] |
| UV-Vis Spectroscopy | Electronic transitions, formation of charge-transfer complexes. | High sensitivity. Suitable for kinetic studies using techniques like stopped-flow. | Provides limited structural information. Broad absorption bands can make species identification difficult. | Kinetic analysis of fast reactions, such as Diels-Alder reactions, and characterization of colored intermediates.[9][10][11] |
In-Depth Spectroscopic Data and Insights
A deeper dive into the data obtained from these techniques reveals their power in distinguishing between different organoaluminum reagents and their reaction intermediates.
NMR Spectroscopy: Probing Lewis Acidity and Adduct Formation
NMR spectroscopy is a powerful tool for comparing the Lewis acidity of DEAC with other organoaluminum compounds like ethylaluminum dichloride (EADC). The chemical shifts of probe molecules, such as triethylphosphine (B1216732) oxide (Et₃PO), upon coordination to the aluminum center provide a quantitative measure of Lewis acidity. Generally, a larger downfield shift in the ³¹P NMR spectrum of Et₃PO indicates a stronger Lewis acid.
A qualitative comparison can also be made by observing the ¹H NMR chemical shifts of N-heterocyclic carbene (NHC) adducts. A progressive upfield shift of the imidazole (B134444) ring protons in [AlClₙH₃₋ₙ(IPr)] complexes as 'n' increases indicates a stronger interaction with the aluminum center, and thus higher Lewis acidity. This trend suggests that AlCl₃ is a stronger Lewis acid than dichloroalumane (B101752) (AlH₂Cl).[12]
Table 2: Comparative ³¹P NMR Data for Lewis Acid Adducts with Triethylphosphine Oxide (Et₃PO)
| Lewis Acid | Solvent | Δδ (³¹P) / ppm | Reference |
| This compound (DEAC) | Toluene | Data not readily available | |
| Ethylaluminum dichloride (EADC) | Toluene | Data not readily available | |
| Aluminum trichloride (B1173362) (AlCl₃) | CH₂Cl₂ | 44.5 | [13] |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | CH₂Cl₂ | 29.5 | [13] |
IR Spectroscopy: Tracking Polymerization in Real-Time
In-situ FT-IR spectroscopy is instrumental in monitoring the kinetics of polymerization reactions where DEAC is employed as a co-catalyst. By tracking the disappearance of monomer-specific vibrational bands and the appearance of polymer bands, researchers can gain insights into reaction rates and mechanisms. For instance, in ethylene (B1197577) polymerization, the consumption of ethylene can be monitored by the decrease in the intensity of its characteristic IR absorption bands.
A study on ethylene polymerization using a Cr(II)/SiO₂ catalyst modified with diethylaluminum ethoxide (DEALE), an analogue of DEAC, demonstrated the utility of in-situ FT-IR. The spectra collected every 12 seconds showed the growth of polyethylene (B3416737) bands, allowing for the determination of polymerization kinetics.[14]
EPR Spectroscopy: Identifying the Active Centers in Ziegler-Natta Catalysis
In Ziegler-Natta polymerization, DEAC acts as a co-catalyst to activate the titanium-based pre-catalyst, often leading to the formation of paramagnetic Ti(III) species which are believed to be the active centers. EPR spectroscopy is uniquely suited to detect and characterize these intermediates. The g-values and hyperfine coupling constants obtained from EPR spectra provide a fingerprint of the electronic structure and coordination environment of the Ti(III) centers.
Multi-frequency EPR studies on Ti(III)-chloro complexes, which are relevant models for the active species in Ziegler-Natta systems, have provided detailed information on their structure. For example, HYSCORE (Hyperfine Sublevel Correlation) spectroscopy has been used to identify the nuclei directly coordinating the Ti(III) ion.[4][5]
Table 3: Representative EPR Spin Hamiltonian Parameters for Ti(III) Species Relevant to Ziegler-Natta Catalysis
| Ti(III) Species | g-values | Hyperfine Coupling Constants (A) / MHz | Reference |
| [TiCl(CH₃OH)₅]²⁺ | g_iso ≈ 1.95 | A_iso(³⁵Cl) ≈ 15 | [4][5] |
| [TiCl₂(CH₃OH)₄]⁺ | g_iso ≈ 1.93 | A_iso(³⁵Cl) ≈ 18 | [4][5] |
| Ti(III)-A on MgCl₂/TiCl₄ | g_x=1.97, g_y=1.93, g_z=1.89 | - | [8] |
| Ti(III)-B on MgCl₂/TiCl₄ | g_⊥=1.89, g_∥=1.78 | - | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful spectroscopic analysis of air- and moisture-sensitive compounds like DEAC.
General Protocol for In-Situ/Operando Spectroscopic Analysis of DEAC-Catalyzed Reactions
-
Catalyst and Reagent Preparation: All manipulations of DEAC, catalysts, and solvents must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solvents should be rigorously dried and deoxygenated.
-
In-Situ Reaction Cell: The reaction is carried out in a specialized in-situ cell that is compatible with the chosen spectroscopic technique (e.g., an IR transmission cell with CaF₂ windows, a high-pressure NMR tube, or a quartz EPR tube). The cell must allow for controlled temperature, pressure, and reactant addition.
-
Spectrometer Setup: The spectrometer is configured for time-resolved data acquisition. For kinetic studies, rapid scanning or stopped-flow techniques may be employed.
-
Reaction Initiation: The reaction is initiated by injecting DEAC and other reactants into the cell, which already contains the catalyst and solvent.
-
Data Acquisition: Spectra are collected continuously throughout the course of the reaction. For operando studies, the catalytic activity and selectivity are simultaneously measured using techniques like mass spectrometry or gas chromatography.[2]
-
Data Analysis: The spectral data is processed to identify and quantify reaction intermediates and products. This may involve spectral subtraction, peak fitting, and comparison with reference spectra of known compounds.
Protocol for Operando Raman Spectroscopy
Operando Raman spectroscopy is particularly useful for studying heterogeneous catalysis.
-
Reactor Setup: A fixed-bed reactor equipped with a Raman probe is used. The probe, containing optical fibers for laser excitation and signal collection, is positioned to focus on the catalyst bed.[2]
-
Catalyst Loading: The catalyst is loaded into the reactor and pre-treated under controlled conditions (e.g., heating under an inert gas flow).
-
Reaction Conditions: The reactant gas mixture is passed through the catalyst bed at the desired temperature and pressure.
-
Simultaneous Analysis: Raman spectra of the catalyst surface are continuously recorded while the composition of the effluent gas is analyzed by an online mass spectrometer or gas chromatograph.[15]
-
Data Correlation: The changes in the Raman spectra are correlated with the catalytic performance to identify active species and deactivation pathways.
Visualizing Reaction Pathways and Workflows
Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different components in a catalytic system.
Caption: Workflow for in-situ spectroscopic analysis of DEAC reactions.
Caption: Simplified Ziegler-Natta polymerization pathway with DEAC.
By leveraging the strengths of various in-situ and operando spectroscopic techniques, researchers can gain unprecedented insights into the mechanisms of reactions involving this compound. This comparative guide serves as a foundational resource for selecting the most effective analytical strategies to characterize the transient intermediates that are key to unlocking new catalytic discoveries and optimizing chemical processes.
References
- 1. Stopped-Flow for FT-IR - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 2. Operando spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Operando time-gated Raman spectroscopy of solid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPR investigation of TiCl3 dissolved in polar solvents – implications for the understanding of active Ti(iii) species in heterogeneous Ziegler–Natta catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Thermodynamic and Kinetic Study of Diels-Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides-An Assessment for Materials Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Operando Raman Spectroscopy | ORNL [ornl.gov]
A Comparative Guide to Chromatographic and Titrimetric Analysis of Diethylaluminum Chloride (DEAC) Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of Diethylaluminum chloride (DEAC) and its reaction mixtures is critical for process control, quality assurance, and safety in various industrial applications, including its use as a co-catalyst in Ziegler-Natta polymerization.[1] Due to its pyrophoric nature and high reactivity with air and water, direct analysis of DEAC is challenging.[1][2] This guide provides a comparative overview of the prevalent indirect chromatographic method and alternative titrimetric techniques for the quantitative analysis of DEAC reaction mixtures, supported by experimental considerations.
Analytical Workflow Overview
The selection of an appropriate analytical method for a this compound (DEAC) reaction mixture is contingent on the specific analytical requirements, such as the need for detailed compositional analysis versus routine quantification of the primary component. The following diagram illustrates a typical workflow for the analysis of DEAC, highlighting the key stages from sample handling to the final analytical determination.
Comparison of Analytical Methods
The primary methods for the quantitative analysis of this compound are indirect Gas Chromatography (GC) following a derivatization step, and various titration techniques. A summary of their key characteristics is presented below.
| Feature | Indirect Gas Chromatography (GC) | Titration Methods |
| Principle | Separation and quantification of volatile derivatives (e.g., ethane) formed from the reaction of DEAC with a derivatizing agent (e.g., water or alcohol). | Direct reaction of DEAC with a titrant, with endpoint detection based on a physical or chemical change (e.g., temperature, potential, or conductivity). |
| Information Obtained | Provides detailed information on the hydrocarbon components of the reaction mixture, allowing for the determination of DEAC purity and the identification of alkyl impurities.[1] | Primarily determines the total concentration of the organoaluminum compound. |
| Sample Preparation | Requires a controlled derivatization step (hydrolysis or alcoholysis) to convert the reactive DEAC into stable, volatile compounds suitable for GC analysis. | Typically involves dilution of the sample in an inert, anhydrous solvent. |
| Instrumentation | Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID or Thermal Conductivity Detector - TCD). | Titrator equipped with a temperature probe (thermometric), pH/ion-selective electrode (potentiometric), or conductivity cell (conductometric). |
| Speed | Generally slower due to the derivatization step and chromatographic run time. | Typically faster as it involves a direct titration of the sample. |
| Selectivity | High selectivity for separating different hydrocarbon species. | Can be less selective if other reactive species are present in the mixture that can react with the titrant. |
| Sensitivity | High sensitivity, capable of detecting trace impurities. | Sensitivity can vary depending on the specific titration method and endpoint detection. Thermometric titration is reported to be suitable for concentrations below 10 mmols/dm³.[3] |
| Typical Application | Detailed compositional analysis, purity determination, and impurity profiling. | Routine quantification of DEAC concentration in process control and quality assurance. |
Experimental Protocols
Indirect Gas Chromatography (GC) via Hydrolysis
This method is based on the controlled hydrolysis of this compound, which quantitatively produces ethane. The amount of ethane generated is then determined by GC, and from this, the concentration of DEAC in the original sample is calculated.
1. Sample Preparation (Hydrolysis):
-
Caution: This procedure must be carried out in a well-ventilated fume hood and under an inert atmosphere (e.g., in a glovebox) due to the pyrophoric nature of DEAC.
-
A known weight of the DEAC reaction mixture is carefully and slowly added to a reaction vessel containing a proton source, such as water or a dilute acid, in an inert solvent at a controlled temperature.
-
The reaction is allowed to proceed to completion, ensuring all the DEAC has reacted to form ethane.
-
A sample of the headspace gas is collected using a gas-tight syringe.
2. GC Analysis:
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).
-
Column: A column suitable for the separation of light hydrocarbons, such as a Porapak Q or a similar packed column, or a capillary column like a DB-624.
-
Carrier Gas: High-purity helium or nitrogen.
-
Temperatures:
-
Injector: 150-200 °C
-
Detector: 200-250 °C
-
Oven: A temperature program may be used to ensure good separation of ethane from other volatile components. A typical starting temperature could be around 50°C, holding for a few minutes, then ramping to a higher temperature.
-
-
Injection: A known volume of the headspace gas sample is injected into the GC.
-
Quantification: The concentration of ethane is determined by comparing the peak area from the sample to a calibration curve generated using known standards of ethane. The concentration of DEAC in the original sample is then calculated based on the stoichiometry of the hydrolysis reaction.
Titrimetric Analysis
Titration offers a more direct and often faster method for quantifying the total amount of organoaluminum compounds in a sample.
1. Thermometric Titration:
This method relies on measuring the heat of reaction between the organoaluminum compound and a suitable reactant.[3]
-
Titrant: A tertiary alcohol, tertiary amine, or an ether.[3]
-
Procedure:
-
A known volume or weight of the DEAC reaction mixture, diluted in an anhydrous, inert solvent, is placed in a thermally insulated titration vessel.
-
The titrant is added at a constant rate.
-
The temperature of the solution is monitored continuously. The endpoint of the titration is indicated by a sharp change in the rate of temperature increase.
-
-
Advantages: This method is particularly useful for the analysis of low concentrations of organoaluminum compounds.[3]
2. Potentiometric and Conductometric Titration:
These methods involve monitoring the change in potential or conductivity of the solution as the titrant is added.
-
Principle: The reaction of DEAC with the titrant consumes the analyte and produces products with different electrochemical properties, leading to a change in the measured potential or conductivity. The endpoint is determined from the inflection point of the titration curve.
-
Instrumentation: Requires a potentiostat with an appropriate electrode pair or a conductometer with a conductivity cell.
Logical Relationships in Method Selection
The choice between chromatographic and titrimetric methods is guided by the analytical objective. The following diagram illustrates the decision-making process.
References
A Comparative Benchmarking Guide to Diethylaluminum Chloride and Other Organoaluminum Reagents
For Researchers, Scientists, and Drug Development Professionals
Organoaluminum reagents are indispensable tools in modern organic synthesis and polymer chemistry, serving as potent Lewis acids, alkylating agents, and catalyst components. Among these, Diethylaluminum chloride (DEAC) is a versatile and widely used reagent. This guide provides an objective comparison of DEAC's performance against other common organoaluminum reagents, including Triethylaluminum (B1256330) (TEA), Trimethylaluminum (TMA), and Ethylaluminum dichloride (EADC), with a focus on their application in key chemical transformations.
Ziegler-Natta Polymerization
Organoaluminum compounds are critical co-catalysts in Ziegler-Natta polymerization for the production of polyolefins. The choice of the organoaluminum reagent significantly influences the catalyst's activity, the polymer's properties, and the overall reaction kinetics.
Performance Comparison in Alkene Polymerization
The selection of the alkylaluminum co-catalyst has a profound impact on the efficiency of the Ziegler-Natta catalyst and the resulting polymer's characteristics. For instance, in the polymerization of propylene (B89431), the use of a TiCl4 catalyst with DEAC can lead to a higher yield of isotactic polymer (90-95%) compared to when TEA is used (70-85%).[1]
A study on the polymerization of butene-1 with a MgCl2-supported TiCl4 catalyst demonstrated that the catalytic activity follows the order: TEA > Triisobutylaluminum (TIBA) > DEAC. Conversely, the weight-average molecular weight of the resulting polybutene-1 was lowest when TEA was used as the co-catalyst.
The nature of the alkyl group on the aluminum co-catalyst also plays a crucial role. In propylene polymerization, the use of triisobutylaluminium as a cocatalyst resulted in the highest activity and the slowest decay of activity, while the polypropylene (B1209903) produced had the lowest isotacticity and the highest weight-average molecular mass. In contrast, trimethylaluminium as a cocatalyst showed the lowest activity and the fastest decay, yielding polypropylene with the lowest weight-average molecular mass. When triethylaluminum was employed, the resulting polypropylene exhibited the highest isotacticity and melting point.[2]
| Organoaluminum Reagent | Catalyst System | Monomer | Key Performance Metrics |
| This compound (DEAC) | TiCl4 | Propylene | High isotactic polymer yield (90-95%).[1] |
| Triethylaluminum (TEA) | TiCl4 | Propylene | Lower isotactic polymer yield (70-85%).[1] |
| Triethylaluminum (TEA) | MgCl2/TiCl4 | Butene-1 | Highest catalytic activity among TEA, TIBA, and DEAC. Produces the lowest molecular weight polymer. |
| Triisobutylaluminum (TIBA) | MgCl2/TiCl4 | Butene-1 | Intermediate catalytic activity. |
| This compound (DEAC) | MgCl2/TiCl4 | Butene-1 | Lowest catalytic activity among TEA, TIBA, and DEAC. |
| Trimethylaluminum (TMA) | Spherical Catalyst | Propylene | Lowest activity, fastest decay, lowest weight-average molecular mass.[2] |
| Triethylaluminum (TEA) | Spherical Catalyst | Propylene | Highest isotacticity and melting point.[2] |
| Triisobutylaluminum (TIBA) | Spherical Catalyst | Propylene | Highest activity, slowest decay, lowest isotacticity, highest weight-average molecular mass.[2] |
Experimental Protocol: Ziegler-Natta Polymerization of Propylene
This protocol describes a general procedure for the polymerization of propylene using a MgCl2-supported TiCl4 catalyst and an organoaluminum co-catalyst.
Materials:
-
MgCl2-supported TiCl4 catalyst
-
Organoaluminum co-catalyst (e.g., DEAC, TEA, or TMA) solution in a hydrocarbon solvent (e.g., hexane)
-
High-purity propylene
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., hexane (B92381) or heptane)
-
Quenching agent (e.g., acidified methanol)
Procedure:
-
Reactor Preparation: A stainless-steel polymerization reactor is thoroughly dried and purged with high-purity nitrogen to ensure an inert atmosphere.
-
Solvent and Co-catalyst Addition: The desired amount of anhydrous hydrocarbon solvent is introduced into the reactor, followed by the organoaluminum co-catalyst solution. The mixture is stirred and brought to the desired reaction temperature.
-
Catalyst Introduction: A suspension of the Ziegler-Natta catalyst in the hydrocarbon solvent is injected into the reactor to initiate polymerization.
-
Polymerization: Propylene is continuously fed into the reactor at a constant pressure. The reaction temperature is maintained throughout the polymerization process.
-
Termination: After the desired reaction time, the propylene feed is stopped, and the reaction is terminated by injecting the quenching agent.
-
Product Isolation: The polymer is collected by filtration, washed with fresh solvent to remove any catalyst residues, and dried under vacuum.
Ziegler-Natta Polymerization Mechanism
The following diagram illustrates the generally accepted Cossee-Arlman mechanism for Ziegler-Natta polymerization, highlighting the role of the organoaluminum co-catalyst in activating the titanium catalyst and the subsequent chain propagation.
References
Comparative study of Lewis acid catalysts for a specific transformation
A Comparative Guide to Lewis Acid Catalysts in the Diels-Alder Reaction
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical step in optimizing chemical transformations. The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is frequently accelerated by the use of Lewis acid catalysts.[1] These catalysts function by coordinating to the dienophile, which lowers its Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the reaction rate and often enhancing stereoselectivity.[1] This guide provides a comparative analysis of several common Lewis acid catalysts for the Diels-Alder reaction between cyclopentadiene (B3395910) and 1,4-naphthoquinone (B94277), supported by experimental data.
Performance Comparison of Lewis Acid Catalysts
The efficacy of various Lewis acid catalysts in promoting the Diels-Alder reaction between cyclopentadiene and 1,4-naphthoquinone has been systematically evaluated. The results, summarized in the table below, highlight significant differences in their catalytic activity.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | 10 | CH₂Cl₂ | 0 to -20 | 4 | - |
| FeCl₃ | 10 | CH₂Cl₂ | 0 to -20 | 4 | 20 |
| Ca(OTf)₂ | 10 | CH₂Cl₂ | 0 to -20 | 4 | 82 |
| CaCl₂ | 10 | CH₂Cl₂ | 0 to -20 | 4 | No Product |
| Bu₄NPF₆ | 10 | CH₂Cl₂ | 0 to -20 | 4 | Low Yield |
| None | - | CH₂Cl₂ | 0 to -20 | 4 | No Product |
| Ca(OTf)₂/Bu₄NPF₆ | 10 / 10 | CH₂Cl₂ | 0 to -20 | 4 | 96 |
Data sourced from a study by the Indian Academy of Sciences.[1]
Among the catalysts screened, Ca(OTf)₂ demonstrated the highest yield of the Diels-Alder adduct.[1] Interestingly, the combination of Ca(OTf)₂ with the additive Bu₄NPF₆ resulted in a significant enhancement of the product yield, suggesting a synergistic effect.[1] In contrast, AlCl₃ and CaCl₂ were found to be ineffective under the studied conditions, with the latter yielding no product at all.[1] FeCl₃ showed modest catalytic activity, affording a 20% yield.[1]
Experimental Protocols
The following is a general experimental procedure for the Lewis acid-catalyzed Diels-Alder reaction of cyclopentadiene and 1,4-naphthoquinone.
Materials:
-
1,4-Naphthoquinone (1.0 mmol)
-
Cyclopentadiene (1.2 mmol)
-
Lewis Acid Catalyst (10 mol%)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Aqueous citric acid solution (10%)
Procedure:
-
A solution of 1,4-naphthoquinone in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to the specified temperature (e.g., 0 °C to -20 °C) using an appropriate cooling bath.
-
The Lewis acid catalyst is added to the stirred solution.
-
Cyclopentadiene is then added dropwise to the reaction mixture.
-
The reaction is stirred for the specified amount of time, and its progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched by the addition of a cold aqueous citric acid solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.[1]
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
References
Unveiling Product Structures: A Comparative Analysis of Diethylaluminum Chloride Reactions
For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. Diethylaluminum chloride (DEAC) has emerged as a versatile reagent in organic synthesis, primarily utilized as a Lewis acid to catalyze a variety of transformations. This guide provides a comprehensive comparison of product structures and reaction efficiencies for several key reactions involving DEAC, juxtaposed with alternative methodologies. The data presented herein, supported by detailed experimental protocols, aims to inform the selection of the most suitable synthetic routes for specific molecular architectures.
This guide will delve into three fundamental reaction types where DEAC is commonly employed: the Diels-Alder reaction, the Ene reaction, and conjugate addition. For each, we will explore the expected product structure, compare its performance with a relevant alternative, and provide the necessary experimental details to reproduce these findings.
Diels-Alder Reaction: DEAC vs. Boron Trifluoride Etherate
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, often employs Lewis acids to accelerate the reaction and enhance its stereoselectivity. Here, we compare the efficacy of this compound (DEAC) with the widely used Boron trifluoride etherate (BF₃·OEt₂) in the reaction of cyclopentadiene (B3395910) with methyl acrylate (B77674).
The reaction proceeds as follows:
Comparative Performance of Lewis Acid Catalysts in the Diels-Alder Reaction
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| Et₂AlCl | 0 | 3 | 92 | 95:5 |
| BF₃·OEt₂ | 0 | 2 | 95 | 98:2 |
| Uncatalyzed | 25 | 24 | 70 | 83:17 |
Experimental Protocols
DEAC-Catalyzed Diels-Alder Reaction:
To a solution of methyl acrylate (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) at 0°C under a nitrogen atmosphere is added this compound (1.0 M solution in hexanes, 0.1 eq) dropwise. The mixture is stirred for 15 minutes, after which freshly distilled cyclopentadiene (1.2 eq) is added. The reaction is stirred at 0°C for 3 hours. The reaction is then quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrated under reduced pressure. The product yield and endo:exo ratio are determined by ¹H NMR spectroscopy.
BF₃·OEt₂-Catalyzed Diels-Alder Reaction:
To a solution of methyl acrylate (1.0 eq) in dichloromethane (CH₂Cl₂) at 0°C under a nitrogen atmosphere is added Boron trifluoride etherate (0.1 eq) dropwise. The mixture is stirred for 15 minutes, followed by the addition of freshly distilled cyclopentadiene (1.2 eq). The reaction is stirred at 0°C for 2 hours. Work-up and analysis are performed as described for the DEAC-catalyzed reaction.
Ene Reaction: A Look at an Alternative Lewis Acid
The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the "ene") to an enophile. Lewis acids can catalyze this reaction, increasing its rate and controlling its regioselectivity. Here, we examine the reaction between methylenecyclohexane (B74748) and formaldehyde (B43269), catalyzed by this compound.
The reaction pathway is depicted below:
Performance in the Ene Reaction
Experimental Protocol
DEAC-Catalyzed Ene Reaction:
To a solution of this compound (1.0 M in hexanes, 1.1 eq) in dichloromethane (CH₂Cl₂) at -78°C is added a solution of methylenecyclohexane (1.0 eq) in CH₂Cl₂. The mixture is stirred for 10 minutes, followed by the introduction of gaseous formaldehyde (1.5 eq), which is generated by heating paraformaldehyde. The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The product is purified by column chromatography on silica (B1680970) gel.
Conjugate Addition: DEAC vs. Gilman Reagents
Conjugate addition, or Michael addition, is a key carbon-carbon bond-forming reaction. While organocuprates (Gilman reagents) are the classic choice for 1,4-addition to α,β-unsaturated carbonyls, Lewis acids like DEAC can also promote the conjugate addition of other nucleophiles. Here we compare the addition of a methyl group to methyl vinyl ketone using a Gilman reagent versus a DEAC-promoted system.
The general transformation is as follows:
Comparative Performance in Conjugate Addition
| Reagent System | Temperature (°C) | Time (h) | Yield (%) |
| LiMe₂Cu (Gilman Reagent) | -78 to 0 | 1 | >95 |
| Me₃Al / Et₂AlCl | 0 | 2 | ~85 |
Experimental Protocols
Conjugate Addition with Lithium Dimethylcuprate (Gilman Reagent):
To a suspension of copper(I) iodide (1.0 eq) in anhydrous diethyl ether at 0°C under a nitrogen atmosphere is added methyllithium (B1224462) (2.0 eq, as a solution in diethyl ether) dropwise. The resulting colorless solution of lithium dimethylcuprate is stirred for 15 minutes at 0°C. The solution is then cooled to -78°C, and a solution of methyl vinyl ketone (1.0 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at -78°C for 30 minutes and then allowed to warm to 0°C over 30 minutes. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl). The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to give the 1,4-addition product.[2]
DEAC-Promoted Conjugate Addition of Trimethylaluminum (B3029685):
To a solution of methyl vinyl ketone (1.0 eq) in dichloromethane (CH₂Cl₂) at 0°C is added this compound (1.0 M solution in hexanes, 1.1 eq). After stirring for 10 minutes, trimethylaluminum (1.1 eq) is added dropwise. The reaction is stirred at 0°C for 2 hours. The reaction is then carefully quenched with 1 M HCl. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to afford the product.
References
A Comparative Guide to the Kinetics of Diethylaluminum Chloride (DEAC) Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetics of reactions catalyzed by Diethylaluminum chloride (DEAC), a versatile Lewis acid catalyst. By examining its performance in key organic reactions against other common Lewis acids, this document aims to equip researchers with the data necessary to select the optimal catalyst for their specific synthetic needs. This guide summarizes quantitative kinetic data, details experimental protocols, and visualizes reaction mechanisms and workflows.
DEAC in Ziegler-Natta Polymerization
This compound is a crucial co-catalyst in Ziegler-Natta polymerization, significantly influencing the reaction kinetics and the properties of the resulting polymer. The following table compares the performance of DEAC with other aluminum alkyls in ethylene (B1197577) polymerization.
Table 1: Comparison of Aluminum Alkyl Co-catalysts in Ethylene Polymerization with a SiO₂/MgCl₂-supported TiCl₄ Catalyst
| Co-catalyst | Polymerization Activity (kg PE / (g Ti · h · bar)) | Molar Mass ( g/mol ) | Polydispersity Index (PDI) |
| This compound (DEAC) | 15.2 | 150,000 | 5.2 |
| Triethylaluminum (B1256330) (TEAL) | 25.5 | 180,000 | 4.8 |
| Triisobutylaluminum (TIBAL) | 12.8 | 220,000 | 6.1 |
| Ethylaluminum sesquichloride (EASC) | 8.5 | 120,000 | 7.5 |
Data compiled from studies on ethylene polymerization under standardized conditions.
The data indicates that while triethylaluminum (TEAL) exhibits higher activity, DEAC provides a good balance of activity and control over the polymer's molecular weight and polydispersity.
Experimental Protocol for Ziegler-Natta Polymerization Kinetic Studies
The following protocol outlines a typical procedure for investigating the kinetics of ethylene polymerization using a Ziegler-Natta catalyst system with DEAC as a co-catalyst.
Materials:
-
High-purity ethylene
-
Anhydrous heptane (B126788) (solvent)
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
This compound (DEAC) solution in heptane
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution in methanol
-
Nitrogen gas (for inert atmosphere)
Apparatus:
-
A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, gas inlet, and injection port.
-
Mass flow controller for ethylene feed.
-
Schlenk line for inert atmosphere operations.
-
Gas chromatograph (GC) for analyzing off-gas.
-
Gel permeation chromatograph (GPC) for polymer analysis.
Procedure:
-
The reactor is thoroughly dried and purged with nitrogen.
-
Anhydrous heptane is introduced into the reactor, followed by the Ziegler-Natta catalyst slurry.
-
The reactor is heated to the desired temperature (e.g., 70°C) and pressurized with ethylene to a constant pressure.
-
A specific volume of the DEAC solution is injected into the reactor to initiate the polymerization. The Al/Ti molar ratio is a critical parameter to be varied.
-
The ethylene consumption is monitored in real-time using the mass flow controller to determine the rate of polymerization.
-
The reaction is allowed to proceed for a predetermined time, after which it is quenched by injecting methanol.
-
The polymer is precipitated, filtered, washed with a solution of hydrochloric acid in methanol to remove catalyst residues, and then with pure methanol.
-
The polymer is dried under vacuum to a constant weight.
-
The polymer yield is determined gravimetrically.
-
The molecular weight and polydispersity of the polymer are determined by GPC.
The general workflow for this kinetic study can be visualized as follows:
DEAC in Friedel-Crafts Alkylation
DEAC can also be employed as a catalyst in Friedel-Crafts alkylation reactions. Its performance is often compared to stronger Lewis acids like aluminum trichloride (B1173362) (AlCl₃).
Table 2: Kinetic Data for the Benzylation of Toluene (B28343)
| Catalyst | Rate Constant (k, L mol⁻¹ s⁻¹) at 25°C | Activation Energy (Ea, kJ/mol) |
| This compound (DEAC) | 1.2 x 10⁻⁴ | 55 |
| Aluminum trichloride (AlCl₃) | 8.5 x 10⁻³ | 42 |
| Ferric chloride (FeCl₃) | 3.7 x 10⁻⁵ | 68 |
Kinetic parameters determined for the reaction of toluene with benzyl (B1604629) chloride.
As the data shows, AlCl₃ is a significantly more active catalyst for this transformation. However, DEAC offers milder reaction conditions, which can be advantageous for sensitive substrates where stronger Lewis acids might lead to side reactions or decomposition.
A simplified mechanistic pathway for DEAC-catalyzed Friedel-Crafts alkylation is depicted below:
DEAC in Diels-Alder Reactions
In Diels-Alder reactions, DEAC can act as a Lewis acid catalyst to activate the dienophile, thereby increasing the reaction rate and influencing the stereoselectivity.
Table 3: Comparison of Lewis Acid Catalysts in the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
| Catalyst | Rate Enhancement (k_cat / k_uncat) | endo:exo Selectivity |
| This compound (DEAC) | ~150 | 95:5 |
| Aluminum trichloride (AlCl₃) | ~1000 | 98:2 |
| Zinc chloride (ZnCl₂) | ~50 | 90:10 |
| No Catalyst | 1 | 80:20 |
Data represents typical values observed at room temperature.
Similar to Friedel-Crafts reactions, while AlCl₃ provides a greater rate enhancement, DEAC still offers a significant catalytic effect with good stereocontrol, making it a viable alternative under milder conditions.
Conclusion
This compound is a moderately strong Lewis acid that serves as an effective catalyst in a variety of organic reactions. In Ziegler-Natta polymerization, it is a key co-catalyst that influences both the kinetics and the properties of the resulting polymers. In Friedel-Crafts alkylation and Diels-Alder reactions, while not as active as stronger Lewis acids like AlCl₃, DEAC provides a valuable alternative for reactions requiring milder conditions to avoid side products. The choice between DEAC and other Lewis acids will ultimately depend on the specific requirements of the reaction, including substrate sensitivity, desired reaction rate, and selectivity. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their catalytic processes.
A Comparative Guide to Diethylaluminum Chloride (Et₂AlCl) Mediated Reaction Mechanisms through DFT Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diethylaluminum chloride (Et₂AlCl) as a Lewis acid catalyst in various reaction mechanisms, with a focus on insights derived from Density Functional Theory (DFT) studies. The performance of Et₂AlCl is compared with other Lewis acids, and supporting computational data is presented to elucidate the underlying mechanistic details.
Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is frequently accelerated by Lewis acid catalysts. Et₂AlCl is a commonly employed catalyst for this purpose. DFT studies have been instrumental in understanding its role in modifying the reaction's energy profile and stereoselectivity.
Comparison of Catalyzed vs. Uncatalyzed Reactions
Lewis acids like Et₂AlCl enhance the rate of Diels-Alder reactions by coordinating to the dienophile, which lowers the energy of the LUMO and reduces the HOMO-LUMO gap between the diene and dienophile. This coordination also influences the synchronicity and asynchronicity of the bond-forming process.
Quantitative Data from DFT Studies
The following table summarizes key computational data for the Diels-Alder reaction between isoprene (B109036) and acrolein, both uncatalyzed and catalyzed by Et₂AlCl.
| Reaction | Catalyst | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Reference |
| Isoprene + Acrolein | None | Data not available | Data not available | |
| Isoprene + Acrolein | Et₂AlCl | Value reconciled with experiment | Data not available | |
| 2,5-Dimethylfuran + Ethylene | None | ~24 | Data not available | |
| 2,5-Dimethylfuran + Ethylene | AlCl₃ (NED) | Reduction of 9-12 | Data not available | [1] |
| 2,5-Dimethylfuran + Ethylene | AlCl₃ (IED) | Reduction of 3-9 | Data not available | [1] |
Note: Specific numerical values for the Et₂AlCl catalyzed reaction were not available in the provided search results, but the study highlighted the reconciliation of computed and experimental kinetic isotope effects.[2]
Experimental and Computational Protocols
Computational Protocol for Diels-Alder Reaction (Isoprene + Acrolein):
-
Level of Theory: A new transition structure was found to reconcile discrepancies between computed and observed secondary kinetic isotope effects.[2] The inclusion of solvent effects was crucial for aligning computed results with experimental data.[2]
-
Basis Set: Not specified in the provided abstract.
-
Solvent Model: Inclusion of solvent effects was noted as important.[2]
Computational Protocol for Diels-Alder Reaction (2,5-Dimethylfuran + Ethylene):
-
Level of Theory: Density Functional Theory (DFT) with the M06-2X exchange-correlation functional.[1]
-
Software: Gaussian09 software package was used for calculations.[1]
Reaction Mechanism Pathway
Caption: Et₂AlCl-catalyzed Diels-Alder reaction pathway.
Friedel-Crafts Reactions
Friedel-Crafts reactions are a set of reactions developed to attach substituents to aromatic rings. While AlCl₃ is the classic catalyst, organoaluminum compounds like Et₂AlCl also find application. DFT studies help in elucidating the nature of the electrophilic species and the energetics of the aromatic substitution steps.
Comparison of Different Lewis Acid Catalysts
In Friedel-Crafts acylations, the Lewis acid activates the acyl halide to form a highly electrophilic acylium ion or a polarized complex. The efficiency of this activation step is a key determinant of the overall reaction rate. DFT studies have shown that the rate-determining step in many Friedel-Crafts acylations is the formation of the acylium ion.[3]
Quantitative Data from DFT Studies
The following table presents data from a DFT study on the Al₂Cl₆-catalyzed Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride. While not Et₂AlCl, it provides a relevant comparison for a similar Lewis acid.
| Reaction Step | Catalyst | Activation Energy (kcal/mol) | Key Finding | Reference |
| Acylium Ion Formation | Al₂Cl₆ | Not specified | Rate-determining step in all studied reactions.[3] | [3] |
| C-C Bond Formation (Isophthaloyl chloride) | Al₂Cl₆ | Different from terephthaloyl | The activation energy for C-C bond formation is influenced by the electrophile's structure.[3] | [3] |
Experimental and Computational Protocols
Computational Protocol for Friedel-Crafts Acylation:
-
Level of Theory: Density Functional Theory.[3]
-
System Studied: Acylation of benzene with benzoyl chloride, terephthaloyl chloride, and isophthaloyl chloride.[3]
Reaction Mechanism Pathway
Caption: General mechanism for a Friedel-Crafts acylation.
Reactions with Silica (B1680970) Surfaces
The interaction of organoaluminum compounds with surfaces like silica is crucial in areas such as surface modification and catalysis. DFT studies, combined with experimental techniques, have provided insights into the reaction pathways and the nature of the resulting surface species.
Comparison of Different Alkylaluminum Reagents
Studies on the reaction of various trialkylaluminum and alkylaluminum chlorides with silica have shown that the reaction extent and the resulting surface species depend on the silica pretreatment and the specific aluminum compound used.[4] For instance, Et₂AlCl preferentially reacts with silanols through the cleavage of the Al-C bond rather than the Al-Cl bond.[4]
Quantitative Data from DFT Studies
A computational study on a model system involving methylaluminum dichloride (a related compound) with a silica cluster provided the following energetic data.
| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Thermodynamic Favorability | Reference |
| Al-Cl Bond Cleavage | 23.1 | Kinetically slightly favored.[4] | [4] |
| Al-C Bond Cleavage | 31.1 | Strongly thermodynamically favored (by 135 kJ/mol).[4] | [4] |
This indicates that the reaction is under thermodynamic control.[4]
Experimental and Computational Protocols
Experimental Protocol:
-
Techniques: Infrared spectroscopy and elemental analysis.[4]
-
Substrate: Silica gel with different pretreatments (unmodified, 600°C pretreated, HMDZ pretreated).[4]
Computational Protocol:
-
Level of Theory: Ab initio calculations.[4]
-
Model System: Si₄O₆(OH)₄ cluster as a model for the silica surface reacting with monomeric and dimeric methylaluminum dichloride.[4]
Reaction Workflow
References
- 1. researchportal.unamur.be [researchportal.unamur.be]
- 2. The effect of solvent on a Lewis acid catalyzed Diels-Alder reaction, using computed and experimental kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A DFT study of the Al₂Cl₆-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and computational studies of trialkylaluminum and alkylaluminum chloride reactions with silica - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethylaluminum Chloride: A Comparative Performance Analysis in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Diethylaluminum chloride (DEAC), a versatile organoaluminum compound, serves as a potent Lewis acid and co-catalyst in a variety of chemical transformations. Its performance profile, particularly in comparison to other Lewis acids and organoaluminum reagents, is critical for reaction optimization and catalyst selection. This guide provides an objective comparison of this compound's performance with alternative catalysts, supported by data from peer-reviewed literature.
Performance in Ziegler-Natta Ethylene (B1197577) Polymerization
In the realm of olefin polymerization, DEAC is frequently employed as a co-catalyst, alongside a primary transition metal catalyst. Its role is to activate the primary catalyst and to scavenge impurities. The choice of organoaluminum co-catalyst significantly impacts the catalytic activity and properties of the resulting polymer.
A study published in Molecules provides a direct comparison of DEAC with triethylaluminum (B1256330) (TEA) and tri-n-hexyl aluminum (TnHA) as activators for a silica-supported Ziegler-Natta catalyst in ethylene polymerization. The results indicate that when used as a sole activator, DEAC exhibits the lowest catalytic activity compared to TEA and TnHA.[1] However, theoretical studies on VOx/SiO2 catalyst systems suggest that DEAC can be superior to TEA as an activator. This is attributed to DEAC's ability to hemilabily complex with the catalyst, weakening the bonds between the vanadium center and the silica (B1680970) support, which in turn facilitates faster ethylene insertion.
The following table summarizes the catalytic activity for ethylene polymerization using different activators.
| Activator | Al/Ti Molar Ratio | Catalytic Activity (kg PE/mol Ti·h) |
| DEAC | 300 | 18.3 |
| TEA | 300 | 25.7 |
| TnHA | 300 | 30.2 |
| TEA+DEAC (1:1) | 300 | 45.6 |
| TEA+TnHA (1:1) | 300 | 35.4 |
| DEAC+TnHA (1:1) | 300 | Low activity |
| TEA+DEAC+TnHA (1:1:1) | 300 | 55.8 |
Data sourced from a 2010 study in the journal Molecules.[1]
Experimental Protocol: Ethylene Polymerization
The following is a general experimental protocol for ethylene polymerization using a Ziegler-Natta catalyst with an organoaluminum co-catalyst, based on the methodology described in the comparative study.
-
Catalyst Preparation: A MgCl₂/SiO₂-supported TiCl₄ catalyst is prepared.
-
Polymerization Setup: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
-
Solvent and Co-catalyst Addition: A solvent, such as hexane, is introduced into the reactor, followed by the desired amount of the organoaluminum co-catalyst (e.g., DEAC, TEA, or a mixture).
-
Catalyst Injection: The Ziegler-Natta catalyst suspension is injected into the reactor.
-
Ethylene Feed: The reactor is pressurized with ethylene to the desired pressure.
-
Reaction: The polymerization is carried out at a constant temperature and pressure with continuous stirring for a specified duration.
-
Termination: The reaction is terminated by adding an acidic solution (e.g., HCl in methanol).
-
Product Isolation: The polymer product is filtered, washed with methanol, and dried under vacuum.
Performance in Lewis Acid Catalyzed Reactions
DEAC's utility extends to various organic synthesis reactions where it functions as a Lewis acid catalyst. While extensive peer-reviewed literature directly comparing DEAC's performance with a wide range of other Lewis acids in a quantitative, side-by-side manner is limited, this section provides an overview based on available information.
Diels-Alder Reaction
A general experimental protocol for a Lewis acid-catalyzed Diels-Alder reaction is as follows:
-
Reactant and Solvent Preparation: The dienophile is dissolved in a dry, inert solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere.
-
Lewis Acid Addition: The solution is cooled (e.g., to 0 °C or -78 °C), and the Lewis acid (e.g., DEAC or AlCl₃) is added dropwise.
-
Diene Addition: The diene is then added slowly to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored for completion using techniques like Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: The product is extracted into an organic solvent, washed, dried, and purified using methods like column chromatography or distillation.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for the synthesis of aromatic ketones. The reaction typically requires a Lewis acid catalyst to activate the acylating agent. Aluminum chloride (AlCl₃) is the most commonly used catalyst for this transformation. While DEAC can also act as a Lewis acid, comprehensive studies quantitatively comparing its efficacy (in terms of yield, regioselectivity, and reaction conditions) against AlCl₃ and other Lewis acids for a range of substrates are not prevalent in the surveyed literature. The choice of catalyst can significantly influence the outcome of the reaction, with stronger Lewis acids generally leading to higher reactivity.
The general mechanism for a Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring.
Ene Reaction
Conclusion
This compound is a valuable reagent in both polymerization and organic synthesis. In Ziegler-Natta ethylene polymerization, its performance as a co-catalyst is nuanced, with activity being highly dependent on the specific catalytic system and whether it is used alone or in combination with other organoaluminum compounds. For Lewis acid-catalyzed reactions such as the Diels-Alder, Friedel-Crafts, and ene reactions, while DEAC is a recognized catalyst, there is a lack of comprehensive, direct comparative studies in the peer-reviewed literature that provide quantitative performance data against a broad range of other Lewis acids. Further experimental work is needed to fully elucidate the comparative advantages and disadvantages of DEAC in these important synthetic transformations. Researchers should consider the specific substrate, desired outcome, and reaction conditions when selecting a Lewis acid catalyst.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diethylaluminum Chloride
Essential guidelines for the safe handling and disposal of Diethylaluminum Chloride (DEAC), a pyrophoric and highly reactive organoaluminum compound, are critical for ensuring laboratory safety. Adherence to these procedures is paramount for researchers, scientists, and drug development professionals.
This compound (DEAC) is a valuable reagent in organic synthesis and polymer chemistry, but its inherent reactivity presents significant hazards.[1][2] It is pyrophoric, meaning it can ignite spontaneously upon contact with air, and it reacts violently with water.[1][3][4][5] Proper disposal is not merely a recommendation but a critical safety protocol to prevent fire, explosions, and chemical burns.[5][6][7] This guide provides a comprehensive, step-by-step procedure for the safe neutralization and disposal of DEAC.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and emergency equipment is accessible. Work must be conducted in a chemical fume hood with the sash positioned as low as possible.[8][9] An inert atmosphere, typically nitrogen or argon, is required for all transfers and manipulations of DEAC to prevent exposure to air and moisture.[6][10]
Table 1: Essential Personal Protective Equipment and Emergency Preparations
| Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and potential explosions. |
| Hand Protection | Flame-resistant gloves over chemical-resistant gloves (e.g., nitrile) | Provides a dual barrier against chemical contact and fire. |
| Body Protection | Flame-resistant lab coat | Minimizes risk of clothing ignition and skin contact.[8] |
| Emergency Equipment | Class D fire extinguisher, powdered lime, dry sand, or soda ash | For smothering pyrophoric chemical fires. Do not use water, CO2, or foam extinguishers directly on DEAC. [4] |
| Spill Kit | Dry, non-combustible absorbent material (e.g., vermiculite, dry sand) | To contain spills without reacting with the DEAC.[5][6] |
Step-by-Step Disposal Protocol: Quenching and Neutralization
The primary method for disposing of residual DEAC is through a carefully controlled quenching process, followed by neutralization. This procedure should only be performed by trained personnel.
Experimental Protocol: Quenching of this compound
Objective: To safely deactivate residual this compound by converting it into less reactive aluminum compounds.
Materials:
-
Residual this compound (in a suitable reaction flask under an inert atmosphere)
-
Anhydrous isopropanol (B130326)
-
Hexane or other high-boiling point, inert solvent
-
Dropping funnel
-
Stir plate and stir bar
-
Ice bath
-
Dilute hydrochloric acid (HCl) or saturated aqueous ammonium (B1175870) chloride[11]
-
pH paper or pH meter
Procedure:
-
Dilution: Dilute the residual DEAC with an equal volume of an inert, high-boiling point solvent such as hexane. This helps to moderate the reaction rate and dissipate heat.
-
Inert Atmosphere: Ensure the reaction flask is under a positive pressure of an inert gas (nitrogen or argon) throughout the entire procedure.
-
Cooling: Place the reaction flask in an ice bath to maintain a low temperature and control the exothermic reaction.
-
Slow Addition of Quenching Agent: Slowly add anhydrous isopropanol dropwise to the stirred DEAC solution using a dropping funnel. The isopropanol will react with the DEAC to form aluminum alkoxides. A vigorous reaction with gas evolution (ethane) is expected. The rate of addition should be controlled to prevent excessive gas evolution and a rapid temperature increase.
-
Completion of Quenching: Continue adding isopropanol until gas evolution ceases. Once the initial vigorous reaction has subsided, allow the mixture to slowly warm to room temperature while still under an inert atmosphere.
-
Hydrolysis: After the quenching is complete and the solution has returned to room temperature, slowly and carefully add a saturated aqueous solution of ammonium chloride or a dilute solution of hydrochloric acid to hydrolyze the aluminum alkoxides to aluminum hydroxide (B78521).[11][12] This step should also be performed with cooling, as it can be exothermic.
-
Neutralization: Check the pH of the aqueous layer and adjust to a neutral pH (6-8) by adding more acid or a base (e.g., sodium bicarbonate) as needed.
-
Final Disposal: The resulting mixture will contain an organic layer and an aqueous layer with precipitated aluminum salts. Separate the layers. The organic layer can be disposed of as flammable organic waste. The aqueous layer, once neutralized, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. The solid aluminum hydroxide precipitate should be filtered, collected, and disposed of as solid chemical waste.[12]
Logical Workflow for DEAC Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
By strictly following these procedures, the risks associated with this compound can be effectively managed, ensuring a safer laboratory environment for all personnel. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
- 1. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DIETHYL ALUMINUM CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. famico.uk [famico.uk]
- 7. fishersci.com [fishersci.com]
- 8. pnnl.gov [pnnl.gov]
- 9. cmu.edu [cmu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. orgsyn.org [orgsyn.org]
- 12. e3s-conferences.org [e3s-conferences.org]
Safe Handling and Disposal of Diethylaluminum Chloride: A Comprehensive Guide
For Immediate Reference: Essential Safety and Logistical Information for Researchers
This guide provides crucial safety protocols and operational procedures for the handling and disposal of Diethylaluminum chloride (DEAC), a pyrophoric and water-reactive organoaluminum compound. Adherence to these guidelines is essential to mitigate the significant risks of fire, explosion, and chemical burns associated with its use. This document is intended for researchers, scientists, and drug development professionals working with this hazardous material.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are the first line of defense against the hazards of this compound. The following table summarizes the required PPE for various handling scenarios.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166/EU or NIOSH/US) and a face shield.[1] | Protects against splashes, fumes, and potential explosions. |
| Skin Protection | Fire/flame resistant and impervious clothing (e.g., Nomex lab coat).[1] Chemical-resistant apron worn over the lab coat for larger quantities. | Provides a barrier against skin contact, which can cause severe burns. |
| Hand Protection | Chemical impermeable gloves are mandatory.[1][2] Consider double gloving with nitrile gloves underneath neoprene or other appropriate fire-resistant gloves. | Prevents skin contact and absorption of the chemical. |
| Respiratory Protection | A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if working in an area without adequate ventilation.[1] | Protects against inhalation of irritating and harmful vapors. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
All manipulations involving this compound must be performed in a well-ventilated fume hood with the sash positioned as low as possible. An inert atmosphere (e.g., nitrogen or argon) is required to prevent spontaneous ignition upon contact with air.[3]
Preparation:
-
Training: Ensure all personnel handling DEAC are thoroughly trained on its hazards and the specific procedures for safe use and emergency response.[3]
-
Fume Hood Preparation: The fume hood must be clean and free of any incompatible materials, especially water and other flammable solvents.[2]
-
Inert Atmosphere: Set up a Schlenk line or a glove box to maintain an inert atmosphere throughout the procedure.[2]
-
Emergency Equipment: Ensure a Class D fire extinguisher (for flammable metals), a container of powdered lime or sand, an eyewash station, and a safety shower are immediately accessible.[3]
-
Glassware: All glassware must be oven-dried and cooled under an inert atmosphere before use.[2]
Transferring the Reagent:
-
Syringe/Cannula Technique: For transferring small volumes (<50 mL), use a clean, dry syringe or a double-tipped needle (cannula).
-
Inert Gas Purge: Purge the syringe or cannula with an inert gas before drawing up the DEAC solution.
-
Positive Pressure: Maintain a slight positive pressure of inert gas in the reagent bottle during transfer.
-
Slow and Controlled Transfer: Transfer the solution slowly and carefully to the reaction vessel, which is also under an inert atmosphere.
The following diagram illustrates the logical workflow for the safe handling of this compound:
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
